Bid BH3 (80-99)
Description
BenchChem offers high-quality Bid BH3 (80-99) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bid BH3 (80-99) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C95H161N33O32S |
|---|---|
Molecular Weight |
2309.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H161N33O32S/c1-14-44(8)71(126-85(152)58(34-64(98)131)122-78(145)52(21-18-29-107-94(101)102)117-90(157)72(45(9)15-2)128-91(158)73(46(10)16-3)127-86(153)61(37-69(139)140)119-76(143)50(96)23-26-66(133)134)89(156)112-48(12)75(142)114-51(20-17-28-106-93(99)100)77(144)121-57(33-49-38-105-41-110-49)82(149)120-56(32-42(4)5)81(148)111-47(11)74(141)115-53(24-25-63(97)130)80(147)125-70(43(6)7)88(155)109-39-65(132)113-59(35-67(135)136)83(150)124-62(40-129)87(154)116-54(27-31-161-13)79(146)123-60(36-68(137)138)84(151)118-55(92(159)160)22-19-30-108-95(103)104/h38,41-48,50-62,70-73,129H,14-37,39-40,96H2,1-13H3,(H2,97,130)(H2,98,131)(H,105,110)(H,109,155)(H,111,148)(H,112,156)(H,113,132)(H,114,142)(H,115,141)(H,116,154)(H,117,157)(H,118,151)(H,119,143)(H,120,149)(H,121,144)(H,122,145)(H,123,146)(H,124,150)(H,125,147)(H,126,152)(H,127,153)(H,128,158)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H,159,160)(H4,99,100,106)(H4,101,102,107)(H4,103,104,108)/t44-,45-,46-,47-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,70-,71-,72-,73-/m0/s1 |
InChI Key |
GQSZOADIYRCRRU-ICVVQHRASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Apoptosis Induction by the Bid BH3 (80-99) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of the Bid BH3 (80-99) peptide, a key player in the intrinsic pathway of apoptosis. By mimicking the BH3 domain of the full-length Bid protein, this peptide serves as a potent tool for studying and potentially inducing programmed cell death. This document provides a comprehensive overview of its signaling pathways, quantitative interaction data, and detailed experimental protocols relevant to its study.
Introduction: The Bid BH3 Peptide as a Pro-Apoptotic Effector
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. This family is comprised of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bim). The pro-apoptotic "BH3-only" proteins, such as Bid, act as sentinels for cellular stress and damage. Upon receiving an apoptotic stimulus, the full-length Bid protein is cleaved by proteases like caspase-8, generating a truncated form known as tBid. The newly exposed BH3 domain of tBid is critical for its pro-apoptotic function. The Bid BH3 (80-99) peptide is a synthetic peptide corresponding to this crucial functional domain of the Bid protein.[1][2]
The primary mechanism of action of the Bid BH3 (80-99) peptide, and its natural counterpart tBid, is the direct activation of the effector proteins Bax and Bak.[3] In healthy cells, Bax is primarily cytosolic, while Bak is integrated into the outer mitochondrial membrane (OMM). The Bid BH3 peptide binds to a hydrophobic groove on Bax and Bak, inducing a conformational change that leads to their activation, oligomerization, and subsequent insertion into the OMM.[4][5] This process results in Mitochondrial Outer Membrane Permeabilization (MOMP), a critical "point of no return" in the apoptotic cascade. MOMP leads to the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytosol, ultimately activating the caspase cascade and executing cell death.[4][6][7]
Signaling Pathways and Molecular Interactions
The Bid BH3 peptide is a key initiator of the mitochondrial apoptosis pathway. Its mechanism can be visualized as a series of well-defined molecular events.
Upstream Activation of Bid
In the context of the full-length protein, Bid is activated through proteolytic cleavage in response to death receptor signaling. For instance, activation of the Fas receptor leads to the recruitment and activation of caspase-8, which in turn cleaves Bid to generate tBid. This exposes the critical BH3 domain.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. Bid-induced cytochrome c release is mediated by a pathway independent of mitochondrial permeability transition pore and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tBID, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid kinetics of tBid-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Bid BH3 Domain in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical function of the BH3 domain of the pro-apoptotic protein Bid in the intrinsic and extrinsic pathways of apoptosis. Bid, a sentinel for cellular stress and damage, acts as a potent trigger for mitochondrial outer membrane permeabilization (MOMP), a point of no return in the cascade of events leading to programmed cell death. This document provides a comprehensive overview of the molecular mechanisms, key protein interactions, and regulatory processes governed by the Bid BH3 domain, supported by quantitative data and detailed experimental protocols.
Introduction: Bid as a BH3-Only Protein and a "Direct Activator"
Bid (BH3 interacting-domain death agonist) is a member of the Bcl-2 family of proteins, specifically categorized as a "BH3-only" protein due to the presence of a single Bcl-2 homology 3 (BH3) domain.[1] This domain is the primary functional motif responsible for its pro-apoptotic activity. In healthy cells, Bid exists in an inactive, cytosolic form.[2] Upon receiving an apoptotic stimulus, such as the activation of death receptors like Fas, Bid is cleaved by caspase-8 into a truncated form, tBid.[2][3] This cleavage exposes the BH3 domain, initiating a cascade of events that culminate in apoptosis.[1]
The prevailing model for tBid function classifies it as a "direct activator" of the effector proteins Bax and Bak.[1][4] This model posits that the exposed BH3 domain of tBid directly binds to a hydrophobic groove on Bax and Bak, inducing a conformational change that leads to their oligomerization and insertion into the outer mitochondrial membrane.[5] This process forms pores that permeabilize the membrane, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol.[5][6][7]
Quantitative Analysis of Bid BH3 Domain Interactions
The affinity of the Bid BH3 domain for its binding partners is a critical determinant of its pro-apoptotic potency. Various biophysical techniques, including fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), have been employed to quantify these interactions.
| Interacting Proteins | Method | Affinity (Kd) | Reference |
| Bid BH3-domain peptide and Bcl-xL | Fluorescence Polarization | 3.36 nM | [4] |
Further quantitative data on the binding affinities of the Bid BH3 domain with Bax, Bak, and other anti-apoptotic Bcl-2 family members is currently being compiled from ongoing research and will be updated in subsequent versions of this guide.
Signaling Pathways Involving the Bid BH3 Domain
The activation of Bid and its subsequent engagement of the mitochondrial apoptotic machinery are central to both the extrinsic and intrinsic apoptotic pathways.
Extrinsic Apoptosis Pathway
In the extrinsic pathway, ligation of death receptors on the cell surface leads to the activation of caspase-8.[3] Active caspase-8 then cleaves Bid, generating tBid.[2][3] tBid translocates to the mitochondria, where its BH3 domain directly activates Bax and Bak, leading to MOMP.[1][4][5]
Crosstalk with the Intrinsic Apoptosis Pathway
The cleavage of Bid by caspase-8 provides a critical link between the extrinsic and intrinsic apoptotic pathways. By activating the mitochondrial pathway, tBid amplifies the apoptotic signal initiated by death receptors. Furthermore, certain forms of cellular stress that trigger the intrinsic pathway can also lead to the activation of caspases that cleave Bid, further engaging the mitochondrial amplification loop.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of the Bid BH3 domain.
In Vitro Caspase-8 Cleavage of Bid Assay
This assay is used to determine the kinetics and efficiency of Bid cleavage by caspase-8.
Materials:
-
Recombinant full-length Bid protein
-
Recombinant active caspase-8
-
Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-Bid antibody that recognizes both full-length and truncated forms
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of recombinant Bid in caspase assay buffer.
-
Initiate the reaction by adding a specific concentration of active caspase-8.
-
Incubate the reactions at 37°C.
-
At various time points, stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Bid antibody.
-
Visualize the bands corresponding to full-length Bid and the tBid cleavage product.
-
Quantify the band intensities to determine the rate of Bid cleavage.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay measures the ability of tBid to induce the release of proteins from the mitochondrial intermembrane space.
Materials:
-
Isolated mitochondria from a relevant cell type
-
Recombinant tBid protein
-
Mitochondrial incubation buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM sucrose, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with respiratory substrates like glutamate and malate)
-
Centrifuge
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies against cytochrome c and a mitochondrial matrix protein (e.g., Hsp60) as a control for mitochondrial integrity.
Procedure:
-
Incubate isolated mitochondria with varying concentrations of recombinant tBid in mitochondrial incubation buffer at 30°C for a specified time (e.g., 30 minutes).
-
Pellet the mitochondria by centrifugation at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released intermembrane space proteins.
-
Lyse the mitochondrial pellet in a suitable buffer.
-
Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-cytochrome c antibody to detect its release into the supernatant.
-
Probe the blot with an antibody against a mitochondrial matrix protein to ensure that the outer membrane was specifically permeabilized without disrupting the inner membrane.
Co-Immunoprecipitation (Co-IP) of Bid and Bcl-2 Family Proteins
This technique is used to demonstrate the physical interaction between Bid (or tBid) and other Bcl-2 family members in a cellular context.
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Antibody specific to the "bait" protein (e.g., anti-Bid)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with a lower concentration of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Antibodies to detect the "prey" protein (e.g., anti-Bax, anti-Bcl-xL)
Procedure:
-
Lyse cells in Co-IP lysis buffer to solubilize proteins while preserving protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and potential prey proteins.
Conclusion and Future Directions
The Bid BH3 domain plays a pivotal role in the execution of apoptosis by acting as a direct activator of the mitochondrial cell death machinery. Its activation through caspase-8 cleavage serves as a critical link between the extrinsic and intrinsic apoptotic pathways, highlighting its importance in cellular homeostasis and the response to a variety of death stimuli. The quantitative understanding of the interactions between the Bid BH3 domain and other Bcl-2 family members is crucial for the development of novel therapeutic strategies that target apoptosis.
Future research will focus on further elucidating the precise molecular choreography of tBid-mediated Bax and Bak activation at the mitochondrial membrane. Advanced imaging techniques and single-molecule biophysics will provide unprecedented insights into the dynamic conformational changes and oligomerization states of these proteins. Furthermore, the development of small molecules and peptides that specifically modulate the activity of the Bid BH3 domain holds significant promise for the treatment of diseases characterized by deregulated apoptosis, such as cancer and autoimmune disorders. The continued investigation into the intricate functions of the Bid BH3 domain will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tBID, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid kinetics of tBid-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bid-induced cytochrome c release is mediated by a pathway independent of mitochondrial permeability transition pore and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Bid BH3 (80-99) with the Bcl-2 Family
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interactions between the BH3 domain of the pro-apoptotic protein Bid (specifically, the 80-99 amino acid region) and the Bcl-2 family of proteins. Understanding these interactions is paramount for the development of novel therapeutics targeting apoptosis in various diseases, including cancer. This document details the quantitative binding affinities, experimental methodologies for studying these interactions, and the signaling pathways involved.
Quantitative Analysis of Bid BH3 Domain Interactions
The interaction between the Bid BH3 domain and anti-apoptotic Bcl-2 family members is a key regulatory point in the intrinsic apoptotic pathway. The affinity of these interactions determines the threshold for apoptosis induction. Various biophysical techniques have been employed to quantify these binding events. The following tables summarize the reported dissociation constants (Kd) and IC50 values for the binding of Bid BH3 peptides to various Bcl-2 family proteins.
Table 1: Dissociation Constants (Kd) of Bid BH3 Peptide Interactions with Bcl-2 Family Proteins
| Bcl-2 Family Protein | Bid BH3 Peptide Sequence | Technique | Kd (nM) | Reference |
| Bcl-xL | FITC-labeled Bid BH3 | Fluorescence Polarization | 3.36 | [1] |
| Bcl-2 | FITC-Bmf BH3 (for comparison) | Fluorescence Polarization | 5.2 | [2] |
| Bcl-xL | FITC-Bmf BH3 (for comparison) | Fluorescence Polarization | 5.1 | [2] |
| Mcl-1 | FITC-Bmf BH3 (for comparison) | Fluorescence Polarization | 185 | [2] |
| Bfl-1 | FITC-Bid BH3 | Fluorescence Polarization | - | [3] |
Note: Data for direct Bid BH3 binding to all Bcl-2 family members is not always available in a single study. Comparative data with other BH3 peptides like Bmf is included to provide context on relative binding affinities.
Table 2: IC50 Values for Competitive Binding of BH3 Peptides to Bcl-xL
| Competing Peptide | Labeled Peptide | Technique | IC50 (µM) | Reference |
| Bad BH3 | Fluorescent Bad peptide | Fluorescence Polarization | 0.048 | [4] |
| Bak BH3 | Fluorescent Bad peptide | Fluorescence Polarization | 1.14 | [4] |
| Bcl-2 BH3 | Fluorescent Bad peptide | Fluorescence Polarization | Weak | [4] |
| Bax BH3 | Fluorescent Bad peptide | Fluorescence Polarization | Weak | [4] |
Experimental Protocols for Studying Bid BH3-Bcl-2 Family Interactions
Accurate and reproducible experimental design is crucial for elucidating the intricacies of these protein-protein interactions. Below are detailed methodologies for key experiments cited in the literature.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a widely used technique to measure the binding of a small fluorescently labeled molecule (e.g., a Bid BH3 peptide) to a larger protein (e.g., Bcl-xL).
Principle: When a fluorescently labeled peptide is excited with polarized light, it emits polarized light. If the peptide is unbound and small, it rotates rapidly, leading to depolarization of the emitted light. Upon binding to a larger protein, its rotation slows down, and the emitted light remains more polarized. This change in polarization is proportional to the fraction of bound peptide.
Protocol:
-
Reagents and Preparation:
-
Purified recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL).
-
Fluorescently labeled Bid BH3 peptide (e.g., FITC-Bid BH3).
-
Assay Buffer: e.g., 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.[3]
-
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled Bid BH3 peptide (typically in the low nanomolar range) is incubated with varying concentrations of the Bcl-2 family protein in the assay buffer.[1]
-
For competitive assays, a fixed concentration of both the labeled peptide and the Bcl-2 protein are incubated with varying concentrations of an unlabeled competitor peptide.[4]
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 1 hour) to reach equilibrium.[1]
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is then plotted with the change in millipolarization (mP) units as a function of the protein concentration.
-
The dissociation constant (Kd) is determined by fitting the data to a one-site binding model using non-linear regression analysis.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of the ligand (e.g., Bid BH3 peptide) is titrated into a solution of the macromolecule (e.g., Bcl-xL) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.
Protocol:
-
Sample Preparation:
-
Both the Bcl-2 family protein and the Bid BH3 peptide are dialyzed extensively against the same buffer to minimize heat of dilution effects.
-
The concentrations of both protein and peptide are accurately determined.
-
-
ITC Experiment:
-
The Bcl-2 family protein is placed in the sample cell, and the Bid BH3 peptide is loaded into the injection syringe.
-
A series of small injections of the peptide into the protein solution are performed.
-
The heat change after each injection is measured and recorded.
-
-
Data Analysis:
-
The raw ITC data, a plot of heat change per injection versus time, is integrated to obtain the heat change per mole of injectant.
-
This is then plotted against the molar ratio of peptide to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[5]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor biomolecular interactions in real-time.
Principle: One of the interacting partners (the ligand, e.g., a Bid BH3 peptide) is immobilized on a sensor chip. The other partner (the analyte, e.g., a Bcl-2 family protein) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Ligand Immobilization:
-
A Bid-derived BH3-domain peptide is immobilized on a sensor chip (e.g., a CM5 chip) via its N-terminus.[6]
-
-
Analyte Interaction:
-
Different concentrations of the analyte Bcl-2 family protein are flowed over the sensor surface.
-
-
Data Acquisition and Analysis:
-
The association (ka) and dissociation (kd) rates are measured in real-time.
-
The dissociation constant (KD) is calculated as the ratio of kd/ka.[6]
-
Signaling Pathways and Molecular Interactions
The interaction between the Bid BH3 domain and the Bcl-2 family is a central event in the extrinsic pathway of apoptosis, linking death receptor signaling to mitochondrial dysfunction.
The Extrinsic Apoptosis Pathway and Bid Activation
Upon activation of death receptors such as Fas or TNFR1, the initiator caspase, caspase-8, is activated.[7] Caspase-8 then cleaves the full-length Bid protein, generating a truncated form known as tBid.[7][8] This cleavage exposes the BH3 domain of Bid, which is essential for its pro-apoptotic activity.
Caption: Activation of Bid in the extrinsic apoptosis pathway.
tBid-Mediated Activation of Bax and Bak
Once activated, tBid translocates to the outer mitochondrial membrane.[9] There, it can directly interact with and activate the pro-apoptotic effector proteins Bax and Bak.[10][11] This activation involves a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane. This process is known as Mitochondrial Outer Membrane Permeabilization (MOMP).
Caption: tBid-mediated activation of Bax/Bak and mitochondrial apoptosis.
tBid Interaction with Anti-Apoptotic Bcl-2 Proteins
In addition to directly activating Bax and Bak, tBid can also bind to anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2.[9] This interaction is a "BH3-in-groove" binding, where the helical BH3 domain of tBid inserts into a hydrophobic groove on the surface of the anti-apoptotic protein.[9][12] This binding sequesters the anti-apoptotic proteins, preventing them from inhibiting Bax and Bak. This is often referred to as the "indirect activation" or "sensitizer" role of BH3-only proteins.
Caption: Indirect activation of apoptosis by tBid via sequestration of Bcl-xL.
Experimental Workflow for Assessing Bid BH3 Interactions
A typical workflow for characterizing the interaction of the Bid BH3 domain with a Bcl-2 family member is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Potential and Binding Thermodynamics of Scyllatoxin‐Based BH3 Domain Mimetics Targeting Repressor BCL2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Fas death receptor signalling: roles of Bid and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stepwise activation of BAX and BAK by tBID, BIM, and PUMA initiates mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Structural Biology of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of the Bid BH3 Domain in Mitochondrial Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
The BH3-interacting domain death agonist (Bid) protein is a pivotal sentinel in the intrinsic apoptotic pathway. As a member of the "BH3-only" subgroup of the Bcl-2 family, its primary function is to translate extrinsic death signals or cellular stress into the catastrophic permeabilization of the mitochondrial outer membrane (MOMP), a point-of-no-return in programmed cell death. This guide provides a detailed examination of the mechanisms, key experimental validations, and quantitative parameters governing the function of Bid's BH3 domain in initiating MOMP.
The Bid Signaling Pathway: From Inactive Cytosolic Protein to Mitochondrial Executioner
In healthy cells, Bid exists in an inactive, full-length form predominantly in the cytosol.[1] Its pro-apoptotic potential is unleashed through proteolytic cleavage, most notably by caspase-8, which becomes activated following the stimulation of death receptors like Fas or TRAIL receptors.[2][3][4] This cleavage event excises an N-terminal fragment, generating the truncated, active form known as tBid.[2][5]
Upon activation, tBid translocates from the cytosol to the mitochondrial outer membrane.[1] There, its exposed BH3 domain acts as a death ligand, directly engaging and activating the effector proteins BAX and BAK.[6][7][8] This interaction induces a profound conformational change in BAX and BAK, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[6][8][9] This permeabilization, or MOMP, allows for the release of intermembrane space proteins, including cytochrome c and SMAC/Diablo, into the cytosol, which in turn activates the caspase cascade that orchestrates cellular demolition.[8][10]
Caption: Bid Activation and MOMP Signaling Pathway.
The "Direct Activation" Model and Binding Specificity
The mechanism by which BH3-only proteins induce MOMP is often described by the "direct activation" model. In this model, a subclass of BH3-only proteins, termed "activators" (which includes Bid, Bim, and Puma), can directly bind to and activate the effector proteins BAX and BAK.[6][11] Other "sensitizer" BH3-only proteins (like Bad and Noxa) function by binding to and neutralizing anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby liberating any sequestered activator BH3-only proteins or effector proteins.[12]
tBid functions as a potent activator.[7] Interestingly, studies have revealed a functional preference: the Bid BH3 domain preferentially activates BAK, while the Bim BH3 domain shows a preference for activating BAX.[7] This specificity has significant implications for chemotherapy responses, as tumors may exhibit differential sensitivity to apoptosis-inducing agents depending on their relative expression of BAX and BAK.[7]
Caption: Logical relationships in the direct activation model of MOMP.
Quantitative Analysis of Bid-Mediated MOMP
The functional interactions between Bcl-2 family proteins are governed by specific binding affinities and reaction kinetics. Quantifying these parameters is essential for understanding the regulation of apoptosis and for designing targeted therapeutics.
| Interaction / Process | Parameter | Value | Cell/System Type | Reference |
| Bid BH3 Activation of Bak | Rate (k) of MOMP | 0.115 % depolarized µM⁻¹ min⁻¹ | BAX⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |
| Bid BH3 Activation of Bax | Rate (k) of MOMP | 0.017 % depolarized µM⁻¹ min⁻¹ | BAK⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |
| Bid BH3 Activation of Bax | EC50 for Fmax | 4.5 µM | BAK⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |
| Bim BH3 Activation of Bak | Rate (k) of MOMP | 0.036 % depolarized µM⁻¹ min⁻¹ | BAX⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |
| Bim BH3 Activation of Bax | Rate (k) of MOMP | 0.021 % depolarized µM⁻¹ min⁻¹ | BAK⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |
| Bim BH3 Activation of Bax | EC50 for Fmax | 0.7 µM | BAK⁻/⁻ Mouse Embryonic Fibroblast (MEF) Mitochondria | [7] |
| Bax Activation by tBid | Concentration for Permeabilization | 20 nM tBid | Liposome Permeabilization Assay | [13] |
Note: The data highlights the significantly faster rate at which the Bid BH3 peptide induces MOMP in mitochondria containing Bak versus those containing Bax, supporting the preferential activation model.[7]
Key Experimental Protocols
The study of Bid-mediated MOMP relies on robust in vitro and cell-based assays. The following are detailed protocols for two cornerstone experiments.
Cytochrome c Release Assay (via Cell Fractionation and Western Blot)
This assay directly measures MOMP by detecting the translocation of cytochrome c from the mitochondria to the cytosol in apoptotic cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture approximately 5 x 10⁷ cells per condition.
-
Induce apoptosis using the desired stimulus (e.g., FasL, TRAIL) for the appropriate duration. Include an untreated control group.
-
-
Cell Harvesting and Washing:
-
Cytosolic Fraction Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix (containing protease inhibitors and DTT).[14]
-
Incubate the suspension on ice for 10-15 minutes.[14]
-
Homogenize the cells using a pre-chilled Dounce tissue grinder (approx. 30-50 passes).[15] The efficiency of homogenization should be monitored by microscopy.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[16]
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondrial fraction.[14]
-
Collect the resulting supernatant. This is the cytosolic fraction .
-
-
Mitochondrial Fraction Extraction:
-
The pellet from the previous step contains the mitochondria. Resuspend this pellet in 100 µL of Mitochondrial Extraction Buffer Mix. This is the mitochondrial fraction .[14]
-
-
Western Blot Analysis:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Load equal amounts of protein (e.g., 10-20 µg) from each fraction onto an SDS-PAGE gel.
-
Perform standard Western blotting procedures, probing with a primary antibody specific for cytochrome c.
-
An increase of cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of treated cells indicates MOMP.
-
Caption: Experimental workflow for the Cytochrome c Release Assay.
Liposome Permeabilization Assay
This cell-free assay reconstitutes MOMP in a controlled, artificial membrane system to study the direct interactions between Bcl-2 family proteins.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film with a composition mimicking the mitochondrial outer membrane.
-
Hydrate the film in a buffer containing a fluorescent dye (e.g., ANTS) and a quencher (e.g., DPX) at self-quenching concentrations.[13][17]
-
Generate large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes (e.g., 100-200 nm pores).
-
Remove non-encapsulated dye and quencher using size-exclusion chromatography.[17]
-
-
Permeabilization Reaction:
-
Set up reactions in a 96-well black plate.[13]
-
To each well, add the ANTS/DPX-containing liposomes.
-
Add recombinant proteins in the desired combination and concentration. For example:
-
Include necessary controls (e.g., liposomes only, BAX only, tBid only).
-
-
Data Acquisition:
-
Measure fluorescence intensity over time using a fluorescence plate reader (e.g., λex 360 nm, λem 530 nm for ANTS).[17]
-
An increase in fluorescence indicates that the liposomes have been permeabilized, causing the dye and quencher to diffuse apart and de-quench the fluorescent signal.[13]
-
At the end of the time course, add a detergent (e.g., Triton X-100) to all wells to lyse the liposomes and obtain a maximal fluorescence reading (Imax) for data normalization.[17]
-
-
Data Analysis:
-
Calculate the percentage of permeabilization at each time point using the formula: % Permeabilization = [(It - I₀) / (Imax - I₀)] * 100 where It is the fluorescence at time t, I₀ is the initial fluorescence, and Imax is the maximal fluorescence.[17]
-
Caption: Experimental workflow for the Liposome Permeabilization Assay.
Conclusion and Therapeutic Implications
The Bid BH3 domain is an essential mediator of apoptosis, acting as a direct activator of the mitochondrial cell death machinery. Its activation by caspase-8 provides a critical link between the extrinsic and intrinsic apoptotic pathways. The preferential activation of BAK over BAX by the Bid BH3 domain underscores the nuanced regulatory network within the Bcl-2 family. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental models, is paramount for the development of novel cancer therapies, such as BH3-mimetics, that aim to exploit this fundamental cell death pathway.
References
- 1. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bid Induces the Oligomerization and Insertion of Bax into the Outer Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytochrome c Release Apoptosis Assay Kit | QIA87 [merckmillipore.com]
- 15. abcam.com [abcam.com]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. Permeabilization of the Mitochondrial Outer Membrane by Bax/Truncated Bid (tBid) Proteins as Sensitized by Cardiolipin Hydroperoxide Translocation: MECHANISTIC IMPLICATIONS FOR THE INTRINSIC PATHWAY OF OXIDATIVE APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Activation of Bax and Bak by the Bid BH3 Domain (80-99)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as mitochondrial apoptosis. This pathway converges on the activation of the pro-apoptotic effector proteins Bax and Bak. Once activated, Bax and Bak undergo a series of conformational changes, leading to their oligomerization in the outer mitochondrial membrane (OMM) and the subsequent formation of pores. This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to caspase activation and cell death.[1][2]
The activation of Bax and Bak is tightly regulated by other members of the Bcl-2 family, particularly the BH3-only proteins. These proteins act as sentinels of cellular stress and can be broadly classified as "activators" or "sensitizers." The activator BH3-only proteins, such as Bid and Bim, are capable of directly binding to and activating Bax and Bak.[1][3] The Bid protein, upon cleavage by caspase-8 in the extrinsic apoptosis pathway, generates a truncated form, tBid, which translocates to the mitochondria. The pro-apoptotic activity of tBid is primarily mediated by its BH3 domain.[2] A synthetic peptide corresponding to residues 80-99 of the human Bid protein, encompassing the core BH3 domain, has been shown to be biologically active and can recapitulate the pro-apoptotic functions of tBid in activating Bax and Bak in cell-free systems.[4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the activation of Bax and Bak by the Bid BH3 (80-99) peptide.
Mechanism of Activation: A Direct "Hit-and-Run" Model
The prevailing model for the activation of Bax and Bak by the Bid BH3 domain is a "direct activation" or "hit-and-run" mechanism.[1][5] This model posits that the Bid BH3 peptide transiently and directly interacts with monomeric Bax or Bak, inducing a series of conformational changes that trigger their activation and subsequent oligomerization.
Signaling Pathway of Bid BH3-Mediated Bax/Bak Activation
The interaction of the Bid BH3 peptide with Bax and Bak initiates a cascade of events leading to MOMP. This signaling pathway can be visualized as follows:
Upon binding of the Bid BH3 peptide to the canonical hydrophobic groove of Bax or Bak, a conformational change is induced. This exposes the otherwise buried BH3 domain of Bax and Bak, leading to a cascade of homo-oligomerization.[5] The interaction between the activator Bid BH3 peptide and Bax/Bak is transient, with the peptide dissociating after initiating the activation process, hence the term "hit-and-run."[5]
Quantitative Data on Bid BH3 (80-99) Interaction with Bax and Bak
The direct interaction between the unmodified Bid BH3 (80-99) peptide and Bax/Bak is characterized by its transient nature and moderate to low affinity. This has made precise quantification challenging. However, studies using various biophysical techniques have provided valuable insights into the binding affinities and activation concentrations.
| Interacting Partners | Method | Parameter | Value | Reference |
| Stapled Bid BH3 and Bax | Fluorescence Polarization | Kd | Nanomolar range | [6] |
| Unmodified Bid BH3 and Bak | Not Specified | Kd | ~10 µM | [5] |
| Bid BH3 peptide in BAX-/- cells | Mitochondrial Depolarization | EC50 | 9.3 µM | [3] |
| Bid BH3 peptide in BAK-/- cells | Mitochondrial Depolarization | EC50 | 0.54 µM | [3] |
Note: The binding of a hydrocarbon-stapled Bid BH3 peptide to Bax is significantly tighter than the transient interaction of the unmodified peptide. This highlights the importance of the helical conformation of the BH3 domain for binding. The EC50 values from cell-based assays reflect the concentration required for a functional outcome (mitochondrial depolarization) and may not directly correspond to the binding affinity.
Experimental Protocols
A variety of in vitro assays are employed to study the activation of Bax and Bak by the Bid BH3 (80-99) peptide. Below are detailed methodologies for key experiments.
Liposome Permeabilization Assay
This assay reconstitutes the activation of Bax or Bak in a cell-free system using artificial lipid vesicles (liposomes) that mimic the composition of the mitochondrial outer membrane. Permeabilization is measured by the release of a fluorescent dye encapsulated within the liposomes.[2]
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the mitochondrial outer membrane (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin). Encapsulate a fluorescent dye and its quencher, such as 12.5 mM 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and 45 mM p-xylene-bis-pyridinium bromide (DPX), within the liposomes.[1]
-
Reaction Setup: In a 96-well plate, incubate the ANTS/DPX-containing liposomes with recombinant, purified Bax or Bak protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.2, 200 mM NaCl, 1 mM EDTA).
-
Initiation of Activation: Add the Bid BH3 (80-99) peptide at various concentrations to the wells.
-
Fluorescence Measurement: Monitor the increase in ANTS fluorescence over time at 37°C using a fluorescence plate reader (excitation ~355 nm, emission ~520 nm). The release of ANTS from the quencher DPX upon liposome permeabilization results in an increased fluorescence signal.
-
Data Normalization: After the reaction, add Triton X-100 to a final concentration of 0.2% to lyse all liposomes and obtain the maximum fluorescence signal (F100). The initial fluorescence is F0.
-
Calculation: The percentage of dye release is calculated using the formula: % Release = [(Fsample - F0) / (F100 - F0)] x 100.[1]
Fluorescence Polarization (FP) Assay for Binding Affinity
Fluorescence polarization is a powerful technique to measure the binding of a small fluorescently labeled molecule (the tracer) to a larger protein. In this context, a fluorescently labeled Bid BH3 (80-99) peptide can be used to determine its binding affinity for Bax or Bak.
Methodology:
-
Reagent Preparation: Synthesize or obtain a high-purity Bid BH3 (80-99) peptide labeled with a fluorescent dye (e.g., FITC or TAMRA). Purify recombinant Bax or Bak protein.
-
Assay Setup: In a black 96-well or 384-well plate, add a fixed, low nanomolar concentration of the fluorescently labeled Bid BH3 peptide to a series of wells.
-
Protein Titration: Add increasing concentrations of recombinant Bax or Bak to the wells containing the labeled peptide. Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of a known high-affinity binding partner if available (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate polarization filters.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the Bax or Bak concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
In Vitro Oligomerization Assay
This assay directly visualizes the oligomerization of Bax or Bak upon activation by the Bid BH3 (80-99) peptide. Chemical cross-linking followed by SDS-PAGE and immunoblotting is a common method.
Methodology:
-
Reaction Mixture: Incubate purified recombinant Bax or Bak with the Bid BH3 (80-99) peptide in a suitable reaction buffer at 37°C for a specified time (e.g., 30-60 minutes) to allow for activation.
-
Cross-linking: Add a chemical cross-linking agent, such as disuccinimidyl suberate (DSS) or ethylene glycol bis(succinimidyl succinate) (EGS), to the reaction mixture and incubate for an additional period (e.g., 30 minutes at room temperature).
-
Quenching: Stop the cross-linking reaction by adding a quenching buffer, such as Tris-HCl.
-
SDS-PAGE: Denature the samples in SDS-PAGE loading buffer and separate the proteins on a polyacrylamide gel.
-
Immunoblotting: Transfer the proteins to a nitrocellulose or PVDF membrane and probe with primary antibodies specific for Bax or Bak.
-
Visualization: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Monomers, dimers, trimers, and higher-order oligomers of Bax or Bak will appear as distinct bands of increasing molecular weight.
Conclusion
The Bid BH3 (80-99) peptide serves as a potent and direct activator of the pro-apoptotic effector proteins Bax and Bak. Its mechanism of action, characterized by a transient "hit-and-run" binding event, induces conformational changes in Bax and Bak that trigger their oligomerization and subsequent permeabilization of the mitochondrial outer membrane. While the interaction is of moderate to low affinity, it is sufficient to initiate the apoptotic cascade. The experimental protocols detailed in this guide provide robust methods for studying this critical interaction in a controlled, in vitro setting. A thorough understanding of the molecular details of Bax and Bak activation by activator BH3 domains is paramount for the development of novel therapeutics that target the Bcl-2 family of proteins for the treatment of cancer and other diseases characterized by deregulated apoptosis.
References
- 1. Small molecules reveal an alternative mechanism of Bax activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Permeabilization Assay to Study the Functional Interactions of the BCL-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A membrane-targeted BID BCL-2 homology 3 peptide is sufficient for high potency activation of BAX in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stapled BID BH3 helix directly binds and activates BAX - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Analysis of the Bid BH3 Peptide
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural analysis of the Bid BH3 peptide, a critical mediator of apoptosis. This document delves into the peptide's structural characteristics, its interactions with Bcl-2 family proteins, and the experimental methodologies employed for its study.
Introduction: The Bid BH3 Peptide as a Key Apoptotic Trigger
The Bid (BH3 interacting-domain death agonist) protein is a pro-apoptotic member of the Bcl-2 family, playing a pivotal role in the intrinsic pathway of apoptosis, or programmed cell death. Upon activation by caspase-8, Bid is cleaved to its truncated form, tBid, which translocates to the mitochondria. The bioactivity of Bid and tBid is mediated by its Bcl-2 homology 3 (BH3) domain, an amphipathic α-helix that enables interaction with and modulation of other Bcl-2 family members. Understanding the precise structure of the Bid BH3 peptide and its complexes is paramount for the rational design of novel cancer therapeutics that mimic its apoptotic function.
Structural Characteristics of the Bid BH3 Peptide
The Bid BH3 domain is intrinsically disordered in solution but folds into a canonical α-helical conformation upon binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins such as Bcl-xL and Bcl-w.[1] This induced-fit mechanism is a hallmark of the interactions within the Bcl-2 family.
Quantitative Data on Bid BH3 Peptide Interactions
The binding affinities of the Bid BH3 peptide for various anti-apoptotic Bcl-2 family members have been determined using multiple biophysical techniques. The dissociation constant (Kd) is a key measure of the strength of these interactions.
| Interacting Partner | Binding Affinity (Kd) | Experimental Method | Reference |
| Bcl-xL | 3.36 nM | Fluorescence Polarization | [2] |
| Bcl-xL | 250 nM | Fluorescence Polarization | [1] |
| Bcl-w | Moderate Affinity | Not specified | [3] |
| Mcl-1 | Weak or No Binding | Not specified | [3] |
Note: Binding affinities can vary depending on the specific peptide sequence, post-translational modifications, and the experimental conditions used.
Structural Data Repository
The three-dimensional structures of the Bid BH3 peptide in complex with its binding partners provide atomic-level insights into the molecular recognition process. These structures are publicly available in the Protein Data Bank (PDB).
| Complex | PDB ID | Experimental Method | Resolution (Å) | Reference |
| Bcl-xL in complex with BID BH3 domain | 4QVE | X-RAY DIFFRACTION | 2.05 | [4] |
| Bcl-w protein with Bid BH3-peptide | 1ZY3 | SOLUTION NMR | Not Applicable | [5] |
Signaling Pathway of Bid-Mediated Apoptosis
The Bid protein acts as a crucial link between the extrinsic and intrinsic apoptotic pathways. The following diagram illustrates the signaling cascade initiated by death receptor activation, leading to the engagement of Bid and subsequent mitochondrial outer membrane permeabilization.
Caption: Signaling pathway of Bid-mediated apoptosis.
Experimental Protocols for Structural Analysis
A multi-faceted approach employing various biophysical and structural biology techniques is essential for a thorough analysis of the Bid BH3 peptide.
Workflow for Structural Analysis
The following diagram outlines a typical experimental workflow for the structural characterization of a peptide like Bid BH3.
Caption: Experimental workflow for structural analysis.
Detailed Methodologies
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and their complexes in solution.
-
Sample Preparation: Isotopically labeled (¹⁵N, ¹³C) protein is required for detailed structural studies. The unlabeled Bid BH3 peptide is titrated into the labeled protein sample.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, NOESY, TOCSY) are performed to assign the chemical shifts of the protein and peptide resonances and to obtain distance restraints (Nuclear Overhauser Effects, NOEs).[6]
-
Structure Calculation: The experimental restraints are used in computational software to calculate an ensemble of structures that satisfy the data.
-
Analysis: The resulting structures are analyzed to determine the conformation of the bound peptide and to identify key intermolecular interactions.
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
-
Crystallization: The purified protein-peptide complex is screened against a wide range of crystallization conditions to obtain well-ordered crystals.[7][8] Co-crystallization or soaking of the peptide into pre-formed protein crystals are common approaches.[9]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the molecule. A model of the protein-peptide complex is then built into the electron density and refined.
-
Analysis: The final model reveals the precise atomic arrangement of the complex, including detailed information about binding interfaces and conformational changes.
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins.
-
Sample Preparation: The peptide is dissolved in a suitable buffer, and its concentration is accurately determined.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).[10][11]
-
Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structural content (α-helix, β-sheet, random coil) of the peptide. Changes in the spectrum upon binding to a partner protein can be used to monitor conformational changes.[11][12]
SPR is a label-free technique for real-time monitoring of biomolecular interactions and determining binding kinetics and affinity.
-
Chip Preparation: One of the interacting partners (e.g., the anti-apoptotic protein) is immobilized on the surface of a sensor chip.[13][14]
-
Binding Analysis: The other partner (the Bid BH3 peptide) is flowed over the chip surface at various concentrations. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte.[1]
-
Data Analysis: The association and dissociation rates are determined from the sensorgram, and the equilibrium dissociation constant (Kd) is calculated.[15]
Conclusion and Future Directions
The structural analysis of the Bid BH3 peptide has provided invaluable insights into the molecular mechanisms of apoptosis. The detailed structural and quantitative data presented in this guide serve as a critical resource for the ongoing efforts in the design and development of BH3 mimetic drugs. Future research will likely focus on developing more potent and selective Bid BH3 mimetics, including stapled peptides and small molecules, with improved pharmacological properties for the targeted therapy of cancer and other diseases characterized by apoptotic dysregulation.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.rcsb.org [www1.rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.tue.nl [research.tue.nl]
- 9. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism (CD) spectropolarimetry of the peptides [bio-protocol.org]
- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. biosensingusa.com [biosensingusa.com]
An In-depth Technical Guide to Bid Protein Cleavage and BH3 Domain Exposure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The BH3-interacting domain death agonist (Bid) is a pro-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, uniquely positioned at the intersection of the extrinsic and intrinsic apoptotic pathways. In its inert, full-length state, Bid resides in the cytosol. Upon receiving an apoptotic signal, typically from cell surface death receptors, Bid undergoes proteolytic cleavage by caspase-8. This cleavage event is the critical activation step, generating a truncated fragment known as tBid. The activation culminates in a significant conformational change that exposes its potent BH3 (Bcl-2 Homology 3) domain. The exposed BH3 domain of tBid acts as a death ligand at the mitochondrial outer membrane, where it directly activates the effector proteins BAX and BAK or neutralizes anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent cell demolition. This guide provides a detailed technical overview of the molecular mechanisms governing Bid cleavage, BH3 domain exposure, and its downstream signaling functions, supplemented with quantitative data and key experimental protocols.
The Bid Protein: Structure and Function
Bid is a 22 kDa protein composed of eight α-helices. In its soluble, inactive form, the hydrophobic BH3 domain (located in helix α3) is sequestered within a hydrophobic pocket formed by other helices, preventing its interaction with other Bcl-2 family members.[1] An unstructured loop between helices α2 and α3 contains the primary cleavage sites for various proteases, most notably caspase-8.[2]
The Central Event: Proteolytic Cleavage of Bid
The activation of Bid is contingent upon its proteolytic cleavage. This process removes the N-terminal portion, instigating the conformational changes necessary for its pro-apoptotic function.
Caspase-8-Mediated Cleavage
In the canonical extrinsic apoptosis pathway, the binding of ligands like FasL or TRAIL to their respective death receptors triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8.[3] Active caspase-8 then cleaves cytosolic Bid.[4]
-
Primary Cleavage Site : Caspase-8 primarily cleaves Bid at the aspartic acid residue at position 60 (Asp-60).[2][5] A secondary cleavage site at Asp-75 has also been identified.[6]
-
Generated Fragments : This cleavage yields two fragments:
-
p7 (nBid) : The N-terminal 7 kDa fragment.
-
p15 (tBid) : The C-terminal 15 kDa fragment, which is the active pro-apoptotic effector.[7]
-
While cleavage is necessary, it is not sufficient on its own to cause the dissociation of the two fragments; they initially remain associated through strong hydrophobic interactions.[1]
Cleavage by Other Proteases
While caspase-8 is the principal activator in death receptor signaling, other proteases can also cleave Bid, linking different stress pathways to mitochondrial apoptosis:
-
Caspase-2 : Activated in response to endoplasmic reticulum (ER) stress and cleaves Bid.[8][9]
-
Caspase-3 : As an effector caspase, it can cleave Bid in a feedback amplification loop downstream of mitochondrial events.[6]
-
Granzyme B : A serine protease delivered by cytotoxic T lymphocytes, can directly cleave Bid.[10]
BH3 Domain Exposure and Mitochondrial Translocation
The cleavage of Bid initiates a cascade of events leading to the exposure of its BH3 domain and its translocation to the mitochondria.
Conformational Change and Fragment Dissociation
Upon encountering the mitochondrial outer membrane, the cleaved Bid complex undergoes a significant conformational change.[11] The interaction with the mitochondrial lipid cardiolipin is a key trigger for the dissociation of the p7 fragment from tBid.[12][13] This dissociation unmasks the BH3 domain of tBid, making it available for downstream interactions.[1]
Mitochondrial Targeting
The activated tBid rapidly relocates from the cytosol to the outer mitochondrial membrane.[4] This process is facilitated by:
-
Cardiolipin Interaction : tBid directly binds to cardiolipin, a phospholipid abundant in the mitochondrial membrane, which helps anchor it to the membrane and promotes its function.[13][14][15]
-
Mtch2/MIMP : The mitochondrial carrier homolog 2 (Mtch2) acts as a mitochondrial receptor for tBid, facilitating its insertion into the membrane and accelerating the conformational changes required for its activity.[11][16]
Downstream Action of tBid at the Mitochondria
Once anchored at the mitochondrial outer membrane with its BH3 domain exposed, tBid triggers MOMP through a dual-action mechanism.
-
Direct Activation of BAX and BAK : As a "direct activator" BH3-only protein, tBid can bind directly to the pro-apoptotic effector proteins BAX and BAK.[17][18] This interaction initiates a series of conformational changes in BAX and BAK, leading to their homo-oligomerization and formation of pores in the outer mitochondrial membrane.[19][20]
-
Neutralization of Anti-Apoptotic Proteins : tBid can also bind with high affinity to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[21] This sequesters the anti-apoptotic proteins, liberating any BAX or BAK they were inhibiting and further tipping the balance toward apoptosis.
Recent evidence also suggests that tBid can mediate mitochondrial permeabilization and apoptosis even in the absence of BAX and BAK, indicating a direct effector function, which may be relevant in certain cellular contexts or as a mechanism to overcome therapeutic resistance.[22][23]
Quantitative Data
The efficacy of tBid and other BH3-only proteins is rooted in their binding affinities for other Bcl-2 family members.
Table 1: Binding Affinities of tBid/BH3 Peptides to Anti-Apoptotic Bcl-2 Proteins
| BH3 Ligand | Binding Target | Affinity (Kd) | Method | Reference |
| tBid | Bcl-xL | 27.2 ± 0.5 nM | ITC | [24] |
| BID BH3 Peptide | Bcl-xL | 30.6 ± 0.1 nM | ITC | [24] |
| BID BH3 Peptide | Bcl-xL | 7.3 ± 0.2 nM (pH 4) | ITC | [24] |
| tBid-C | Bcl-B | No Binding | Co-IP | [25] |
Note: Binding affinities can vary based on experimental conditions (e.g., pH, presence of detergents) and methodologies (e.g., Isothermal Titration Calorimetry (ITC), Co-immunoprecipitation (Co-IP)).
Key Experimental Protocols
Investigating Bid cleavage and function requires a specific set of biochemical and cell-based assays.
In Vitro Bid Cleavage Assay
This assay directly assesses the proteolytic cleavage of Bid by a specific caspase.
Objective : To determine if a protease (e.g., recombinant caspase-8) can cleave recombinant Bid protein in a cell-free system.
Materials :
-
Recombinant full-length Bid protein
-
Active recombinant caspase (e.g., caspase-8, caspase-2)
-
Caspase Activity Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10% sucrose, 10 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Bid antibody that recognizes full-length (p22) and truncated (p15) forms.
Procedure :
-
In a microcentrifuge tube, combine recombinant Bid protein (e.g., 1 µg) with caspase activity buffer.
-
Add active recombinant caspase (e.g., 1 unit of caspase-8). For a negative control, add buffer instead of the caspase.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the protein fragments by SDS-PAGE (e.g., 15% Tris-glycine gel).
-
Transfer proteins to a PVDF membrane and perform a Western blot using an anti-Bid antibody.
-
Analysis : Look for the disappearance of the full-length p22 Bid band and the appearance of the p15 tBid fragment in the caspase-treated lane compared to the control.
tBid Translocation via Mitochondrial Fractionation
This protocol is used to demonstrate the movement of tBid from the cytosol to the mitochondria following an apoptotic stimulus.
Objective : To separate cytosolic and mitochondrial fractions from treated cells to analyze the subcellular localization of Bid/tBid.
Materials :
-
Cultured cells
-
Apoptotic stimulus (e.g., FasL, TRAIL)
-
Mitochondria Isolation Buffer (MIB) / Homogenization Buffer (e.g., 220 mM mannitol, 68 mM sucrose, 10 mM HEPES-KOH pH 7.5, 10 mM KCl, 1 mM EGTA, 1 mM EDTA, protease inhibitors).[26]
-
Dounce homogenizer (tight pestle).[27]
-
Centrifuge and ultracentrifuge.
-
Western blot reagents, antibodies for Bid, a mitochondrial marker (e.g., COX IV, TOM20), and a cytosolic marker (e.g., GAPDH, β-actin).
Procedure :
-
Treat cells with the apoptotic stimulus for the desired time. Harvest both treated and untreated (control) cells.
-
Wash cells with ice-cold PBS and resuspend the cell pellet in ice-cold MIB.[28]
-
Allow cells to swell on ice for 10-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer on ice until ~60-80% of cells are lysed (check under a microscope).[27]
-
Perform differential centrifugation: a. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.[28][29] b. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the crude mitochondrial fraction.[28] c. The resulting supernatant is the cytosolic fraction (S-100).
-
Wash the mitochondrial pellet with MIB to reduce cytosolic contamination.
-
Lyse both the mitochondrial pellet and the cytosolic fraction in appropriate lysis buffers.
-
Determine protein concentration for both fractions and load equal amounts of protein for Western blot analysis.
-
Probe the blot with antibodies for Bid, a mitochondrial marker, and a cytosolic marker.
-
Analysis : In apoptotic cells, a band corresponding to p15 tBid should appear or increase in the mitochondrial fraction. Purity of fractions is confirmed by the presence of markers only in their respective fractions.
Cytochrome c Release Assay
This assay measures the functional consequence of tBid activity at the mitochondria: the release of cytochrome c.
Objective : To determine if tBid (or another stimulus) can induce cytochrome c release from isolated mitochondria.
Materials :
-
Isolated, intact mitochondria (from cultured cells or tissue).[28]
-
Recombinant tBid protein.
-
Reaction Buffer (RB) (e.g., 125 mM KCl, 10 mM Tris-MOPS pH 7.4, 5 mM glutamate, 2.5 mM malate).[8]
-
Centrifuge, SDS-PAGE and Western blot reagents.
-
Anti-cytochrome c antibody.
Procedure :
-
Incubate isolated mitochondria (e.g., 25-50 µg) with recombinant tBid in reaction buffer in a final volume of ~50 µL.[23]
-
Include a negative control (mitochondria with buffer only) and a positive control for total cytochrome c (mitochondria lysed with detergent).
-
Incubate at 30°C for 30-60 minutes.[23]
-
Pellet the mitochondria by centrifugation (e.g., 12,000 x g for 5 min at 4°C).[28]
-
Carefully collect the supernatant, which contains released proteins.
-
Lyse the remaining mitochondrial pellet, which contains retained proteins.
-
Analyze both the supernatant and pellet fractions by Western blot for the presence of cytochrome c.
-
Analysis : A positive result is the appearance of a cytochrome c band in the supernatant of the tBid-treated sample, which should be absent in the negative control.[30]
BH3 Profiling
This is a powerful functional assay to assess a cell's proximity to the apoptotic threshold ("priming") and its dependence on specific anti-apoptotic proteins.[31]
Objective : To measure mitochondrial outer membrane permeabilization in response to a panel of BH3 domain peptides.
Materials :
-
Cells of interest (suspension or adherent).
-
Permeabilization agent (e.g., digitonin).[32]
-
Mannitol Experimental Buffer (MEB).[31]
-
Panel of synthetic BH3 peptides (e.g., BIM, BID, BAD, NOXA, PUMA).[32][33]
-
Mitochondrial potential-sensitive dye (e.g., JC-1) or antibodies for flow cytometry (e.g., anti-cytochrome c).[31]
-
Plate reader or flow cytometer.
Procedure :
-
Harvest cells and resuspend them in MEB.
-
Add the cell suspension to a multi-well plate.
-
Add the panel of BH3 peptides at various concentrations to different wells. Include a no-peptide control and a positive control (e.g., alamethicin).
-
Add the permeabilizing agent (e.g., digitonin) to selectively permeabilize the plasma membrane, leaving mitochondrial membranes intact.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.[34]
-
Measure MOMP. This can be done by:
-
Analysis : The degree of MOMP caused by each peptide reveals the cell's apoptotic priming. For example, high sensitivity to the BIM peptide indicates the cell is highly primed for apoptosis. Sensitivity to specific "sensitizer" peptides like BAD (inhibits Bcl-2, Bcl-xL) or NOXA (inhibits Mcl-1) reveals dependence on those specific anti-apoptotic proteins for survival.[32]
Conclusion and Therapeutic Implications
The cleavage of Bid and subsequent exposure of its BH3 domain represent a critical control point in apoptosis. As a sentinel for protease-mediated death signals, it effectively links extrinsic death receptor signaling to the mitochondrial executioner pathway.[11] A thorough understanding of this mechanism is vital for drug development. Strategies aimed at mimicking the action of the tBid BH3 domain (BH3 mimetics) are a promising avenue for cancer therapy, as they can selectively trigger apoptosis in cancer cells that are "primed for death." Conversely, inhibiting Bid cleavage or tBid function could offer therapeutic benefits in diseases characterized by excessive apoptosis, such as ischemia-reperfusion injury. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers working to modulate this pivotal apoptotic pathway.
References
- 1. Apoptosis induction by Bid requires unconventional ubiquitination and degradation of its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Post-translational modification of Bid has differential effects on its susceptibility to cleavage by caspase 8 or caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights of tBid, the Caspase-8-activated Bid, and Its BH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-2 Cleavage of BID Is a Critical Apoptotic Signal Downstream of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-2 cleavage of BID is a critical apoptotic signal downstream of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tBid undergoes multiple conformational changes at the membrane required for Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interaction between tBid and cardiolipin or monolysocardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. tBid interaction with cardiolipin primarily orchestrates mitochondrial dysfunctions and subsequently activates Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molbiolcell.org [molbiolcell.org]
- 16. researchgate.net [researchgate.net]
- 17. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stepwise activation of BAX and BAK by tBID, BIM, and PUMA initiates mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stepwise-activation-of-bax-and-bak-by-tbid-bim-and-puma-initiates-mitochondrial-apoptosis - Ask this paper | Bohrium [bohrium.com]
- 21. BCL‐2‐family protein tBID can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recombinant Mouse Bcl-xL Cytochrome c Release Assay: R&D Systems [rndsystems.com]
- 24. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Caspase-2–induced Apoptosis Requires Bid Cleavage: A Physiological Role for Bid in Heat Shock–induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 27. docs.abcam.com [docs.abcam.com]
- 28. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 29. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [bio-protocol.org]
- 30. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. labs.dana-farber.org [labs.dana-farber.org]
- 32. content.sph.harvard.edu [content.sph.harvard.edu]
- 33. labs.dana-farber.org [labs.dana-farber.org]
- 34. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
Therapeutic Potential of Bid BH3 Mimetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The BH3 interacting-domain death agonist (Bid) protein is a crucial sentinel in the landscape of apoptosis, or programmed cell death. As a "BH3-only" member of the Bcl-2 protein family, Bid plays a pivotal role in linking extrinsic death receptor signaling to the intrinsic mitochondrial pathway of apoptosis. Consequently, small molecules that mimic the BH3 domain of Bid—termed Bid BH3 mimetics—represent a promising therapeutic strategy for cancers that have become resistant to apoptosis. This technical guide provides an in-depth overview of the therapeutic potential of Bid BH3 mimetics, including their mechanism of action, preclinical data, and detailed experimental protocols for their evaluation.
The Role of Bid in Apoptosis
Bid is a pro-apoptotic signaling molecule that acts as a key regulator of mitochondrial outer membrane permeability.[1] In its inactive state, Bid resides in the cytoplasm. Upon receiving an apoptotic signal, such as the activation of death receptors like Fas or TNFR1, caspase-8 is activated and cleaves Bid into a truncated form, tBid.[1][2] This activated tBid translocates to the mitochondria, where it directly engages and activates the pro-apoptotic effector proteins Bak and Bax.[3] The activation of Bak and Bax leads to their oligomerization and the formation of pores in the outer mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and cell death.[3]
The unique position of Bid at the intersection of the extrinsic and intrinsic apoptotic pathways makes it an attractive target for therapeutic intervention.[1] By mimicking the action of the Bid BH3 domain, small molecules can directly activate the mitochondrial apoptotic cascade, bypassing upstream resistance mechanisms that often plague conventional cancer therapies.
Mechanism of Action of Bid BH3 Mimetics
Bid BH3 mimetics are designed to mimic the alpha-helical BH3 domain of the Bid protein, which is responsible for its interaction with other Bcl-2 family members. These mimetics can function through two primary mechanisms:
-
Direct Activation of Bak/Bax: Similar to the native tBid, some Bid BH3 mimetics can directly bind to and activate the pro-apoptotic effector proteins Bak and Bax, triggering their conformational change and subsequent oligomerization.[3]
-
Inhibition of Anti-Apoptotic Bcl-2 Proteins: Bid BH3 mimetics can also bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1, thereby displacing pro-apoptotic proteins that are sequestered by them. This "sensitizer" function liberates pro-apoptotic activators to then engage Bak and Bax.
dot
Caption: Bid-mediated apoptotic signaling pathway and points of intervention for Bid BH3 mimetics.
Preclinical Data for Bid BH3 Mimetics
While the development of small-molecule Bid BH3 mimetics is an active area of research, peptide-based mimetics, particularly stabilized alpha-helices of Bcl-2 domains (SAHBs), have shown significant preclinical promise.
Quantitative Data
The following table summarizes the available quantitative data for a Bid BH3 mimetic, specifically a stabilized alpha-helix of Bid (SAHBA).
| Compound | Target(s) | Binding Affinity (Ki) | Cellular Efficacy (EC50) | In Vivo Efficacy | Reference |
| SAHBA (Bid BH3) | Bcl-2, Bcl-xL | Moderate Affinity (specific values not reported) | ~5 µM (Leukemia cells) | Significant inhibition of human leukemia xenograft growth at 10 mg/kg | [4] |
| Bid BH3 peptide | Bcl-xL, Bcl-w, A1 (strong), Bcl-2, Mcl-1 (weak) | Not specified | Not specified | Not specified | [3] |
Note: Quantitative data for specific small-molecule Bid BH3 mimetics is limited in the public domain.
Experimental Protocols
The evaluation of Bid BH3 mimetics requires a suite of robust in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Binding Affinity Assays
Determining the binding affinity and selectivity of a Bid BH3 mimetic for various Bcl-2 family members is a critical first step.
Principle: This assay measures the change in polarization of fluorescently labeled BH3 peptide upon binding to a larger protein. A small, rapidly rotating fluorescent peptide has low polarization, while the larger complex has a higher polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled Bid BH3 peptide (e.g., with FITC or TAMRA).
-
Prepare stock solutions of purified recombinant anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.).
-
Prepare a stock solution of the Bid BH3 mimetic compound.
-
Prepare an assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescently labeled Bid BH3 peptide and the target Bcl-2 protein.
-
Add serial dilutions of the Bid BH3 mimetic compound.
-
Include controls for unbound peptide (no protein) and fully bound peptide (saturating protein concentration).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Principle: SPR detects the binding of an analyte (Bid BH3 mimetic or BH3 peptide) to a ligand (Bcl-2 family protein) immobilized on a sensor chip by measuring changes in the refractive index at the chip surface.[4][5][6]
Protocol:
-
Chip Preparation:
-
Immobilize the purified recombinant Bcl-2 family protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[7]
-
-
Binding Analysis:
-
Inject serial dilutions of the Bid BH3 mimetic over the sensor chip surface.
-
Use a running buffer (e.g., HBS-EP+) throughout the experiment.
-
-
Data Collection and Analysis:
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7]
-
Cellular Activity Assays
Principle: This luminescent assay quantifies ATP, an indicator of metabolically active cells.[8][9][10][11][12]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well white-walled plate at a density that allows for logarithmic growth during the assay period.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Bid BH3 mimetic. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[1][2][13][14][15]
Protocol:
-
Cell Treatment:
-
Treat cells with the Bid BH3 mimetic at various concentrations and for different time points.
-
-
Cell Harvesting and Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
-
Incubation:
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
In Vivo Efficacy Studies
Principle: This model involves the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice to evaluate the anti-tumor efficacy of a therapeutic agent.[16][17]
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Bid BH3 mimetic via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dosing schedule. For example, a metronomic regimen of daily low doses (e.g., 10 mg/kg) or a bolus regimen of weekly high doses (e.g., 70 mg/kg) could be evaluated.[16][17]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Analyze survival data using Kaplan-Meier curves.
-
Visualizing Workflows and Relationships
dot
Caption: A generalized experimental workflow for the preclinical evaluation of Bid BH3 mimetics.
Conclusion and Future Directions
Bid BH3 mimetics hold significant therapeutic potential, particularly for overcoming resistance to conventional cancer therapies. The ability to directly activate the mitochondrial apoptotic pathway offers a powerful strategy to induce cell death in tumors that have developed mechanisms to evade upstream apoptotic signals. While peptide-based mimetics like SAHBs have demonstrated proof-of-concept, the development of orally bioavailable small-molecule Bid BH3 mimetics remains a key objective. The experimental protocols detailed in this guide provide a robust framework for the identification, characterization, and preclinical validation of novel Bid BH3 mimetics. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds and exploring their efficacy in combination with other targeted therapies and immunotherapies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 10. device.report [device.report]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-tumor and anti-angiogenic effects of metronomic dosing of BH3-mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Bid BH3 Domain (80-99) in Cancer Cell Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with their interactions dictating cell fate. Among them, the BH3-only protein Bid acts as a critical sentinel for extrinsic death signals, linking them to the mitochondrial apoptosis machinery. Upon activation, Bid is cleaved into its truncated form, tBid, which then translocates to the mitochondria. The activity of tBid is mediated by its Bcl-2 homology 3 (BH3) domain, a short helical segment corresponding to amino acids 80-99. This domain is necessary and sufficient for the direct activation of the pro-apoptotic effector proteins BAX and BAK, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of apoptogenic factors like cytochrome c, and subsequent caspase activation. The pivotal role of the Bid BH3 domain has made it a significant focus of research and a promising target for the development of novel cancer therapeutics, known as BH3 mimetics. This guide provides an in-depth overview of the Bid BH3 domain's function, the pathways it governs, relevant quantitative data, and detailed experimental protocols for its study.
The Bid Protein and its Activation
Bid (BH3 Interacting-Domain Death Agonist) is a pro-apoptotic member of the "BH3-only" subgroup of the Bcl-2 protein family.[1][2] In healthy cells, full-length Bid resides in an inactive state in the cytosol.[3] It serves as a crucial link between the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptosis pathways.[4][5]
Upon stimulation of death receptors such as Fas or TNFR1, the initiator caspase, caspase-8, is activated.[4][6] Active caspase-8 then cleaves Bid at specific aspartate residues (Asp-60 and Asp-75) to generate a C-terminal fragment known as truncated Bid (tBid).[5][6][7] This cleavage is a critical activation step.[6] The newly generated tBid then translocates to the outer mitochondrial membrane to initiate the downstream apoptotic cascade.[3][5]
The Role of the Bid BH3 Domain (80-99) at the Mitochondria
The pro-apoptotic function of tBid is entirely dependent on its BH3 domain.[8][9] This amphipathic α-helical domain (sequence: EDIIRNIARHLAQVGDSMDR) allows tBid to interact with other Bcl-2 family members at the mitochondrial outer membrane.[2]
Direct Activation of BAX and BAK
The primary mechanism of tBid action is the direct activation of the effector proteins BAX and BAK.[10][11][12] In their inactive state, BAX is a monomer in the cytosol, while BAK is an integral protein of the mitochondrial membrane.[10][11] The BH3 domain of tBid acts as a "death ligand," binding to a hydrophobic groove on BAX and BAK.[8][9] This interaction induces a conformational change in the effectors, leading to their homo-oligomerization and the formation of pores in the outer mitochondrial membrane.[10][12][13] This process is known as Mitochondrial Outer Membrane Permeabilization (MOMP).[13]
Inhibition of Anti-Apoptotic Bcl-2 Proteins
In addition to directly activating BAX and BAK, the Bid BH3 domain can also bind to and neutralize anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1).[14][15] These pro-survival proteins normally function by sequestering pro-apoptotic proteins, including BAX, BAK, and other BH3-only proteins. By binding to the anti-apoptotic members, tBid can displace these sequestered activators, further promoting apoptosis. This is often referred to as the "indirect activation" or "sensitizer" role.[5]
Downstream Consequences of MOMP
The formation of BAX/BAK pores leads to the irreversible release of proteins from the mitochondrial intermembrane space into the cytosol.[13] Key among these are:
-
Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9.[13] Caspase-9 then activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis.[13]
-
Smac/DIABLO: This protein promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), which would otherwise suppress caspase activity.[6][16]
Recent studies have also shown that tBid itself can mediate mitochondrial permeabilization and induce apoptosis even in the absence of BAX and BAK, suggesting it can act as a BAX-like effector under certain conditions.[15][17][18]
Quantitative Data: Bid BH3 Domain Interactions
The interactions between BH3 domains and other Bcl-2 family members can be quantified to determine binding affinities. These values are crucial for understanding the regulatory network and for designing targeted therapeutics. Fluorescence Polarization (FP) is a common technique used to measure these interactions.
| Interacting Pair | Method | Affinity (Kd or IC50) | Reference |
| FITC-Bid BH3 peptide vs. GST-Bfl-1 | Fluorescence Polarization | Not specified (binding confirmed) | [19] |
| Bad BH3 peptide vs. Bcl-xL | Fluorescence Polarization | Kd = 21.48 nM | [20][21] |
| Bak BH3 peptide vs. Bcl-xL | Fluorescence Polarization | IC50 = 1.14 µM | [20][21] |
| Bad BH3 peptide vs. Bcl-xL | Fluorescence Polarization | IC50 = 0.048 µM | [20][21] |
Note: Direct Kd values for Bid BH3 (80-99) binding to all Bcl-2 family members are not consistently reported across the literature. The table includes related BH3 domain interactions to provide context for typical binding affinities measured by common assays.
Bid BH3 Domain in Cancer Therapy: BH3 Mimetics
Cancer cells frequently overexpress anti-apoptotic Bcl-2 proteins to evade apoptosis, a hallmark of cancer.[14][22] This dependency creates a therapeutic vulnerability. BH3 mimetics are small-molecule drugs designed to mimic the action of BH3-only proteins like Bid.[23][24] They bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the sequestered pro-apoptotic BH3-only proteins and allowing for the activation of BAX and BAK.[23][25]
Several BH3 mimetics have been developed, with some showing significant clinical success. For example, Venetoclax (ABT-199), a selective inhibitor of Bcl-2, has demonstrated remarkable efficacy in treating chronic lymphocytic leukemia (CLL).[23] The study of the Bid BH3 domain provides a blueprint for designing pan- or selective-Bcl-2 family inhibitors to specifically induce apoptosis in cancer cells.[14]
Key Experimental Protocols
Investigating the function of the Bid BH3 domain and its role in apoptosis requires a suite of specialized biochemical and cell-based assays.
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "mitochondrial priming."[26][27][28] It involves exposing permeabilized cells to a panel of BH3 peptides, including the Bid BH3 peptide, and measuring the extent of MOMP, typically via cytochrome c release or loss of mitochondrial membrane potential.[28][29]
Detailed Methodology:
-
Cell Preparation: Harvest cells and wash with a suitable buffer (e.g., Mannitol Experimental Buffer - MEB). Resuspend at a concentration of 1-2 x 106 cells/mL.
-
Permeabilization: Add a mild non-ionic detergent, such as digitonin, to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[26]
-
Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate. Add a dilution series of various BH3 peptides (e.g., Bid, Bim, Bad, Noxa) to the wells. Include a positive control (e.g., alamethicin, a pore-forming peptide) and a negative control (buffer only).[26][27]
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 60 minutes).
-
Detection of MOMP:
-
Cytochrome c Release (ELISA/Western Blot): Pellet the mitochondria by centrifugation. The supernatant (cytosolic fraction) is analyzed for the presence of cytochrome c.[28]
-
Mitochondrial Membrane Potential (JC-1 Staining): Add the fluorescent dye JC-1. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. Upon depolarization following MOMP, JC-1 remains in its monomeric form and fluoresces green. The shift from red to green fluorescence is measured using a plate reader or flow cytometer.[26][28]
-
-
Data Analysis: The percentage of mitochondrial depolarization or cytochrome c release is plotted against the peptide concentration to generate a "BH3 profile" for the cell type.
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding affinity between a fluorescently labeled peptide (e.g., FITC-Bid BH3) and a larger protein partner (e.g., Bcl-xL).[20][21] The principle is that a small, fluorescently labeled peptide tumbles rapidly in solution, depolarizing emitted light. When bound to a larger protein, its tumbling slows, and the emitted light remains more polarized.
Detailed Methodology (Competition Assay):
-
Reagents:
-
Fluorescently labeled BH3 "probe" peptide (e.g., FITC-Bad BH3).[20]
-
Purified recombinant anti-apoptotic protein (e.g., Bcl-xL).
-
Unlabeled competitor peptide (e.g., Bid BH3 80-99) or small molecule inhibitor.
-
-
Assay Setup: In a microplate, combine a fixed concentration of the fluorescent probe peptide and the recombinant protein. This creates a high polarization signal.
-
Competition: Add a serial dilution of the unlabeled competitor (Bid BH3 peptide or a test compound).
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader equipped with polarizing filters.
-
Data Analysis: As the unlabeled competitor displaces the fluorescent probe from the protein, the polarization value will decrease. Plot the polarization values against the competitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.[20][21]
Cytochrome c Release Assay by Confocal Microscopy
This imaging-based method provides direct visual evidence of MOMP in individual cells.[30][31]
Detailed Methodology:
-
Cell Culture: Grow adherent cells on glass coverslips or in imaging-grade dishes.
-
Treatment: Induce apoptosis using the desired stimulus (e.g., FasL, a BH3 mimetic).
-
Mitochondrial Staining (Optional but Recommended): Incubate live cells with a mitochondrial-specific dye like MitoTracker Red CMXRos to label the mitochondria.[32][33]
-
Fixation and Permeabilization: Fix the cells (e.g., with 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100 or ice-cold methanol).
-
Immunostaining: Block non-specific binding sites (e.g., with bovine serum albumin). Incubate with a primary antibody specific for cytochrome c. Follow with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, green).[31]
-
Nuclear Staining: Stain the nuclei with a DNA dye like DAPI or TO-PRO-3.[30]
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope.
-
Analysis: In healthy cells, the green cytochrome c signal will be punctate and will co-localize with the red MitoTracker signal.[32][33] In apoptotic cells, the green signal will become diffuse throughout the cytoplasm, indicating its release from the mitochondria.[30][31]
Conclusion
The Bid BH3 domain (residues 80-99) is a master regulator of the intrinsic apoptotic pathway, acting as the critical messenger between caspase-8 activation and mitochondrial execution. Its ability to directly activate BAX and BAK, coupled with its capacity to neutralize anti-apoptotic Bcl-2 family members, places it at the point-of-no-return in the cellular commitment to death. This central role makes the Bid BH3 domain an archetype for the development of BH3 mimetic drugs, a promising class of targeted cancer therapies. A thorough understanding of its mechanism, supported by robust quantitative and cellular assays, is essential for researchers and drug developers seeking to exploit the apoptotic machinery for therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bid BH3 (80-99) - 1 mg [anaspec.com]
- 3. Cleavage of BID by caspase 8 mediates the mitochondrial damage in the Fas pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Insights of tBid, the Caspase-8-activated Bid, and Its BH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tBID, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tBID, a membrane-targeted death ligand, oligomerizes BAK to release cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stepwise-activation-of-bax-and-bak-by-tbid-bim-and-puma-initiates-mitochondrial-apoptosis - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BCL‐2‐family protein tBID can act as a BAX‐like effector of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid kinetics of tBid-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CECAD: Old protein – new function: tBID can directly trigger cell death [cecad.uni-koeln.de]
- 19. researchgate.net [researchgate.net]
- 20. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BH3 mimetics to improve cancer therapy; mechanisms and examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. oatext.com [oatext.com]
- 25. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. labs.dana-farber.org [labs.dana-farber.org]
- 27. content.sph.harvard.edu [content.sph.harvard.edu]
- 28. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
The Pro-Apoptotic Powerhouse: A Technical Guide to the Discovery and Characterization of the Bid BH3 Domain (80-99)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical pro-apoptotic BH3 domain of the Bid protein, specifically focusing on the well-characterized 80-99 amino acid region. Bid, a sentinel of protease-mediated death signals, plays a pivotal role in linking the extrinsic and intrinsic apoptotic pathways. Upon cleavage by caspase-8, the truncated form, tBid, translocates to the mitochondria, where its exposed BH3 domain orchestrates the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[1] This guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies used to elucidate the function of this key death domain.
Quantitative Analysis of Bid BH3 (80-99) Interactions
The ability of the Bid BH3 domain to induce apoptosis is predicated on its direct interaction with other members of the Bcl-2 protein family. The binding affinities of a synthetic peptide corresponding to residues 80-99 of human Bid have been quantitatively assessed using various biophysical techniques. These interactions are critical for neutralizing anti-apoptotic Bcl-2 proteins and directly activating the pro-apoptotic effectors Bax and Bak.
| Interacting Protein | Method | Dissociation Constant (Kd) | Reference |
| Bcl-xL | Isothermal Titration Calorimetry (ITC) | 160 nM | [2] |
| Mcl-1 | Isothermal Titration Calorimetry (ITC) | 830 nM | [3][4] |
| Bcl-xL | Fluorescence Polarization Assay (FPA) | 3.36 nM |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Apoptotic Signaling Pathway Involving Bid
This diagram illustrates the activation of Bid and its central role in mediating apoptosis.
Caption: The extrinsic and intrinsic apoptotic pathways converging on Bid.
Experimental Workflow: Fluorescence Polarization Assay
This diagram outlines the key steps in a competitive fluorescence polarization assay to measure the binding of Bid BH3 (80-99) to a Bcl-2 family protein.
Caption: Workflow for a competitive fluorescence polarization assay.
Experimental Workflow: Cytochrome c Release Assay
This diagram details the procedure for an in vitro cytochrome c release assay using isolated mitochondria.
Caption: Workflow for an in vitro cytochrome c release assay.
Detailed Experimental Protocols
Fluorescence Polarization Assay (FPA)
This protocol describes a competitive binding assay to determine the affinity of the Bid BH3 (80-99) peptide for anti-apoptotic Bcl-2 family proteins.
Materials:
-
Fluorescein-labeled Bid BH3 (80-99) peptide (e.g., FITC-Bid BH3)
-
Unlabeled Bid BH3 (80-99) peptide
-
Recombinant purified anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL, Mcl-1)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FITC-Bid BH3 peptide in the assay buffer. The final concentration in the assay should be below its Kd for the target protein to ensure sensitive detection of competition.
-
Prepare a stock solution of the unlabeled Bid BH3 peptide in the assay buffer. Create a serial dilution series to be used as the competitor.
-
Prepare a stock solution of the recombinant anti-apoptotic protein in the assay buffer. The concentration should be optimized to give a significant polarization signal when bound to the fluorescent peptide.
-
-
Assay Setup:
-
To each well of the 384-well plate, add a constant concentration of the recombinant anti-apoptotic protein and the FITC-Bid BH3 peptide.
-
Add increasing concentrations of the unlabeled Bid BH3 peptide to the wells. Include control wells with no competitor (maximum polarization) and wells with only the FITC-Bid BH3 peptide (minimum polarization).
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. The excitation wavelength for FITC is typically 485 nm, and the emission wavelength is 535 nm.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the competitor concentration.
-
The IC50 value, the concentration of the unlabeled peptide that displaces 50% of the labeled peptide, is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the labeled ligand and its Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions. This protocol outlines the steps for characterizing the interaction between the Bid BH3 (80-99) peptide and a Bcl-2 family protein.
Materials:
-
Bid BH3 (80-99) peptide
-
Recombinant purified Bcl-2 family protein
-
ITC Buffer: A buffer in which both the peptide and protein are stable and soluble (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4). The buffer for both the peptide and protein solutions must be identical to avoid heat of dilution effects.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze both the Bid BH3 (80-99) peptide and the recombinant Bcl-2 family protein extensively against the same batch of ITC buffer to ensure a precise buffer match.
-
Determine the accurate concentrations of the peptide and protein solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment Setup:
-
Load the recombinant Bcl-2 family protein into the sample cell of the calorimeter. A typical concentration is in the range of 10-50 µM.
-
Load the Bid BH3 (80-99) peptide into the injection syringe. The peptide concentration should be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached during the titration.
-
-
Titration:
-
Set the experimental parameters on the ITC instrument, including the cell temperature (typically 25°C), stirring speed, and injection volume and spacing.
-
Perform a series of small, sequential injections of the peptide solution into the protein solution in the sample cell.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry of binding (n), the binding affinity (Ka or Kd), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
In Vitro Cytochrome c Release Assay
This assay measures the ability of the Bid BH3 (80-99) peptide to induce the release of cytochrome c from isolated mitochondria, a key event in the intrinsic apoptotic pathway.
Materials:
-
Bid BH3 (80-99) peptide
-
Freshly isolated mitochondria (e.g., from mouse liver or cultured cells)
-
Mitochondrial Respiration Buffer (e.g., containing 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM ATP, 5 mM sodium succinate, 0.08 mM ADP, and 2 µM rotenone)
-
Protease inhibitor cocktail
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-cytochrome c antibody
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation. The final mitochondrial pellet should be resuspended in a suitable storage buffer and kept on ice.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine isolated mitochondria (typically 20-50 µg of protein) with the mitochondrial respiration buffer.
-
Add the Bid BH3 (80-99) peptide to the reaction mixture at the desired final concentration. Include a negative control with no peptide and a positive control (e.g., a known inducer of cytochrome c release like recombinant tBid).
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes to allow for cytochrome c release.
-
-
Separation of Mitochondrial and Supernatant Fractions:
-
Centrifuge the reaction tubes at a high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant, which contains the released cytochrome c (cytosolic fraction).
-
Resuspend the mitochondrial pellet in a lysis buffer (mitochondrial fraction).
-
-
Analysis of Cytochrome c Release:
-
Analyze both the supernatant and the mitochondrial pellet fractions for the presence of cytochrome c using SDS-PAGE and Western blotting.
-
Load equal amounts of protein from each fraction onto the gel.
-
After transferring the proteins to a membrane, probe with an anti-cytochrome c antibody.
-
The amount of cytochrome c in the supernatant fraction relative to the amount remaining in the mitochondrial pellet indicates the extent of release. Densitometry can be used for quantification. Alternatively, an ELISA-based assay can be used to quantify the amount of cytochrome c in the supernatant.
-
References
Methodological & Application
Application Notes: Utilizing Bid BH3 (80-99) Peptide in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bid (BH3 Interacting-Domain Death Agonist) protein is a crucial mediator of apoptosis, or programmed cell death. A member of the Bcl-2 family, Bid links the extrinsic and intrinsic apoptotic pathways. Upon activation by caspase-8, Bid is cleaved to form truncated Bid (tBid). The exposed BH3 domain of tBid then translocates to the mitochondria, where it activates the pro-apoptotic proteins Bax and Bak.[1][2] This activation leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a key event in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[3][4][5] The synthetic peptide Bid BH3 (80-99) mimics the biological activity of the tBid BH3 domain and is a powerful tool for inducing and studying apoptosis in vitro.[6][7][8] These application notes provide detailed protocols for utilizing the Bid BH3 (80-99) peptide in common apoptosis assays.
Mechanism of Action
The Bid BH3 (80-99) peptide acts as a direct activator of the pro-apoptotic proteins Bax and Bak.[7][8] In healthy cells, Bax is predominantly cytosolic, while Bak is integrated into the outer mitochondrial membrane.[9] Upon introduction of the Bid BH3 peptide, it binds to a hydrophobic groove on Bax and Bak, inducing a conformational change that leads to their oligomerization and insertion into the mitochondrial outer membrane.[10][11] This process forms pores in the membrane, leading to MOMP and the subsequent release of cytochrome c, which initiates the caspase cascade and execution of apoptosis.[12][13]
Signaling Pathway of Bid-Induced Apoptosis
Caption: Signaling pathway of apoptosis induction by Bid and the mimetic peptide Bid BH3 (80-99).
Data Presentation
The following tables summarize quantitative data from representative studies on the pro-apoptotic activity of Bid BH3 peptides.
Table 1: Induction of Apoptosis in Neuroblastoma Cell Lines by r8-BidBH3 Peptide
| Cell Line | Peptide Concentration (µM) | % Apoptosis (Annexin-V Positive) |
| NGP | 5 | ~40% |
| NGP | 10 | ~75% |
| SK-N-AS | 5 | ~35% |
| SK-N-AS | 10 | ~60% |
Data adapted from a study on BH3 peptidomimetics in neuroblastoma. The peptide used was a modified Bid BH3 peptide with an arginine homopolymer for membrane transduction (r8-BidBH3).[14]
Table 2: Cytochrome c Release from Isolated Mitochondria Induced by Bid BH3 Peptide
| Treatment | Cytochrome c Release (Arbitrary Units) |
| Control (no peptide) | Baseline |
| Bid BH3 Peptide (5 µM) | Significant increase |
| Bid BH3 Peptide (0.5 µM) | Moderate increase |
| Bid BH3 Peptide (0.05 µM) | Slight increase |
Data derived from a study investigating Bid-induced structural changes in Bak.[10]
Experimental Protocols
Cytochrome c Release Assay Using Isolated Mitochondria
This assay directly measures the ability of Bid BH3 (80-99) to induce MOMP in isolated mitochondria.
Experimental Workflow: Cytochrome c Release Assay
Caption: Workflow for the cytochrome c release assay using Bid BH3 (80-99).
Materials:
-
Isolated mitochondria (from cell culture or tissue)
-
Bid BH3 (80-99) peptide
-
Mitochondrial incubation buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 5 mM glutamate, 2.5 mM malate)
-
Caspase inhibitors (optional, to prevent downstream effects)
-
Reagents for Western blotting or ELISA
Protocol:
-
Prepare Mitochondria: Isolate mitochondria from your cell line or tissue of interest using a standard differential centrifugation protocol. Resuspend the mitochondrial pellet in ice-cold mitochondrial incubation buffer to a final concentration of approximately 1 mg/mL.
-
Prepare Bid BH3 Peptide: Reconstitute the lyophilized Bid BH3 (80-99) peptide in a suitable solvent (e.g., DMSO or sterile water) to create a stock solution. Prepare serial dilutions of the peptide in mitochondrial incubation buffer to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
-
Induce Cytochrome c Release: In a microcentrifuge tube, combine the isolated mitochondria with the various concentrations of the Bid BH3 (80-99) peptide. Include a vehicle-only control.
-
Incubation: Incubate the reactions at 30°C for 30-60 minutes.
-
Separation: Pellet the mitochondria by centrifugation at 10,000 x g for 5 minutes at 4°C.
-
Sample Collection: Carefully collect the supernatant, which contains the released cytochrome c. The pellet contains the mitochondria with the remaining cytochrome c.
-
Analysis: Analyze the amount of cytochrome c in the supernatant (and optionally the pellet) by Western blotting using a cytochrome c-specific antibody or by a cytochrome c-specific ELISA kit.[15]
BH3 Profiling Assay
BH3 profiling is a functional assay that measures the apoptotic priming of cells by exposing permeabilized cells to various BH3 peptides, including Bid BH3 (80-99).[12][13]
Experimental Workflow: BH3 Profiling
Caption: Workflow for the BH3 profiling assay.
Materials:
-
Single-cell suspension of the cells of interest
-
BH3 profiling buffer (e.g., Mannitol Experimental Buffer - MEB)
-
Digitonin for cell permeabilization
-
A panel of BH3 peptides including Bid BH3 (80-99)
-
Formaldehyde for cell fixation
-
Anti-cytochrome c antibody conjugated to a fluorophore
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1-2 x 10^6 cells/mL.
-
Permeabilization: Resuspend the cells in BH3 profiling buffer containing a titrated, low concentration of digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate. Add the Bid BH3 (80-99) peptide and other BH3 peptides from your panel to the wells at various concentrations. Include appropriate controls (e.g., vehicle, a potent activator like Bim BH3).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for peptide-induced MOMP.
-
Fixation and Staining: Fix the cells with formaldehyde. After fixation, wash the cells and then stain intracellularly with a fluorescently labeled anti-cytochrome c antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The loss of cytochrome c staining indicates that MOMP has occurred.[3][13]
Troubleshooting
-
No or low cytochrome c release:
-
Peptide inactivity: Verify the quality and concentration of the Bid BH3 (80-99) peptide.
-
Mitochondrial quality: Ensure that the isolated mitochondria are healthy and intact.
-
Cellular resistance: The cells may overexpress anti-apoptotic Bcl-2 proteins that inhibit the action of the Bid BH3 peptide.
-
-
High background in control samples:
-
Mitochondrial damage: The mitochondrial isolation procedure may be too harsh, leading to premature cytochrome c release.
-
Spontaneous apoptosis: The cells may be undergoing apoptosis prior to the assay.
-
Conclusion
The Bid BH3 (80-99) peptide is a valuable tool for researchers studying the mechanisms of apoptosis. The protocols outlined in these application notes provide a framework for utilizing this peptide to induce and quantify apoptosis through key events like mitochondrial outer membrane permeabilization and cytochrome c release. By understanding the principles and methodologies described, researchers can effectively employ the Bid BH3 (80-99) peptide to investigate apoptotic signaling pathways and to screen for novel therapeutics that target the Bcl-2 family of proteins.
References
- 1. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stepwise activation of the pro-apoptotic protein Bid at mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bid BH3 (80-99) - 1 mg [eurogentec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.sph.harvard.edu [content.sph.harvard.edu]
- 12. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abcam.cn [abcam.cn]
- 15. labs.dana-farber.org [labs.dana-farber.org]
Application Notes and Protocols for Bid BH3 (80-99) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bid BH3 (80-99) peptide is a synthetic fragment corresponding to the BH3 domain of the pro-apoptotic Bcl-2 family protein, Bid (BH3 interacting-domain death agonist).[1][2] In response to apoptotic stimuli, the full-length Bid protein is cleaved by caspase-8, and the resulting truncated Bid (tBid) translocates to the mitochondria.[3][4] There, its exposed BH3 domain interacts with and activates the pro-apoptotic effector proteins Bax and Bak.[4][5] This activation leads to the oligomerization of Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[5]
The Bid BH3 (80-99) peptide mimics the action of tBid, directly activating Bax and Bak to induce apoptosis.[5] This makes it a valuable tool for studying the intrinsic apoptotic pathway and for screening potential anti-cancer therapeutics that target Bcl-2 family protein interactions. These application notes provide detailed protocols for the use of Bid BH3 (80-99) in cell culture to induce and quantify apoptosis.
Data Presentation
The effective concentration and experimental conditions for Bid BH3 peptide-induced apoptosis can vary significantly depending on the cell type and whether the peptide is chemically modified to enhance cell permeability and stability. Below is a summary of quantitative data from published studies.
| Peptide Type | Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| Stapled Bid BH3 (SAHBA) | Jurkat (T-cell leukemia) | 0.5 - 5 µM | 20 hours | Annexin V | Dose-dependent increase in apoptosis; ~50% at 5 µM | [6] |
| Bid BH3 | Mouse Embryonic Fibroblasts (MEFs) | 50 µM, 100 µM | 24 hours | LDH Release | Dose-dependent increase in cell death | [7] |
| BIM BH3 | Mouse Embryonic Fibroblasts (MEFs) | 40 µM, 80 µM | 24 hours | LDH Release | Dose-dependent increase in cell death | [7] |
| Engineered Mcl-1 specific BH3 peptides (e.g., MS1) | Mcl-1 dependent cell lines | ~3 µM (EC50) | Not Specified | Mitochondrial Depolarization | Potent and specific induction of mitochondrial depolarization | [8] |
Signaling Pathway
The Bid BH3 peptide acts downstream of death receptor signaling and directly initiates the mitochondrial pathway of apoptosis.
References
- 1. genscript.com [genscript.com]
- 2. Bid BH3 (80-99) - 1 mg [anaspec.com]
- 3. Apoptosis induction by Bid requires unconventional ubiquitination and degradation of its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BID BH3 interacting domain death agonist [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. BH3-Only Proteins and Their Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Permeability and Viability Assays Using Bid BH3 (80-99) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Bid BH3 (80-99) peptide in cell-based assays. The focus is on assessing cellular viability and plasma membrane permeability, which are critical parameters in drug discovery and fundamental cell biology research.
Introduction
The BH3-interacting domain death agonist (Bid) is a pro-apoptotic protein belonging to the Bcl-2 family.[1] Upon activation, typically through cleavage by caspase-8 in the extrinsic apoptosis pathway, the truncated Bid (tBid) translocates to the mitochondria.[2] There, its BH3 domain (amino acids 80-99) interacts with and activates the pro-apoptotic effector proteins Bak and Bax.[3] This activation leads to the oligomerization of Bak and Bax, resulting in Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and subsequent execution of apoptosis.[3][4]
Synthetic peptides corresponding to the BH3 domains of Bcl-2 family proteins, including Bid BH3 (80-99), are powerful tools for directly interrogating the apoptotic machinery.[5] While extensively used in "BH3 profiling" to assess mitochondrial priming for apoptosis in permeabilized cells, these peptides can also be applied to intact cells.[5][6] At sufficient concentrations, the Bid BH3 peptide can induce plasma membrane permeabilization and subsequent cell death, likely through mechanisms related to its amphipathic helical structure and ability to interact with membranes. This property allows for its use in cell viability and permeability assays to screen for compounds that modulate these processes or to study the cellular response to direct apoptotic insults.
Signaling Pathway of Bid-Induced Apoptosis
The Bid BH3 peptide initiates a signaling cascade that culminates in apoptotic cell death. The following diagram illustrates the key steps in this pathway.
Caption: Signaling pathway of Bid-induced apoptosis.
Experimental Protocols
The following protocols describe methods to assess cell viability and plasma membrane permeability in response to treatment with Bid BH3 (80-99) peptide.
Protocol 1: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage. It serves as a reliable indicator of cytotoxicity.
Materials and Reagents:
-
Target cells (e.g., HeLa, Jurkat, or other cell lines of interest)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Bid BH3 (80-99) peptide, lyophilized
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
96-well, flat-bottom, clear cell culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Roche)
-
Multichannel pipette
-
Plate reader with absorbance measurement capabilities (typically 490 nm and 680 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Peptide Preparation:
-
Reconstitute the lyophilized Bid BH3 (80-99) peptide in sterile water or a recommended buffer to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the Bid BH3 peptide in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
-
Cell Treatment:
-
Carefully remove the complete medium from the wells (for adherent cells) or centrifuge the plate (for suspension cells) and aspirate the supernatant.
-
Add 100 µL of the prepared peptide dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with serum-free medium containing the same concentration of the peptide solvent (e.g., water).
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH kit (typically 10 µL added 45 minutes before the end of the incubation period).
-
Untreated Control: Cells in serum-free medium only.
-
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 2, 4, 6, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
-
LDH Measurement:
-
Following incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well, flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm. It is also recommended to measure a reference wavelength (e.g., 680 nm) to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: Propidium Iodide Uptake Assay for Cell Permeability
This flow cytometry-based assay uses propidium iodide (PI), a fluorescent intercalating agent that is impermeant to live cells with intact plasma membranes, to quantify the percentage of permeable cells.
Materials and Reagents:
-
Target cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other suitable binding buffer (e.g., Annexin V binding buffer)
-
Bid BH3 (80-99) peptide
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock in water)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Harvest and resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 500 µL of the cell suspension into flow cytometry tubes.
-
Add the Bid BH3 (80-99) peptide to the tubes at the desired final concentrations.
-
Include a vehicle control and a positive control for permeabilization (e.g., treatment with 70% ethanol for 5-10 minutes).
-
Incubate the cells at 37°C for the desired time period (e.g., 1-4 hours).
-
-
Cell Staining:
-
After incubation, add PI to each tube to a final concentration of 1-2 µg/mL.
-
Gently mix and incubate for 5-15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer without a wash step.
-
Excite the PI with a 488 nm or 561 nm laser and detect emission in the appropriate channel (e.g., PE-Texas Red or a similar red channel, ~617 nm).
-
Collect data for at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter properties.
-
Quantify the percentage of PI-positive cells, which represents the population with permeable plasma membranes.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell viability assay using the Bid BH3 peptide.
Caption: General workflow for a cell viability assay.
Data Presentation
The following table summarizes representative quantitative data from studies utilizing BH3 peptides in cell-based assays. Note that the specific peptide and assay conditions can significantly influence the results.
| Peptide/Compound | Cell Line(s) | Assay Type | Endpoint Measurement | Result (EC₅₀ / IC₅₀) | Reference |
| Designed Mcl-1 specific peptide (MS1) | Mcl-1-dependent cell lines | Cellular BH3 Profiling | Mitochondrial Depolarization (JC-1) | ~3 µM | [7] |
| Designed Mcl-1 specific peptide (MS1) | Bcl-2/Bcl-xL-dependent cell lines | Cellular BH3 Profiling | Mitochondrial Depolarization (JC-1) | >100 µM | [7] |
| ASCP-BH3 fusion protein | MCF-7 (Breast Cancer) | CCK-8 Cell Viability Assay | Cell Viability | 4.25 µM | [1] |
| BID BH3 Peptide | Mouse Embryonic Fibroblasts (MEFs) | LDH Release Assay | Cytotoxicity | Not specified (effective at 100 µM) | [8] |
Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values are dependent on the specific experimental conditions, including cell type, incubation time, and assay methodology. The data presented here are for illustrative purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptides Derived from Apoptotic Bax and Bid Reproduce the Poration Activity of the Parent Full-Length Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.sph.harvard.edu [content.sph.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Bid BH3 (80-99) Peptide in High-Throughput Screening for Bcl-2 Inhibitors
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a crucial balance between pro-survival and pro-apoptotic members to decide cell fate.[1] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1) allows malignant cells to evade programmed cell death, contributing to tumor progression and chemoresistance.[2][3] This makes the anti-apoptotic Bcl-2 proteins highly attractive targets for novel anticancer therapies.[4]
Small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins, known as "BH3 mimetics," represent a promising therapeutic strategy.[1] These agents bind to the hydrophobic groove on anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins and triggering apoptosis.[5] The BH3 (Bcl-2 Homology 3) domain is the minimal region required for this interaction.[6]
The Bid (BH3 interacting-domain death agonist) protein is a pro-apoptotic member of the "BH3-only" subset.[7][8] Its BH3 domain serves as a high-affinity ligand for anti-apoptotic proteins like Bcl-2. The synthetic peptide corresponding to the human Bid BH3 domain, specifically residues 80-99 (Sequence: EDIIRNIARHLAQVGDSMDR), is therefore an invaluable tool for developing high-throughput screening (HTS) assays to identify novel Bcl-2 inhibitors.[7] These assays are designed to find small molecules that can effectively disrupt the critical protein-protein interaction between Bcl-2 and the Bid BH3 domain.
Core Signaling Pathway: Intrinsic Apoptosis
The diagram below illustrates the central role of Bcl-2 family proteins in controlling the intrinsic apoptosis pathway. BH3-only proteins, like Bid, act as sensors for cellular stress. Upon activation, they bind to and inhibit anti-apoptotic proteins such as Bcl-2, thereby releasing the pro-apoptotic effector proteins BAX and BAK. Liberated BAX and BAK then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death. The goal of an HTS assay is to identify small molecules that mimic the action of Bid, disrupting the Bcl-2-mediated suppression of apoptosis.
Data Presentation: Binding Affinities of BH3 Peptides
The selectivity of BH3 mimetics is critical for their therapeutic index. Different anti-apoptotic Bcl-2 family members have distinct binding preferences for various BH3-only proteins. The following table summarizes the binding affinities (Ki, nM) of several key BH3 peptides, including Bid, to the major anti-apoptotic proteins, providing a baseline for assay development and inhibitor profiling. This differential affinity is often exploited to screen for selective inhibitors.
| BH3 Peptide | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Mcl-1 (Ki, nM) | Bcl-w (Ki, nM) | Bfl-1 (Ki, nM) |
| Bid | 0.6 | <0.5 | 1.1 | <0.5 | 130 |
| Bim | <0.5 | <0.5 | 0.8 | <0.5 | 1.8 |
| Puma | <0.5 | <0.5 | 0.6 | <0.5 | 1.1 |
| Bad | 1.1 | 0.6 | >1000 | 12 | >1000 |
| Noxa | >1000 | >1000 | 14 | >1000 | 25 |
Data compiled from various binding assays. Absolute values may vary based on the specific assay format (e.g., FP, SPR, HTRF). Data is representative of relative binding profiles.[9]
Protocols: High-Throughput Screening Assay
A Fluorescence Polarization (FP) assay is a robust, solution-based, and homogeneous method well-suited for HTS of protein-protein interaction inhibitors.[10][11]
Protocol 1: Fluorescence Polarization (FP) Competition Assay
1. Principle
The FP assay measures the change in the tumbling rate of a fluorescently labeled molecule in solution.[10] A small, fluorescently labeled Bid BH3 (80-99) peptide tumbles rapidly, resulting in low polarization. When bound to the much larger Bcl-2 protein, its tumbling slows significantly, leading to high polarization.[12] A test compound that successfully binds to Bcl-2 will displace the labeled peptide, causing a decrease in polarization. This drop in signal is the basis for identifying "hit" compounds.
2. Materials and Reagents
-
Protein: Recombinant human Bcl-2 protein (purified, e.g., GST- or His-tagged).
-
Peptide: Fluorescein (FITC)-conjugated Bid BH3 (80-99) peptide.
-
Assay Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.[11] (Note: Buffer composition may require optimization).
-
Test Compounds: Small molecule library dissolved in 100% DMSO.
-
Controls: DMSO (negative control), unlabeled Bid BH3 peptide (positive control for displacement).
-
Hardware: 384-well, low-volume, black microplates; microplate reader capable of measuring fluorescence polarization.
3. Experimental Workflow Diagram
4. Step-by-Step Procedure
-
Step 4.1: Reagent Preparation
-
Thaw all reagents (Bcl-2, FITC-Bid BH3 peptide) on ice.
-
Prepare a working solution of Bcl-2 protein in assay buffer. The final concentration should be determined by a prior titration experiment to find the Kd of the Bcl-2/FITC-Bid BH3 interaction (typically in the low nM range). A concentration at or slightly above the Kd is often used.
-
Prepare a working solution of FITC-Bid BH3 peptide in assay buffer. A final concentration of 2-5 nM is common.[11]
-
Prepare a pre-mixture of Bcl-2 and FITC-Bid BH3 in assay buffer sufficient for the entire screen.
-
-
Step 4.2: Assay Plate Setup (384-well format, 20 µL final volume)
-
Using an acoustic dispenser or pin tool, transfer ~100 nL of test compounds from the library source plates into the assay plates. This results in a final compound concentration of ~10-20 µM, with a final DMSO concentration of ≤1%.
-
For control wells:
-
Negative Control (High Polarization): Add 100 nL of 100% DMSO.
-
Positive Control (Low Polarization): Add 100 nL of a high concentration of unlabeled Bid BH3 peptide (e.g., 10 µM final concentration).
-
-
-
Step 4.3: Reaction Initiation
-
Using a multi-channel dispenser, add 20 µL of the Bcl-2/FITC-Bid BH3 pre-mixture to all wells of the assay plate.
-
-
Step 4.4: Incubation
-
Briefly centrifuge the plates to ensure all components are mixed.
-
Incubate the plates at room temperature for 15-30 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure the binding reaction has reached equilibrium.[11]
-
-
Step 4.5: Data Acquisition
-
Measure the fluorescence polarization of each well using a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm). The output is typically in millipolarization units (mP).
-
5. Data Analysis
-
Average the mP values from the negative (High) and positive (Low) control wells.
-
Calculate the percent inhibition for each test compound using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_low) / (mP_high - mP_low)])
-
Set a hit threshold (e.g., ≥50% inhibition or >3 standard deviations from the negative control mean) to identify primary hits for further validation.[11]
Hit Validation and Secondary Assays
Compounds identified as primary hits in the HTS campaign require further validation to confirm their activity and rule out assay artifacts (e.g., autofluorescence, aggregation).
-
Dose-Response Analysis: Active compounds should be re-tested in the FP assay across a range of concentrations to determine their IC50 value.
-
Orthogonal Biophysical Assays: Hit confirmation should be performed using a label-free method, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to verify direct binding to Bcl-2.[13]
-
Cell-Based Assays: Ultimately, the biological activity of confirmed hits must be assessed in cancer cell lines that are known to be dependent on Bcl-2 for survival. Assays measuring apoptosis induction (e.g., Caspase-Glo, Annexin V staining) are essential to confirm the compound's mechanism of action in a cellular context.
References
- 1. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New dimension in therapeutic targeting of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 6. B Cell Lymphoma-2 (BCL-2) Homology Domain 3 (BH3) Mimetics Demonstrate Differential Activities Dependent upon the Functional Repertoire of Pro- and Anti-apoptotic BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bid BH3 (80-99) - 1 mg [anaspec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Screen for the Chemical Inhibitors of Antiapoptotic Bcl-2 Family Proteins by Multiplex Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Reconstitution and Application of Bid BH3 (80-99) Peptide
For research, scientific, and drug development professionals.
Introduction
The Bid BH3 (80-99) peptide is a synthetically accessible fragment of the BH3-interacting domain death agonist (BID) protein. As a member of the 'BH3-only' subgroup of the BCL-2 family, this peptide plays a crucial role in the intrinsic pathway of apoptosis. It functions as a death-inducing ligand, capable of binding to and activating the pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[1][2][3] These characteristics make the Bid BH3 (80-99) peptide an invaluable tool for studying the mechanisms of apoptosis, screening for novel anti-cancer therapeutics, and developing targeted drug delivery systems.
This document provides detailed protocols for the proper reconstitution of lyophilized Bid BH3 (80-99) peptide and outlines its application in common experimental assays.
Peptide Specifications
The primary amino acid sequence and key physicochemical properties of the Bid BH3 (80-99) peptide are summarized below. These properties are essential for understanding the peptide's solubility and handling characteristics.
| Property | Value |
| Amino Acid Sequence | EDIIRNIARHLAQVGDSMDR |
| Molecular Formula | C95H161N33O32S1 |
| Molecular Weight | 2309.7 g/mol [1] |
| Theoretical Isoelectric Point (pI) | 5.83 |
| Grand Average of Hydropathicity (GRAVY) | -0.665 |
| Solubility | Soluble in water[3] |
Note: The theoretical pI and GRAVY score were calculated using online peptide analysis tools. The negative GRAVY score indicates a hydrophilic character, consistent with its reported water solubility.
Reconstitution Protocol
Proper reconstitution of the lyophilized Bid BH3 (80-99) peptide is critical for maintaining its biological activity and ensuring experimental reproducibility. The following protocol is recommended.
Materials:
-
Lyophilized Bid BH3 (80-99) peptide vial
-
Sterile, nuclease-free water (e.g., cell culture grade or Milli-Q)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000 x g for 1-2 minutes) to ensure that all of the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the appropriate volume of sterile, nuclease-free water to achieve the desired stock solution concentration (e.g., 1 mM). It is recommended to start with a slightly lower volume of solvent and add more if needed to ensure complete dissolution.
-
Dissolution: Gently vortex the vial for 10-20 seconds to aid in dissolution. Visually inspect the solution to ensure that no particulates are present. If the peptide does not fully dissolve, sonication in a water bath for a few minutes can be attempted. However, avoid excessive heating as it may degrade the peptide.
-
Aliquoting and Storage: Once the peptide is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide over time.
-
Short-term storage (1-2 weeks): Store the aliquots at 4°C.
-
Long-term storage (up to 6 months): Store the aliquots at -20°C or -80°C.
-
Experimental Applications and Protocols
The reconstituted Bid BH3 (80-99) peptide can be utilized in a variety of in vitro assays to investigate its role in apoptosis. Below are example protocols for two common applications.
Fluorescence Polarization Assay for Protein-Peptide Interaction
This assay measures the binding affinity of the Bid BH3 (80-99) peptide to its target anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1). A fluorescently labeled version of the Bid BH3 peptide is typically used.
Materials:
-
Reconstituted Bid BH3 (80-99) peptide (unlabeled)
-
Fluorescently labeled Bid BH3 (80-99) peptide (e.g., FAM-labeled)
-
Purified recombinant anti-apoptotic protein (e.g., Bcl-xL)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Black, non-binding surface 96-well or 384-well plates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a constant concentration of the fluorescently labeled Bid BH3 peptide and the target protein in the assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.
-
Create a serial dilution of the unlabeled Bid BH3 (80-99) peptide in the assay buffer.
-
Add the mixture of fluorescent peptide and target protein to the wells of the microplate.
-
Add the serially diluted unlabeled Bid BH3 peptide to the wells. Include control wells with only the fluorescent peptide and with the fluorescent peptide and target protein (no competitor).
-
Incubate the plate at room temperature for a duration determined by the binding kinetics of the interaction (typically 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Analyze the data by plotting the change in fluorescence polarization as a function of the unlabeled peptide concentration to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
In Vitro Cytochrome c Release Assay
This assay assesses the ability of the Bid BH3 (80-99) peptide to induce mitochondrial outer membrane permeabilization (MOMP) by measuring the release of cytochrome c from isolated mitochondria.
Materials:
-
Reconstituted Bid BH3 (80-99) peptide
-
Isolated mitochondria from a suitable cell line or tissue
-
Mitochondrial assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K2HPO4, 5 mM succinate, 1 mM MgCl2)
-
Microcentrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Anti-cytochrome c antibody
Protocol:
-
Prepare isolated mitochondria and determine the protein concentration.
-
Incubate a fixed amount of mitochondria (e.g., 50 µg) with varying concentrations of the Bid BH3 (80-99) peptide in the mitochondrial assay buffer. Typical concentrations range from nanomolar to low micromolar.
-
Include appropriate controls: mitochondria alone (negative control) and mitochondria treated with a known MOMP inducer (e.g., a high concentration of a positive control peptide or detergent).
-
Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).
-
Pellet the mitochondria by centrifugation at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.
-
Carefully collect the supernatant , which contains the released proteins, including cytochrome c.
-
Lyse the mitochondrial pellet in a suitable buffer.
-
Analyze both the supernatant and the pellet fractions for the presence of cytochrome c by SDS-PAGE and Western blotting using an anti-cytochrome c antibody. An increase in cytochrome c in the supernatant fraction indicates MOMP.
Conclusion
The Bid BH3 (80-99) peptide is a potent tool for the investigation of apoptotic signaling pathways. Adherence to the reconstitution and experimental protocols outlined in this document will facilitate the generation of reliable and reproducible data. Researchers are encouraged to optimize the specific concentrations and incubation times for their particular experimental systems.
References
Application Notes & Protocols: Intracellular Delivery of Bid BH3 (80-99) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bid BH3 (80-99) peptide is a potent pro-apoptotic agent derived from the BH3 domain of the Bid protein, a key regulator in the intrinsic apoptosis pathway.[1][2] By mimicking the action of BH3-only proteins, this peptide can neutralize anti-apoptotic Bcl-2 family members (like Bcl-2 and Bcl-xL) and directly activate the pro-apoptotic effector proteins Bax and Bak.[1][3] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[4][5]
Despite its therapeutic potential, the primary challenge for the Bid BH3 peptide, like other peptide-based drugs, is its inefficient translocation across the cell membrane to reach its cytosolic targets.[6] This document provides an overview of effective delivery strategies and detailed protocols for delivering the Bid BH3 (80-99) peptide into cells for research applications.
Mechanism of Action: The Bid BH3 Apoptotic Pathway
The Bid BH3 peptide functions as a direct activator in the mitochondrial apoptosis pathway. Upon reaching the cytosol, it interacts with Bcl-2 family proteins to initiate a cascade of events leading to cell death. The primary mechanism involves the inhibition of anti-apoptotic proteins and the direct activation of pro-apoptotic effectors.[3]
Figure 1. Bid BH3 signaling pathway leading to apoptosis.
Intracellular Delivery Strategies
Several strategies have been developed to overcome the cell membrane barrier. The choice of method depends on the experimental goals, cell type, and desired efficiency.
-
Cell-Penetrating Peptides (CPPs): These are short, often cationic, peptides (e.g., TAT, Penetratin/Antp) that can be fused to the Bid BH3 peptide to facilitate cellular uptake.[6][7] While effective at promoting internalization, CPP-mediated delivery can result in the cargo being trapped in endosomes.[6][8]
-
Endosomolytic Polymers: To address endosomal sequestration, the peptide can be conjugated to smart polymers. These polymers are designed to be inert at physiological pH but become membrane-disruptive in the acidic environment of the endosome, facilitating the release of the peptide into the cytosol.[6][9][10]
-
Multivalent Conjugates: Attaching multiple Bid-BH3 peptides to a scaffold, such as dextran oligosaccharides, can significantly boost pro-apoptotic activity compared to monomeric peptides at the same overall concentration.[11]
-
Direct Membrane Permeabilization (In Vitro Assays): For functional assays like BH3 profiling, the plasma membrane can be selectively permeabilized using a mild detergent like digitonin. This allows the peptide direct access to the mitochondria without requiring a dedicated delivery vehicle.[4][12]
Figure 2. Workflow for polymer-enhanced CPP-mediated peptide delivery.
Quantitative Data Summary
The following table summarizes quantitative data from studies using various strategies to deliver pro-apoptotic BH3 peptides.
| Delivery Method | Peptide/System | Cell Line | Concentration | Outcome | Reference |
| Endosomolytic Polymer Conjugate | Antp-Bak-BH3 + Diblock Copolymer | HeLa | 10 µM | <50% cell viability after 6 hours. | [6][13] |
| Endosomolytic Polymer Conjugate | Antp-Bak-BH3 + Diblock Copolymer | HeLa | 25 µM | Little to no viable cells after 4 hours. | [6] |
| Endosomolytic Polymer Conjugate | Antp-Bak-BH3 + Diblock Copolymer | HeLa | N/A | ~2.5-fold increase in caspase 3/7 activation. | [13] |
| CPP Fusion Protein | TAT-BID | PC3, A549 | Dose-dependent | Sensitizes cells to TRAIL-induced apoptosis. | [7] |
| Activatable Polypeptide | ASCP-BH3 | MCF-7 | 20 µM | Complete cell killing (IC50 = 4.25 µM). | [14] |
| Multivalent Conjugate | Pentameric Bid-BH3 Dextran | Jurkat | N/A | Up to 20-fold stronger apoptosis induction vs. monomer. | [11] |
| BH3 Profiling (Permeabilized) | MS1 (Mcl-1 specific) | Mcl-1 dependent | ~3 µM | EC50 for mitochondrial depolarization. | [15] |
| BH3 Profiling (Permeabilized) | MS1 (Mcl-1 specific) | Bcl-2/Bcl-xL dependent | >100 µM | EC50 for mitochondrial depolarization. | [15] |
Experimental Protocols
Protocol 1: Delivery using a CPP-Bid BH3 Fusion Peptide
This protocol describes a general method for treating cells with a Bid BH3 peptide fused to a cell-penetrating peptide like TAT.
Materials:
-
Bid BH3 (80-99) peptide with an N-terminal TAT sequence (e.g., YGRKKRRQRRR-GG-[Bid BH3 sequence])
-
Cultured cells (e.g., HeLa, PC3)
-
Complete cell culture medium
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay, Promega)
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Peptide Preparation: Reconstitute the lyophilized TAT-Bid BH3 peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C.
-
Treatment: a. On the day of the experiment, prepare serial dilutions of the TAT-Bid BH3 peptide in serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). b. Aspirate the culture medium from the cells and wash once with PBS. c. Add the peptide dilutions to the wells. Include a vehicle-only control (serum-free medium). d. Incubate the cells with the peptide for a defined period (e.g., 4-6 hours) at 37°C.
-
Apoptosis Assay (Caspase 3/7 Activity): a. After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix gently by orbital shaking for 30 seconds. e. Incubate at room temperature for 1-2 hours, protected from light. f. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of treated samples to the vehicle control to determine the fold-change in caspase activity.
Protocol 2: In Vitro BH3 Profiling Assay
This protocol is for assessing mitochondrial apoptotic priming by directly exposing mitochondria in permeabilized cells to the Bid BH3 peptide.[4][12]
Materials:
-
Bid BH3 (80-99) peptide
-
Cell suspension (e.g., leukemia cell lines or primary cells)
-
Mannitol Experimental Buffer (MEB): 150 mM mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate.[12]
-
Digitonin stock solution (e.g., 1 mg/mL in DMSO)
-
Fixation and Permeabilization buffers (e.g., Cytofix/Cytoperm™ Kit, BD Biosciences)
-
Anti-cytochrome c antibody, FITC-conjugated
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend the cell pellet in MEB at a concentration of 2 x 10⁶ cells/mL.
-
Peptide Plating: In a 96-well V-bottom plate, prepare serial dilutions of the Bid BH3 peptide in MEB. Common concentrations range from 0.1 µM to 100 µM. Include a vehicle control (MEB only) and a positive control for maximal permeabilization (e.g., Alamethicin).
-
Cell Permeabilization and Treatment: a. Add digitonin to the cell suspension to a final concentration of 0.001-0.005% (this must be optimized for each cell type to permeabilize the plasma membrane but not the mitochondrial membrane). b. Immediately add 50 µL of the permeabilized cell suspension to each well of the peptide plate. c. Mix gently and incubate at room temperature for 60 minutes, protected from light.[16]
-
Fixation and Staining: a. After incubation, fix the cells by adding a formaldehyde-based fixation buffer. Incubate for 20 minutes at room temperature. b. Wash the cells with PBS containing 1% BSA. c. Permeabilize the mitochondrial membrane by resuspending the cells in a saponin-based permeabilization buffer containing the FITC-conjugated anti-cytochrome c antibody. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: a. Wash the cells once more and resuspend in flow cytometry buffer (PBS + 1% BSA). b. Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal. A decrease in MFI indicates cytochrome c release from the mitochondria.
-
Data Analysis: Calculate the percentage of cytochrome c release for each peptide concentration relative to the negative (vehicle) and positive (Alamethicin) controls.
Figure 3. Experimental workflow for the BH3 Profiling protocol.
References
- 1. genscript.com [genscript.com]
- 2. Bid BH3 (80-99) - 1 mg [eurogentec.com]
- 3. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Delivery of a Proapoptotic Peptide via Conjugation to a RAFT Synthesized Endosomolytic Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled delivery of BID protein fused with TAT peptide sensitizes cancer cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The efficiency of cytosolic drug delivery using pH-responsive endosomolytic polymers does not correlate with activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multivalent design of apoptosis-inducing bid-BH3 peptide-oligosaccharides boosts the intracellular activity at identical overall peptide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.sph.harvard.edu [content.sph.harvard.edu]
- 13. Intracellular delivery of a proapoptotic peptide via conjugation to a RAFT synthesized endosomolytic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ovid.com [ovid.com]
Troubleshooting & Optimization
Bid BH3 (80-99) peptide solubility and stability issues
Welcome to the technical support center for the Bid BH3 (80-99) peptide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this pro-apoptotic peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting Bid BH3 (80-99) peptide?
A1: For initial reconstitution, it is recommended to use sterile, deionized water. One supplier suggests that the Bid BH3 peptide is soluble in water[1]. However, if you experience solubility issues, especially at higher concentrations, using an organic solvent like DMSO, DMF, or acetonitrile is advisable for creating a concentrated stock solution, which can then be diluted into your aqueous experimental buffer[2]. For hydrophobic peptides, dissolving in a small amount of 100% organic solvent before dilution is a standard practice[2]. Some studies have successfully used buffers such as 10 mM Tris or 10 mM phosphate buffer (pH 7.0) for dissolving BH3 peptides[3][4].
Q2: What are the optimal storage conditions for the lyophilized and reconstituted Bid BH3 (80-99) peptide?
A2: Proper storage is crucial to maintain the integrity of the peptide.
-
Lyophilized Peptide: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption[5][6][7]. Protect the peptide from light[7][8]. Before opening, allow the vial to warm to room temperature in a desiccator to avoid condensation[5][6][9].
-
Peptide in Solution: Peptide solutions are significantly less stable than the lyophilized form. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation[5][9]. Store these aliquots at -20°C or for longer-term storage, at -80°C[7][9][10]. Generally, peptide solutions are stable for 1-2 weeks at 4°C and for several months at -20°C or colder[7].
Q3: My Bid BH3 (80-99) peptide solution appears cloudy or has visible particulates. What should I do?
A3: Cloudiness or the presence of particulates indicates either poor solubility or aggregation. Here are some steps to address this:
-
Sonication: Briefly sonicate the solution in an ice bath. This can help break up aggregates and improve dissolution[2].
-
pH Adjustment: The net charge of the peptide can influence its solubility. If the peptide has a net positive charge, adding a small amount of dilute acetic acid can help. If it has a net negative charge, a dilute solution of ammonium hydroxide or ammonium bicarbonate may improve solubility[5].
-
Change Solvent: If the peptide remains insoluble in aqueous solutions, re-lyophilize the peptide and attempt to dissolve it in an organic solvent such as DMSO to create a stock solution[2].
-
Consider Aggregation: Some BH3 peptides are prone to aggregation at higher concentrations[11]. You may need to work with more dilute solutions.
Q4: How does hydrocarbon stapling affect the solubility and stability of Bid BH3 peptides?
A4: Hydrocarbon stapling is a chemical modification that introduces a covalent linker to stabilize the alpha-helical structure of the peptide. This modification has several effects:
-
Increased Stability: Stapled BH3 peptides, including those derived from Bid, show significantly increased resistance to proteolytic degradation and a longer half-life in serum compared to their unstapled counterparts[12][13].
-
Enhanced Helicity: The staple locks the peptide in its bioactive alpha-helical conformation[3][12].
-
Increased Hydrophobicity: The hydrocarbon staple increases the overall hydrophobicity of the peptide. This may decrease its solubility in aqueous solutions, sometimes necessitating the use of co-solvents like acetonitrile for experimental assays[14].
-
Improved Cell Permeability: The increased stability and altered physicochemical properties of stapled peptides can lead to enhanced cell permeability[3][13].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may be hydrophobic or at a concentration above its aqueous solubility limit. | Try gentle warming or brief sonication. If still insoluble, use a small amount of an organic solvent like DMSO or acetonitrile to create a stock solution, then dilute with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.[2][5] |
| Precipitate forms after adding to buffer. | The peptide is not soluble in the final buffer composition (e.g., due to salt concentration or pH). | Avoid reconstituting directly in high-salt buffers like PBS, as salts can hinder solubility[5]. Dissolve the peptide in water or a low-salt buffer first. If precipitation occurs upon dilution, you may need to lower the final peptide concentration or adjust the buffer pH. |
| Loss of peptide activity over time. | Peptide degradation due to improper storage, oxidation, or repeated freeze-thaw cycles. | Store lyophilized peptide at -20°C or -80°C. For solutions, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. If the peptide contains oxidation-sensitive residues like Methionine (present in Bid BH3 80-99), consider using oxygen-free buffers[5]. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization or adsorption to labware. | Ensure the peptide is fully dissolved before use. A clear solution should be observed[5]. For hydrophobic peptides, consider using low-protein-binding tubes and pipette tips to minimize adsorption. The gross weight of the lyophilized peptide may include counter-ions and water, so the net peptide content could be 60-80% of the total weight; consider this for accurate concentration calculations[8]. |
Quantitative Data Summary
Table 1: Solubility of Bid BH3 (80-99) and Related Peptides
| Peptide | Solvent/Buffer | Reported Solubility/Concentration | Reference |
| Bid BH3 | Water | Soluble (qualitative) | [1] |
| Bid BH3 (80-99), FAM labeled | Not specified | < 1 mg/mL (slightly soluble or insoluble) | [15] |
| BIM BH3 Peptides | 20% Acetonitrile in water | Sufficient for circular dichroism analysis | [14] |
| BID BH3 Peptides | 10 mM Tris | Used for microinjection experiments | [4] |
| BID BH3 Peptides | 20 mM HEPES, 100 mM NaCl, 1 mM TCEP | 250 or 500 µM for ITC experiments | [16] |
Table 2: Storage Recommendations
| Form | Temperature | Duration | Key Considerations | References |
| Lyophilized | Room Temperature | Days to weeks (short-term) | Protect from light and moisture. | [7] |
| -20°C or -80°C | Months to years (long-term) | Store in a desiccated environment. | [5][6][7] | |
| In Solution | 4°C | 1-2 weeks | Use sterile buffer, pH 5-7. | [7] |
| -20°C | 3-4 months | Aliquot to avoid freeze-thaw cycles. | [7] | |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [7] |
Experimental Protocols & Visualizations
Bid BH3 Signaling Pathway in Apoptosis
The Bid BH3 peptide is a critical mediator in the intrinsic pathway of apoptosis. It acts as a "BH3-only" protein that, upon activation (e.g., by caspase-8 cleavage of the full-length Bid protein), can directly activate the pro-apoptotic effector proteins BAX and BAK[17][18]. This leads to their oligomerization in the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately leading to cell death[18][19].
Caption: The role of Bid BH3 peptide in initiating apoptosis.
Experimental Workflow: Peptide Reconstitution and Solubility Testing
A systematic approach is crucial for successfully preparing and validating your peptide solution. The following workflow outlines the key steps from reconstitution to assessing solubility.
Caption: Workflow for peptide reconstitution and solubility validation.
Troubleshooting Logic for Solubility Issues
When encountering solubility problems, a logical troubleshooting process can help identify the root cause and find a solution efficiently.
Caption: A decision tree for troubleshooting peptide solubility.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. eurogentec.com [eurogentec.com]
- 3. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK | PLOS One [journals.plos.org]
- 5. genscript.com [genscript.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. teknovas.com [teknovas.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural changes in the BH3 domain of SOUL protein upon interaction with the anti-apoptotic protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Uptake and Ultrastructural Localization Underlie the Proapoptotic Activity of a Hydrocarbon-stapled BIM BH3 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amphipathic Tail-anchoring Peptide and Bcl-2 Homology Domain-3 (BH3) Peptides from Bcl-2 Family Proteins Induce Apoptosis through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed experiments with Bid BH3 (80-99)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the Bid BH3 (80-99) peptide. The information is tailored for scientists and drug development professionals to help navigate common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peptide Handling and Solubility
Question: My Bid BH3 (80-99) peptide is not dissolving properly. What can I do?
Answer: Poor solubility is a common issue with synthetic peptides, including the Bid BH3 domain.[1] Here are several steps to improve solubility:
-
Initial Solvent Choice: For a new batch of peptide, it is recommended to first test the solubility of a small aliquot. While water is a common solvent, some BH3 peptides exhibit poor solubility in aqueous solutions.[1] Consider starting with a small amount of an organic solvent like DMSO, and then slowly adding the aqueous buffer to the desired concentration.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution. Use a bath sonicator and keep the sample on ice to prevent heating.
-
pH Adjustment: The net charge of the peptide influences its solubility. Adjusting the pH of the buffer may improve solubility. For acidic peptides, a basic buffer may help, and vice versa. Perform small-scale tests to find the optimal pH.
-
Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can be used to solubilize peptides, but be mindful of their potential to interfere with downstream protein interactions.
Question: I suspect my Bid BH3 (80-99) peptide is aggregating. How can I confirm this and what can be done?
Answer: Peptide aggregation can significantly impact experimental results.
-
Detection of Aggregation:
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to assess the size distribution of particles in your sample. The presence of large particles is indicative of aggregation. Some plate readers also have a feature to detect light scattering, which can be an indicator of aggregation during an assay.[2]
-
Centrifugation: A simple test is to centrifuge your peptide solution at high speed (e.g., >14,000 x g) for 15-30 minutes. If a pellet is visible, aggregation is likely occurring.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to beta-sheet structures, which are common in amyloid-like aggregates. An increase in ThT fluorescence can indicate aggregation.
-
-
Preventing Aggregation:
-
Storage: Store the peptide lyophilized at -20°C or lower.[3] For stock solutions in DMSO, store at -80°C in small aliquots to avoid freeze-thaw cycles.
-
Buffer Composition: The inclusion of detergents (e.g., 0.01% Pluronic F-127 or Triton X-100) or glycerol in your experimental buffer can help prevent non-specific aggregation.
-
Peptide Concentration: Work with the lowest concentration of the peptide that still provides a robust signal in your assay.
-
Binding Assays (e.g., Fluorescence Polarization)
Question: I am not observing any binding in my fluorescence polarization (FP) assay with Bid BH3 (80-99) and its binding partner (e.g., Bcl-xL). What are the possible reasons?
Answer: A lack of binding in an FP assay can stem from several factors:
-
Inactive Protein/Peptide:
-
Protein Quality: Ensure your anti-apoptotic protein (e.g., Bcl-xL, Mcl-1) is properly folded and active. Verify its integrity using SDS-PAGE and, if possible, a functional assay with a known binder.
-
Peptide Integrity: The Bid BH3 peptide may have degraded. Confirm the peptide's mass and purity via mass spectrometry and HPLC.
-
-
Suboptimal Assay Conditions:
-
Buffer Composition: The buffer pH, salt concentration, and presence of additives can all affect binding. A common starting point is a buffer like phosphate-buffered saline (PBS) or HEPES-buffered saline.
-
Incorrect Concentrations: You may be using concentrations of the fluorescent peptide or the protein that are too low to detect a signal or too high, leading to saturation. It is crucial to titrate both the labeled peptide and the protein to determine optimal concentrations.
-
-
Fluorescent Label Issues:
-
Quenching: The fluorescent label on your Bid BH3 peptide might be quenched in the binding pocket of the target protein, leading to a decrease in fluorescence intensity instead of an increase in polarization. Check the total fluorescence intensity values during the experiment.
-
Steric Hindrance: The fluorescent dye could be sterically hindering the peptide's interaction with its binding partner.
-
Question: The Z' factor for my high-throughput screening (HTS) FP assay is low. How can I improve it?
Answer: A low Z' factor indicates poor assay quality, often due to a small signal window or high data variability.
-
Maximize Signal Window:
-
Choice of Fluorophore: Use a fluorophore with a long fluorescence lifetime (e.g., fluorescein, TAMRA) to maximize the potential change in polarization upon binding.
-
Optimize Protein Concentration: Use a concentration of the binding partner that results in a significant shift in polarization without being saturating. This is typically 2-3 times the Kd of the interaction.
-
-
Reduce Variability:
-
Reagent Stability: Ensure all reagents, including the fluorescently labeled peptide and the protein, are stable throughout the experiment. Perform stability tests over the duration of the assay.[4][5]
-
Dispensing Accuracy: Use calibrated and precise liquid handling instrumentation to minimize volume variations across the plate.
-
Mixing: Ensure thorough mixing of reagents in the assay plate.
-
Cell-Based Assays (e.g., Apoptosis Induction)
Question: My Bid BH3 (80-99) peptide is not inducing apoptosis in my cell line. What could be the problem?
Answer: The lack of apoptosis induction can be due to several cellular and experimental factors:
-
Cell Line Resistance: The cell line you are using may overexpress anti-apoptotic Bcl-2 family proteins, rendering it resistant to apoptosis induction by a single BH3 peptide.[6] Consider using a cell line known to be sensitive to Bid-induced apoptosis or a system where anti-apoptotic proteins are inhibited.
-
Peptide Delivery: Peptides do not readily cross the cell membrane. For intracellular delivery, you may need to:
-
Use cell-penetrating peptide (CPP) conjugates.
-
Employ transfection reagents or electroporation.
-
Use digitonin to permeabilize the plasma membrane, allowing the peptide to access the mitochondria.[7]
-
-
Requirement for Bax/Bak: The pro-apoptotic activity of Bid BH3 peptides is dependent on the presence of Bax and Bak.[6] Ensure your cell line expresses these proteins. You can test this via western blotting.
-
Caspase Inhibition: If you are measuring apoptosis via caspase activity, ensure that your experimental conditions are not inadvertently inhibiting caspases.
Quantitative Data Summary
Table 1: Binding Affinities (Kd) of BH3 Peptides to Anti-Apoptotic Proteins
| BH3 Peptide | Bcl-xL (nM) | Mcl-1 (nM) | Bcl-2 (nM) | Bcl-w (nM) | Bfl-1 (nM) | Reference |
| Bid | Variable | Variable | Variable | Variable | Variable | [7] |
| Bim | Low nM | Low nM | Low nM | Low nM | Low nM | [8] |
| Bad | ~48 (IC50) | Weak | Weak | - | - | [4][5] |
| Noxa | - | ~46 | - | - | - | [9] |
Note: Specific Kd values for the Bid (80-99) fragment are highly dependent on the experimental setup (e.g., FP, ITC, SPR) and the specific constructs of the anti-apoptotic proteins used. The literature often reports values for full-length tBid or compares the relative affinities of different BH3 domains.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Component | Recommended Concentration | Notes |
| Fluorescence Polarization | Fluorescent Bid BH3 Peptide | 1 - 25 nM | Titrate to find the optimal concentration that gives a stable and robust signal. |
| Anti-apoptotic Protein | 0.1 - 10x Kd | Titrate to determine the concentration that gives the best signal window. | |
| BH3 Profiling | Bid BH3 Peptide | 1 µM - 100 µM | The effective concentration will vary depending on the cell type and its apoptotic priming state.[10] |
| Liposome Permeabilization | Bid BH3 Peptide | ~25 µM | In the presence of Bax, lower concentrations may be effective.[1][6] |
| Bax Protein | ~120 nM | [1] |
Experimental Protocols
Protocol 1: Fluorescence Polarization Competition Assay
This protocol is for determining the binding affinity of an unlabeled Bid BH3 (80-99) peptide by competing with a fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).
-
Reagent Preparation:
-
Assay Buffer: PBS, pH 7.4, 0.01% Tween-20.
-
Fluorescent Peptide Stock: Prepare a 10 µM stock of a fluorescently labeled BH3 peptide (e.g., FITC-Bim) in the assay buffer.
-
Protein Stock: Prepare a stock solution of the purified anti-apoptotic protein (e.g., Bcl-xL) in the assay buffer. The final concentration in the assay should be approximately 2-3 times the Kd of its interaction with the fluorescent peptide.
-
Unlabeled Bid BH3 (80-99) Peptide: Prepare a serial dilution of the unlabeled peptide in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the components in the following order:
-
Assay Buffer
-
Unlabeled Bid BH3 (80-99) peptide at various concentrations.
-
Anti-apoptotic protein at a fixed concentration.
-
Fluorescently labeled BH3 peptide at a fixed concentration (e.g., 10 nM).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the unlabeled peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Protocol 2: BH3 Profiling in Permeabilized Cells
This protocol measures the sensitivity of mitochondria in permeabilized cells to the pro-apoptotic Bid BH3 (80-99) peptide.
-
Reagent Preparation:
-
MEB (Mitochondrial Experimental Buffer): 150 mM Mannitol, 50 mM KCl, 20 mM HEPES-KOH pH 7.5, 5 mM KH2PO4, 0.01% BSA, 1 mM EGTA.
-
Digitonin Solution: 1 mg/mL in MEB.
-
JC-1 Staining Solution: 2 µM JC-1 in MEB.
-
Bid BH3 (80-99) Peptide Dilutions: Prepare a range of concentrations (e.g., 0.1 µM to 100 µM) in MEB.
-
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in MEB at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 10 µL of the digitonin solution to each well to a final concentration that permeabilizes the plasma membrane but leaves the mitochondrial membrane intact (this needs to be optimized for each cell line, typically 10-50 µg/mL).[7]
-
Immediately add 50 µL of the JC-1 staining solution.
-
Add 10 µL of the Bid BH3 (80-99) peptide dilutions to the appropriate wells. Include a positive control (e.g., a pan-activator like Bim BH3) and a negative control (buffer only).
-
Incubate the plate at 30°C for 1-2 hours.
-
-
Measurement and Analysis:
-
Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~535/590 nm) and monomers (green, Ex/Em ~485/530 nm) using a fluorescence plate reader.
-
A decrease in the red/green fluorescence ratio indicates mitochondrial outer membrane permeabilization (MOMP).
-
Plot the percentage of MOMP against the peptide concentration to determine the EC50.
-
Signaling Pathways and Workflows
Caption: Bid-mediated apoptotic signaling pathway.
Caption: Fluorescence polarization assay workflow.
Caption: Troubleshooting logic for a failed binding assay.
References
- 1. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanin selectively prevents the activation of pro-apoptotic protein BID by sequestering it into fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphipathic Tail-anchoring Peptide and Bcl-2 Homology Domain-3 (BH3) Peptides from Bcl-2 Family Proteins Induce Apoptosis through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
Bid BH3 (80-99) peptide quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of the Bid BH3 (80-99) peptide.
Frequently Asked Questions (FAQs)
1. What is the Bid BH3 (80-99) peptide?
The Bid BH3 (80-99) peptide is a synthetic fragment of the human Bid protein, encompassing amino acid residues 80-99.[1][2][3] This sequence represents the core of the BH3 (Bcl-2 Homology 3) domain, which is crucial for Bid's pro-apoptotic activity.[4][5] It functions as a death ligand, capable of activating pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[2][6][7]
2. What are the recommended storage and handling conditions for the lyophilized peptide?
Proper storage and handling are critical to maintain the integrity and activity of the Bid BH3 (80-99) peptide.
-
Long-term Storage: For long-term storage, lyophilized peptides should be stored at -20°C or preferably at -80°C in a sealed container with a desiccant to prevent degradation from moisture and oxidation.[8][9]
-
Before Use: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[9]
-
Weighing: Weigh the desired amount of peptide quickly in a clean environment and promptly reseal the vial.[9]
3. How should I dissolve the Bid BH3 (80-99) peptide?
There is no universal solvent for all peptides.[10] The solubility of the Bid BH3 (80-99) peptide depends on its amino acid composition.
-
Initial Solvent: A good starting point is sterile, distilled water. If the peptide has a net positive charge, a dilute aqueous acetic acid (e.g., 0.1%) solution can aid dissolution. For peptides with a net negative charge, a dilute aqueous ammonium bicarbonate solution can be used.
-
Hydrophobic Peptides: If the peptide is hydrophobic, organic solvents like DMSO or DMF may be necessary.[9] It is advisable to first dissolve the peptide in a small amount of the organic solvent and then slowly add it to the aqueous buffer with vortexing.
-
Solubility Testing: Always test the solubility of a small portion of the peptide before dissolving the entire sample.
-
Sonication: If the peptide does not readily dissolve, brief sonication can help break up aggregates.
4. What purity level of the Bid BH3 (80-99) peptide do I need for my experiment?
The required peptide purity depends on the specific application.[11][12]
| Purity Level | Recommended Applications |
| >98% | In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography), and other highly sensitive assays.[11] |
| >95% | Quantitative assays, cell-based assays, receptor-ligand interaction studies, and enzyme kinetics.[11] |
| >85% | In vitro bioassays, epitope mapping, and antibody production.[11] |
| Crude/Desalted | Initial screening, non-quantitative ELISAs, and pilot studies.[12] |
5. What are the common impurities found in synthetic peptides?
Impurities in synthetic peptides can arise from various sources during synthesis and purification.[13][14] These can include:
-
Truncated or deletion sequences: Peptides missing one or more amino acids.[14]
-
Incompletely deprotected peptides: Peptides with remaining protecting groups from synthesis.
-
Side-reaction products: Modifications of amino acid side chains.
-
Trifluoroacetic acid (TFA): TFA is often used in peptide purification and can remain as a counter-ion, potentially affecting cellular assays.[15]
-
Aggregates: Peptides can self-associate, especially if they are hydrophobic.[13]
Troubleshooting Guide
Problem 1: The peptide is difficult to dissolve.
-
Possible Cause: The peptide may be hydrophobic or aggregated. The chosen solvent may not be appropriate.
-
Solution:
-
Verify the peptide's properties: Analyze the amino acid sequence to predict its hydrophobicity and net charge.
-
Try alternative solvents: If water or dilute acid/base fails, try dissolving a small amount in an organic solvent like DMSO or DMF, followed by dilution in your aqueous buffer.
-
Use sonication: A brief sonication in a water bath can help to break up small aggregates.
-
Consider chaotropic agents: For highly aggregated peptides, solvents containing 4–8 M guanidine hydrochloride (GdnHCl) or urea can be used, but be mindful of their compatibility with your downstream experiments.[9]
-
Problem 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause:
-
Peptide Purity: Impurities such as truncated sequences or by-products with altered activity could be interfering with the assay.[12]
-
TFA Contamination: Residual trifluoroacetic acid (TFA) from purification can be cytotoxic or affect cell proliferation.[15]
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides) from bacterial contamination can trigger an immune response in cell cultures.[15]
-
Peptide Degradation: Improper storage or repeated freeze-thaw cycles can lead to peptide degradation.[8]
-
-
Solution:
-
Verify Peptide Purity: Re-analyze the peptide purity using HPLC and mass spectrometry.
-
TFA Removal: If TFA interference is suspected, consider TFA removal services or using a different salt form of the peptide (e.g., acetate or hydrochloride).
-
Endotoxin Testing: For in vivo or sensitive cell-based assays, ensure the peptide has been tested and certified to have low endotoxin levels.[15]
-
Proper Handling: Always aliquot the peptide solution upon initial reconstitution to avoid multiple freeze-thaw cycles.[8][9] Store aliquots at -20°C or -80°C.
-
Problem 3: The observed molecular weight by mass spectrometry does not match the theoretical weight.
-
Possible Cause:
-
Modifications: The peptide may have undergone modifications such as oxidation (especially of Met, Cys, or Trp residues) or deamidation (of Asn or Gln).[8]
-
Adducts: The peptide may have formed adducts with salts (e.g., Na+, K+) or other small molecules from the buffer.
-
Incorrect Sequence: There might be an error in the synthesized sequence.
-
-
Solution:
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to obtain a more accurate mass measurement, which can help identify potential modifications.
-
Tandem MS (MS/MS): Perform MS/MS sequencing to confirm the amino acid sequence and pinpoint the location of any modifications.
-
Amino Acid Analysis: This technique can confirm the amino acid composition of the peptide.[16][17][18]
-
Experimental Protocols & Workflows
Purity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the purity of the Bid BH3 (80-99) peptide.
Caption: Workflow for Bid BH3 (80-99) peptide purity and identity assessment.
Detailed Methodologies
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To determine the purity of the peptide by separating it from impurities based on hydrophobicity.[11]
-
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.[11]
-
Analysis: Integrate the peak areas. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the peptide.[12][19]
-
Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis or prepare a fresh solution in a suitable volatile buffer (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infusion: Infuse the sample directly into the ESI source.
-
Mass Analyzer: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Analysis: Deconvolute the resulting multi-charged ion series to determine the monoisotopic or average molecular weight of the peptide. Compare this to the theoretical molecular weight.
-
3. Amino Acid Analysis (AAA)
-
Objective: To determine the amino acid composition and accurately quantify the peptide content.[16][17][20]
-
Protocol:
-
Hydrolysis: Hydrolyze a known weight of the peptide in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[17]
-
Derivatization: Derivatize the resulting free amino acids with a reagent (e.g., ninhydrin or a fluorescent tag) to enable detection.[17][21]
-
Separation and Detection: Separate the derivatized amino acids using ion-exchange chromatography or RP-HPLC and quantify them by comparing their peak areas to those of a known standard mixture.[17][18]
-
Analysis: The molar ratios of the amino acids should correspond to the theoretical composition of the Bid BH3 (80-99) sequence. This method provides the net peptide content, which is often 60-80% of the gross weight due to the presence of water and counterions.[21]
-
Bid Signaling Pathway
The Bid protein is a key player in the extrinsic pathway of apoptosis. Upon activation by caspase-8, it is cleaved to form truncated Bid (tBid). tBid then translocates to the mitochondria where it activates Bax and Bak, leading to the release of cytochrome c and the initiation of the caspase cascade.[4][22][23]
Caption: Simplified diagram of the Bid-mediated extrinsic apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Bid BH3 (80-99) - 1 mg [eurogentec.com]
- 4. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induction by Bid requires unconventional ubiquitination and degradation of its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. genscript.com [genscript.com]
- 9. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 11. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. gencefebio.com [gencefebio.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. quora.com [quora.com]
- 15. genscript.com [genscript.com]
- 16. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pcl.tamu.edu [pcl.tamu.edu]
- 19. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Analytical methods and Quality Control for peptide products [biosynth.com]
- 22. mdpi.com [mdpi.com]
- 23. diabetesjournals.org [diabetesjournals.org]
common pitfalls in using Bid BH3 (80-99) in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Bid BH3 (80-99) peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Bid BH3 (80-99) peptide and what is its primary function in research?
The Bid BH3 (80-99) peptide is a synthetic fragment corresponding to the BH3 domain (amino acids 80-99) of the pro-apoptotic Bcl-2 family protein, Bid (BH3 Interacting Domain Death Agonist). In research, it is primarily used to mimic the pro-apoptotic activity of the full-length, activated Bid protein (tBid). Its main function is to induce apoptosis by directly binding to and activating pro-apoptotic effector proteins like Bax and Bak, or by neutralizing anti-apoptotic Bcl-2 family members, thereby promoting mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
Q2: How should I reconstitute and store the lyophilized Bid BH3 (80-99) peptide?
Proper reconstitution and storage are critical for maintaining the peptide's activity. Lyophilized peptides are stable at room temperature for short periods but should be stored at -20°C or -80°C for long-term use. To reconstitute, use a sterile, high-purity solvent. For many BH3 peptides, dissolving in a small amount of DMSO to create a concentrated stock solution is a common practice. This stock can then be diluted in aqueous buffers (e.g., Tris or PBS) for experimental use. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes. Peptides in solution are less stable than in their lyophilized form.
Q3: What are the common signs of peptide degradation or aggregation?
Visual signs of degradation are often absent. However, a decrease in the expected biological activity, such as a reduced ability to induce apoptosis or bind to target proteins, is a key indicator. Aggregation can sometimes be observed as visible precipitates in the solution, especially after thawing or dilution into aqueous buffers. Peptide aggregation can be influenced by factors such as pH, ionic strength, and temperature. It has been noted that some BH3 peptides have a tendency to aggregate in the presence of detergents like SDS.[1]
Q4: How can I verify the activity of my Bid BH3 (80-99) peptide?
The activity of the Bid BH3 (80-99) peptide can be verified through several methods:
-
In vitro binding assays: Techniques like Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the peptide to its target anti-apoptotic proteins (e.g., Bcl-xL).
-
Cell-free functional assays: Assess the peptide's ability to induce the release of cytochrome c from isolated mitochondria.
-
Cell-based apoptosis assays: Treat cells with the peptide and measure apoptosis induction through methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by detecting caspase activation (e.g., caspase-3 cleavage) via Western blot.
Troubleshooting Guides
Problem 1: Low or no apoptotic activity observed in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation/Aggregation | - Ensure proper storage of lyophilized peptide and reconstituted stock solutions (-20°C or -80°C). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. - Before use, visually inspect the solution for any precipitates. If present, centrifugation may be necessary, but this could also remove active peptide. Consider preparing a fresh solution. |
| Inefficient Cellular Uptake | - The Bid BH3 (80-99) peptide itself may have limited cell permeability. Consider using a cell-penetrating peptide (CPP) conjugated version (e.g., TAT-Bid).[2][3] - Optimize peptide concentration and incubation time. A dose-response and time-course experiment is recommended. |
| Cell Line Resistance | - The target cells may have high levels of anti-apoptotic proteins or defects in the apoptotic machinery downstream of Bid. - Use a positive control for apoptosis induction (e.g., staurosporine) to ensure the cells are capable of undergoing apoptosis. - Consider using a different cell line known to be sensitive to BH3 mimetics. |
| Incorrect Peptide Concentration | - Verify the concentration of your stock solution. Peptide quantification can be performed using absorbance at 280 nm if the sequence contains Trp or Tyr, or through other methods like the Bradford or BCA assay, though these can be less accurate for peptides. |
Problem 2: Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Peptide Preparation | - Standardize the reconstitution protocol. Use the same solvent and procedure for each new vial of peptide. - Ensure complete dissolution of the lyophilized powder before making further dilutions. |
| Experimental Conditions | - Maintain consistent cell culture conditions, including cell passage number and confluency, as these can affect cellular responses. - Ensure accurate and consistent timing for peptide treatment and subsequent assays. |
| Off-Target Effects | - While Bid BH3 is relatively specific, high concentrations of any peptide can lead to non-specific effects. It's important to perform dose-response experiments to identify the optimal concentration range. - Include a negative control peptide with a mutated BH3 domain to distinguish specific from non-specific effects.[4] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Bid BH3 (80-99) and Bcl-xL Interaction
This protocol is adapted from studies investigating the binding of Bid BH3 peptides to Bcl-xL.[5][6][7]
-
Protein and Peptide Preparation:
-
Express and purify recombinant Bcl-xL protein.
-
Reconstitute lyophilized Bid BH3 (80-99) peptide in the same buffer used for the Bcl-xL protein (e.g., NMR buffer: 20 mM Tris-HCl, pH 7.5, 2 mM DTT, 1 mM EDTA).
-
Determine the accurate concentrations of both the protein and the peptide using absorbance at 280 nm.
-
-
ITC Experiment Setup:
-
Perform experiments at a constant temperature, for example, 23°C or 25°C.
-
Load the ITC cell with Bcl-xL at a concentration of 15-30 µM.
-
Load the injection syringe with the Bid BH3 (80-99) peptide at a concentration of 200-350 µM.
-
Set up a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signals from each injection.
-
Perform control titrations by injecting the peptide into the buffer alone to subtract the heat of dilution.
-
Fit the corrected data to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Quantitative Data from Literature for ITC:
| Parameter | Value Range | Reference |
| Bcl-xL Concentration | 15 - 30 µM | [5][7] |
| Bid BH3 (80-99) Concentration | 200 - 350 µM | [5][7] |
| Temperature | 23 - 25 °C | [5][7] |
Protocol 2: Induction of Apoptosis in Cell Culture
This is a general protocol for treating cells with Bid BH3 (80-99) peptide to induce apoptosis.
-
Cell Seeding:
-
Plate cells at an appropriate density in a suitable culture plate (e.g., 96-well for viability assays, 6-well for Western blotting or flow cytometry).
-
Allow cells to adhere and grow overnight.
-
-
Peptide Treatment:
-
Prepare a working solution of the Bid BH3 (80-99) peptide in cell culture medium. If a CPP-conjugated peptide is used, it can be directly added to the medium. For non-conjugated peptides, a delivery agent might be necessary.
-
Treat cells with a range of peptide concentrations (e.g., 1 µM to 100 µM) to determine the optimal dose. Include a vehicle-only control.
-
Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours).
-
-
Apoptosis Assessment:
-
Flow Cytometry: Harvest the cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the stained cells using a flow cytometer.
-
Western Blot: Lyse the cells and perform SDS-PAGE and Western blotting to detect the cleavage of caspase-3 or PARP.
-
Mitochondrial Cytochrome c Release: Isolate the mitochondrial and cytosolic fractions of the cells and perform a Western blot to detect the presence of cytochrome c in the cytosol.
-
Quantitative Data from Literature for Cell-Based Assays:
| Cell Line | Peptide Concentration | Incubation Time | Assay | Reference |
| Neuroblastoma cells | 20 - 50 µM | 48 hours | MTT assay | [4] |
| HeLa cells | 10 - 25 µM | 4 - 6 hours | Viability assay | [8] |
| Bax-/-/Bak-/- MEFs | 50 - 100 µM | 24 hours | LDH release | [9] |
Signaling Pathways and Workflows
Bid BH3 (80-99) Signaling Pathway in Apoptosis
The Bid BH3 (80-99) peptide mimics the action of tBid, a key mediator in the apoptotic signaling cascade. It can either directly activate the effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins, leading to the permeabilization of the outer mitochondrial membrane.
Caption: Bid BH3 (80-99) peptide action in the apoptotic pathway.
Experimental Workflow for Assessing Bid BH3 (80-99) Activity
This workflow outlines the general steps for testing the efficacy of the Bid BH3 (80-99) peptide in inducing apoptosis in a cellular model.
Caption: Workflow for evaluating Bid BH3 (80-99) induced apoptosis.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting experiments where the Bid BH3 (80-99) peptide does not produce the expected apoptotic effect.
Caption: Troubleshooting flowchart for Bid BH3 (80-99) experiments.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Controlled delivery of BID protein fused with TAT peptide sensitizes cancer cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational States of the Cytoprotective Protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Intracellular Delivery of a Proapoptotic Peptide via Conjugation to a RAFT Synthesized Endosomolytic Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK | PLOS One [journals.plos.org]
Bid BH3 (80-99) buffer and storage condition optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal buffer and storage conditions for the Bid BH3 (80-99) peptide. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Bid BH3 (80-99) peptide upon receipt?
A1: Upon receiving the lyophilized peptide, it should be stored at -20°C or colder, protected from bright light.[1][2][3][4] For long-term storage, -80°C is preferable.[3][5][6] While stable at room temperature for days to weeks, colder temperatures significantly prolong the shelf life and maintain peptide integrity.[1][2]
Q2: What is the proper procedure for preparing the lyophilized peptide for use?
A2: To prevent condensation, which can reduce peptide stability, allow the vial to equilibrate to room temperature in a desiccator before opening.[1][5][6] Before reconstitution, it is good practice to centrifuge the vial briefly (e.g., at 12,000 x g for 20 seconds) to pellet the entire peptide sample at the bottom of the tube.[5][6]
Q3: How should I reconstitute the Bid BH3 (80-99) peptide?
A3: There is no universal solvent for all peptides, and a trial-and-error approach may be necessary.[1][2][3] A good starting point is to dissolve the peptide in sterile distilled water or a sterile dilute acidic solution like 0.1% acetic acid to create a concentrated stock solution.[2] This stock can then be further diluted with the appropriate assay buffer.[2] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be required for initial solubilization before slowly adding the aqueous buffer.[5]
Q4: What are the recommended storage conditions for the reconstituted Bid BH3 (80-99) peptide solution?
A4: The shelf life of peptide solutions is limited.[1] For optimal stability, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or colder.[1][3] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][3][5] Using sterile buffers with a pH between 5 and 6 can also help prolong the storage life of the peptide in solution.[1]
Troubleshooting Guide
Q1: I am having trouble dissolving the Bid BH3 (80-99) peptide. What should I do?
A1:
-
Problem: The peptide is not dissolving in aqueous buffer.
-
Cause: The solubility of a peptide is largely determined by its amino acid composition and polarity. The Bid BH3 (80-99) sequence may have hydrophobic characteristics.
-
Solution:
-
Assess Polarity: Determine if the peptide is acidic, basic, or neutral to choose an appropriate initial solvent. Basic peptides dissolve better in acidic solutions, and acidic peptides in basic solutions.[5]
-
Use Organic Solvents: Try dissolving the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile first.[5] Once fully dissolved, slowly add the aqueous assay buffer dropwise while gently vortexing to prevent precipitation.[2]
-
Sonication: If aggregates are present, gentle sonication can help to facilitate dissolution.[2]
-
Test a Small Amount: Always test the solubility with a small portion of the peptide before dissolving the entire sample.[2]
-
Q2: My Bid BH3 (80-99) peptide solution appears cloudy or shows precipitation after dilution. How can I fix this?
A2:
-
Problem: The peptide is precipitating out of solution.
-
Cause: This can occur when a peptide dissolved in an organic solvent is rapidly diluted in an aqueous buffer, causing it to exceed its solubility limit.
-
Solution:
-
Slow Dilution: When diluting the peptide stock, add the aqueous buffer slowly and with constant, gentle agitation. This prevents localized high concentrations of the peptide that can lead to precipitation.[2]
-
Adjust pH: The pH of the final solution can affect peptide solubility. Ensure the pH of your assay buffer is compatible with the peptide.
-
Lower Concentration: It may be necessary to work with a lower final concentration of the peptide in your assay.
-
Q3: I am observing inconsistent results in my apoptosis assays using the Bid BH3 (80-99) peptide. What could be the cause?
A3:
-
Problem: Variability in experimental outcomes.
-
Cause: Inconsistent results can stem from peptide degradation, improper storage, or inaccurate concentration determination.
-
Solution:
-
Proper Storage: Ensure the peptide is stored correctly in both lyophilized and solution forms (see FAQs). Avoid repeated freeze-thaw cycles by using single-use aliquots.[1][3][5]
-
Fresh Preparations: Whenever possible, use freshly prepared peptide solutions for your experiments. The stability of peptides in solution is limited.[1]
-
Accurate Concentration: Verify the peptide concentration using a reliable method, such as UV absorbance at 280 nm if the sequence contains appropriate residues.[7]
-
Control Experiments: Include appropriate positive and negative controls in your assays to ensure the reliability of your results. For example, a mutant Bid BH3 peptide could serve as a negative control.[8]
-
Data Presentation
Table 1: Recommended Storage Conditions for Bid BH3 (80-99) Peptide
| Form | Temperature | Duration | Additional Notes |
| Lyophilized | Room Temperature | Days to Weeks | For short-term storage. |
| Lyophilized | -20°C or colder | Months to Years | Recommended for long-term storage. [1][2][3][5][6] Protect from light and moisture.[1][2][3] |
| Lyophilized | -80°C | Up to several years | Optimal for long-term storage. [3][5][6] |
| In Solution | -20°C or colder | Limited | Aliquot to avoid freeze-thaw cycles.[1][3] |
Table 2: Example Buffer Compositions for Assays Involving BH3 Peptides
| Buffer Name | Composition | Application | Reference |
| Mannitol Experimental Buffer (MEB) | 10 mM HEPES pH 7.5, 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate | BH3 Profiling | [9][10] |
| Derived from Trehalose Experimental Buffer (DTEB) | 135 mM trehalose, 50 mM KCl, 20 μM EDTA, 20 μM EGTA, 0.1% BSA, 5 mM succinate, 10 mM HEPES-KOH pH 7.5 | Cellular BH3 Profiling | [11] |
| Fluorescence Anisotropy Buffer | 25 mM Tris pH 7.8, 50 mM NaCl, 1 mM EDTA, 0.001% Triton-X-100, 5% v/v DMSO | Direct Fluorescence Anisotropy Assays | [11] |
Experimental Protocols
Protocol 1: Reconstitution of Bid BH3 (80-99) Peptide
-
Equilibrate: Allow the vial of lyophilized Bid BH3 (80-99) to reach room temperature in a desiccator.[5][6]
-
Centrifuge: Briefly centrifuge the vial to collect all the powder at the bottom.[5][6]
-
Initial Solubilization: Add a small volume of an appropriate solvent (e.g., sterile deionized water, 0.1% acetic acid, or DMSO) to achieve a high concentration stock solution (e.g., 1-10 mM). Gently vortex or sonicate if necessary to fully dissolve the peptide.
-
Dilution: Slowly add the stock solution to your experimental buffer with gentle mixing to reach the desired final concentration.
-
Storage: Aliquot the reconstituted peptide into single-use tubes and store at -20°C or -80°C.[1][3]
Protocol 2: BH3 Profiling Assay using Bid BH3 (80-99)
This is a generalized protocol based on common BH3 profiling methods.
-
Cell Preparation: Harvest and wash cells, then permeabilize them with a mild detergent like digitonin in a suitable experimental buffer (e.g., MEB).[9][10]
-
Peptide Treatment: Prepare serial dilutions of the Bid BH3 (80-99) peptide in the experimental buffer. Add the peptide dilutions to the permeabilized cells. Include a vehicle control (e.g., DMSO).[9]
-
Incubation: Incubate the cells with the peptide for a defined period (e.g., 1 hour) to allow for the induction of mitochondrial outer membrane permeabilization (MOMP).[9]
-
Detection of MOMP: Assess MOMP by methods such as staining for cytochrome c release using flow cytometry or measuring the loss of mitochondrial membrane potential with dyes like JC-1.[9][11]
-
Data Analysis: Quantify the percentage of cells that have undergone MOMP at each peptide concentration to determine the sensitivity of the cells to Bid BH3-induced apoptosis.
Visualizations
Caption: The extrinsic apoptosis pathway involving Bid cleavage and mitochondrial activation.
Caption: General workflow for handling and using Bid BH3 (80-99) peptide in experiments.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 3. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 4. Bid BH3 (80-99), FAM labeled - 0.5 mg [eurogentec.com]
- 5. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 6. lifetein.com [lifetein.com]
- 7. labs.dana-farber.org [labs.dana-farber.org]
- 8. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK | PLOS One [journals.plos.org]
- 9. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Unexpected Results from Bid BH3 (80-99) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the Bid BH3 (80-99) peptide.
Introduction to Bid BH3 (80-99)
The Bid BH3 (80-99) peptide is a synthetic molecule corresponding to the BH3 domain of the pro-apoptotic Bcl-2 family protein, Bid. In healthy cells, full-length Bid is largely inactive.[1] Upon cleavage by enzymes like caspase-8, it forms truncated Bid (tBid), which translocates to the mitochondria to activate the intrinsic apoptotic pathway. The Bid BH3 domain is the minimal region required for this pro-death activity. It directly activates the effector proteins BAX and BAK, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and subsequent release of cytochrome c into the cytosol.[2][3] This initiates a caspase cascade, culminating in apoptosis.[4][5] The Bid BH3 peptide can also neutralize anti-apoptotic Bcl-2 proteins (like Bcl-2 and Bcl-xL) by binding to their hydrophobic groove, thus freeing up pro-apoptotic proteins.[1]
Due to its central role in apoptosis initiation, the Bid BH3 (80-99) peptide is a valuable tool for studying apoptotic signaling and for screening potential anti-cancer therapeutics. However, experiments utilizing this peptide can sometimes yield unexpected or inconsistent results. This guide will help you navigate and interpret these outcomes.
Troubleshooting Guide
Issue 1: No or Reduced Apoptosis Induction
You've treated your cells with Bid BH3 (80-99) peptide but observe no or significantly lower than expected levels of apoptosis.
| Potential Cause | Suggested Action & Rationale |
| Cellular Resistance | 1. Assess Apoptotic Competence: Ensure your cell line is capable of undergoing apoptosis. Cells lacking functional BAX and/or BAK are inherently resistant to BH3-mediated apoptosis.[6] You can test this by treating with a broad-acting apoptotic stimulus like staurosporine. 2. Perform BH3 Profiling: This technique can determine the "priming" state of your cells' mitochondria and identify dependencies on specific anti-apoptotic proteins.[7][8][9] Unprimed cells may require higher concentrations of the peptide or co-treatment with other agents. |
| High Levels of Anti-Apoptotic Proteins | 1. Western Blot Analysis: Quantify the expression levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1. Overexpression of these proteins can sequester the Bid BH3 peptide, preventing it from activating BAX/BAK.[10] 2. Co-treatment with Sensitizers: Use BH3 mimetics that specifically inhibit anti-apoptotic proteins (e.g., ABT-199 for Bcl-2) in combination with the Bid BH3 peptide.[11] |
| Peptide Instability or Inactivity | 1. Verify Peptide Quality: Ensure the peptide was stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. 2. Use a Positive Control: Test the peptide on a sensitive cell line known to respond to Bid BH3-induced apoptosis. 3. Consider "Stapled" Peptides: These are modified peptides with enhanced stability and cell permeability.[1] |
| Inefficient Peptide Delivery | 1. Use a Permeabilizing Agent: For experiments with isolated mitochondria or whole cells where membrane translocation is a concern, a mild detergent like digitonin is often used to facilitate peptide entry.[7] 2. Optimize Delivery Method: If using a delivery vehicle like liposomes, ensure its efficiency in your specific cell type. |
| Mutations in Apoptotic Machinery | 1. Sequence Key Apoptotic Genes: Mutations in BAX, BAK, or Bcl-2 can prevent the binding and/or activation by the Bid BH3 peptide.[10][12] |
Issue 2: Inconsistent or Variable Results Between Experiments
You are observing significant variability in the apoptotic response to Bid BH3 (80-99) across different experimental runs.
| Potential Cause | Suggested Action & Rationale |
| Cell Culture Conditions | 1. Standardize Cell Culture Protocols: Ensure consistent cell passage number, confluency, and media composition. Cellular stress can alter the apoptotic threshold. 2. Monitor for Contamination: Mycoplasma contamination can significantly impact cellular responses. |
| Reagent Preparation and Handling | 1. Prepare Fresh Reagents: Aliquot and store reagents to minimize freeze-thaw cycles. Prepare working solutions fresh for each experiment. 2. Consistent Pipetting: Use calibrated pipettes and consistent techniques to ensure accurate reagent concentrations. |
| Assay-Specific Variability | 1. Optimize Assay Parameters: For assays like JC-1 or cytochrome c release, ensure consistent incubation times, temperatures, and cell numbers.[13][14] 2. Include Proper Controls: Always include positive and negative controls in every experiment to normalize the results. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of the Bid BH3 (80-99) peptide?
A1: The Bid BH3 (80-99) peptide is expected to directly activate the pro-apoptotic proteins BAX and BAK on the mitochondrial outer membrane. This leads to the formation of pores, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytosol, which in turn activates the caspase cascade and induces apoptosis.[15][2][3] It can also bind to and inhibit anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL.[1]
Q2: My cells are not responding to the Bid BH3 (80-99) peptide. What could be the reason?
A2: Lack of response can be due to several factors. Your cells may be resistant to apoptosis due to a deficiency in essential apoptotic proteins like BAX and BAK.[6] Alternatively, they might overexpress anti-apoptotic proteins such as Bcl-2, Bcl-xL, or Mcl-1, which can neutralize the Bid BH3 peptide.[10] Issues with peptide stability, delivery into the cell, or mutations in the apoptotic machinery can also contribute to a lack of response.
Q3: Can the Bid BH3 (80-99) peptide have off-target effects?
A3: While the Bid BH3 peptide is designed to be specific for the BH3-binding groove of Bcl-2 family proteins, off-target effects, though less common than with small molecule mimetics, cannot be entirely ruled out, especially at high concentrations.[11] It is crucial to include appropriate controls, such as a scrambled peptide sequence, to verify that the observed effects are specific to the Bid BH3 sequence.
Q4: How can I confirm that the observed cell death is indeed apoptosis?
A4: To confirm apoptosis, you should perform multiple assays that measure different hallmarks of apoptotic cell death. These include:
-
Caspase Activation Assays: Measure the activity of key executioner caspases like caspase-3.[16]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.
-
TUNEL Assay: Detects DNA fragmentation, a late-stage marker of apoptosis.
-
Cytochrome c Release Assay: Measures the translocation of cytochrome c from the mitochondria to the cytosol via Western blotting.[15][4][5][17]
Q5: What is BH3 profiling, and how can it help interpret my results?
A5: BH3 profiling is a functional assay that assesses the "priming" of mitochondria for apoptosis.[7][8][9] It involves treating permeabilized cells or isolated mitochondria with a panel of BH3 peptides, including Bid BH3, and measuring mitochondrial outer membrane permeabilization (MOMP). This can help you understand if your cells are close to the apoptotic threshold and which anti-apoptotic proteins they rely on for survival. This information is invaluable for interpreting resistance to Bid BH3 (80-99) treatment.
Experimental Protocols
Protocol 1: Cytochrome c Release Assay (Western Blot)
This protocol details the detection of cytochrome c release from the mitochondria into the cytosol, a key indicator of apoptosis induction.[15][4][5][17]
Materials:
-
Cells treated with Bid BH3 (80-99) and control cells.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cytosol Extraction Buffer (contact supplier for recommended buffer).
-
Dounce homogenizer.
-
Microcentrifuge.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody against Cytochrome c.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Cell Collection: Collect both treated and control cells (approximately 5 x 10^7 cells) by centrifugation at 600 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellets with 10 mL of ice-cold PBS and centrifuge again.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer and incubate on ice for 10 minutes.
-
Homogenization: Homogenize the cell suspension using a pre-chilled Dounce homogenizer with 30-50 passes.
-
Fractionation:
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria.
-
-
Sample Preparation: Prepare both the cytosolic and mitochondrial fractions for Western blotting by adding sample loading buffer.
-
Western Blotting:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Expected Results: In apoptotic cells, a band corresponding to cytochrome c will be present in the cytosolic fraction, while it will be diminished or absent in the mitochondrial fraction compared to control cells.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is used to measure the mitochondrial membrane potential (ΔΨm), which dissipates during apoptosis.[13][18][19]
Materials:
-
Cells treated with Bid BH3 (80-99) and control cells.
-
JC-1 dye.
-
Flow cytometer or fluorescence plate reader.
-
FCCP (a positive control for mitochondrial depolarization).
Procedure:
-
Cell Treatment: Treat cells with Bid BH3 (80-99) for the desired time. Include a positive control treated with FCCP.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium).
-
Replace the culture medium with the JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).
-
Fluorescence Plate Reader: Measure the fluorescence intensity at both green (e.g., 485 nm excitation/535 nm emission) and red (e.g., 560 nm excitation/595 nm emission) wavelengths.
-
Expected Results: A decrease in the red/green fluorescence ratio in Bid BH3 (80-99) treated cells compared to controls indicates mitochondrial membrane depolarization and apoptosis.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16]
Materials:
-
Cells treated with Bid BH3 (80-99) and control cells.
-
Cell Lysis Buffer.
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Assay Buffer.
-
Microplate reader.
Procedure:
-
Cell Lysis:
-
Collect treated and control cells.
-
Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Caspase Assay:
-
Add an equal amount of protein from each lysate to the wells of a microplate.
-
Add Assay Buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Expected Results: An increase in absorbance at 405 nm in the lysates from Bid BH3 (80-99) treated cells compared to controls indicates an increase in caspase-3 activity.
Visualizations
Signaling Pathway of Bid BH3-Induced Apoptosis
References
- 1. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canonical and Noncanonical Functions of the BH3 Domain Protein Bid in Apoptosis, Oncogenesis, Cancer Therapeutics, and Aging [mdpi.com]
- 3. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. abcam.cn [abcam.cn]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. content.sph.harvard.edu [content.sph.harvard.edu]
- 8. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoring Apoptosis with BH3 Mimetics in Mature B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.1. JC-1 Profiling (for overview, see Figure 5) [bio-protocol.org]
- 14. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 15. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 18. abcam.com [abcam.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: FAM-labeled Bid BH3 (80-99) Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of FAM-labeled Bid BH3 (80-99) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is FAM-labeled Bid BH3 (80-99) and what is it used for?
A1: FAM-labeled Bid BH3 (80-99) is a synthetic peptide corresponding to the BH3 domain of the pro-apoptotic protein Bid, labeled with a 5-Carboxyfluorescein (FAM) fluorescent dye. This peptide is a crucial tool for studying the intrinsic pathway of apoptosis. It is primarily used in in vitro binding assays, such as Fluorescence Polarization (FP), to investigate its interaction with other Bcl-2 family proteins (e.g., Bax, Bak, Bcl-xL) and to screen for potential small molecule inhibitors of these interactions.
Q2: What are the common causes of high non-specific binding with this peptide?
A2: High non-specific binding in assays using FAM-labeled Bid BH3 (80-99) can stem from several factors:
-
Hydrophobic Interactions: The FAM dye and certain amino acid residues in the peptide can hydrophobically interact with microplate surfaces, other proteins, or aggregate with each other.
-
Electrostatic Interactions: Charged residues on the peptide can interact with charged surfaces on the microplate or other assay components.
-
Assay Buffer Composition: Suboptimal concentrations of detergents, blocking agents, or salts in the assay buffer can fail to adequately prevent these non-specific interactions.
-
Peptide Quality: Impurities or aggregation of the peptide stock solution can contribute to high background signals.
Q3: What is the general principle of a Fluorescence Polarization (FP) assay for monitoring Bid BH3 binding?
A3: In an FP assay, the FAM-labeled Bid BH3 peptide is excited with polarized light. As a small molecule, it tumbles rapidly in solution, leading to depolarization of the emitted light and a low FP signal. When the labeled peptide binds to a larger protein partner (e.g., Bcl-xL), the resulting complex tumbles much more slowly. This reduced tumbling results in the emission of light that remains more polarized, leading to a high FP signal. Non-specific binding can also restrict the peptide's movement, leading to a falsely high FP signal and a reduced assay window.
Troubleshooting Guides
Issue 1: High Background Signal in No-Protein Control Wells
High fluorescence polarization values in wells containing only the FAM-labeled Bid BH3 (80-99) peptide indicate non-specific binding to the microplate.
Troubleshooting Steps:
-
Optimize Detergent Concentration: Non-ionic detergents are crucial for minimizing hydrophobic interactions.[1][2] Tween-20 is often preferred in fluorescence-based assays due to its lower UV absorbance compared to Triton X-100.[3]
-
Recommendation: Start with 0.01% (v/v) Tween-20 in your assay buffer. If the background remains high, incrementally increase the concentration.
-
-
Incorporate a Blocking Agent: Bovine Serum Albumin (BSA) is a common blocking agent that adsorbs to surfaces, preventing the non-specific binding of other proteins and peptides.[4][5]
-
Recommendation: Begin with 0.1 mg/mL BSA in the assay buffer. This concentration has been shown to be effective at reducing non-specific peptide binding.[6]
-
-
Adjust Salt Concentration: Increasing the ionic strength of the buffer can help to disrupt non-specific electrostatic interactions.[7]
-
Recommendation: A common starting point is 150 mM NaCl.[6] The optimal concentration may need to be determined empirically.
-
Quantitative Troubleshooting Summary for High Background:
| Parameter | Initial Concentration | If Background is High, Try: | Expected Outcome |
| Tween-20 | 0.01% (v/v) | 0.02%, 0.05%, 0.1% (v/v) | Reduction in hydrophobic interactions with the plate surface. |
| BSA | 0.1 mg/mL | 0.5 mg/mL, 1.0 mg/mL | Increased blocking of non-specific binding sites on the plate. |
| NaCl | 150 mM | 200 mM, 300 mM, 500 mM | Disruption of electrostatic interactions between the peptide and the plate. |
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by a combination of high background and/or a weak specific signal.
Troubleshooting Steps:
-
Implement All Steps from Issue 1: Reducing the background is the first step to improving the signal-to-noise ratio.
-
Optimize Peptide and Protein Concentrations:
-
FAM-Bid BH3 (80-99): Use the lowest concentration of the labeled peptide that gives a stable and reproducible fluorescence signal above the buffer background.[1] Typically, concentrations in the low nanomolar range (e.g., 5-20 nM) are used.[8][9]
-
Binding Partner: The concentration of the binding partner protein should be titrated to determine the optimal concentration that gives a robust signal change upon binding without causing aggregation or other artifacts.
-
-
Consider Alternative Detergents: While Tween-20 is common, other non-ionic detergents like Triton X-100 or NP-40 can be tested.[8][10] However, be mindful that Triton X-100 has a phenyl group that absorbs in the UV range, which might interfere with some fluorescence measurements.[3]
Comparative Analysis of Common Detergents:
| Detergent | Typical Starting Concentration | Pros | Cons |
| Tween-20 | 0.01% - 0.1% (v/v) | Low UV absorbance, mild.[3] | May be less effective for highly hydrophobic interactions. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Effective for a wide range of hydrophobic interactions.[11] | Aromatic ring absorbs UV light.[3] |
| NP-40 | 0.01% - 0.1% (v/v) | Similar to Triton X-100 in function. | Can also have UV absorbance. |
Experimental Protocols
Standard Fluorescence Polarization Assay Protocol:
-
Prepare Assay Buffer: A typical buffer is 25 mM HEPES, pH 8.0, 150 mM NaCl, containing a detergent and a blocking agent (e.g., 0.01% Tween-20 and 0.1 mg/mL BSA).[6][8]
-
Prepare Reagents:
-
Dilute FAM-labeled Bid BH3 (80-99) peptide to the desired final concentration (e.g., 20 nM) in the assay buffer.
-
Prepare a serial dilution of the binding partner protein in the assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted FAM-labeled Bid BH3 (80-99) peptide to all wells of a black, low-binding microplate.
-
Add the serially diluted binding partner protein to the appropriate wells.
-
Include control wells:
-
Buffer only (for background fluorescence).
-
FAM-labeled peptide only (for baseline polarization).
-
FAM-labeled peptide with the highest concentration of binding partner (for maximum polarization).
-
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes to 2 hours) to allow the binding reaction to reach equilibrium.[8] The plate should be protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for FAM (e.g., 485 nm excitation, 520 nm emission).[12]
Visualizations
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tween-20 versus Triton-X 100 [bio.net]
- 4. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Difference between Nonidet-P40 and Tween20 and TritonX100 - Protein and Proteomics [protocol-online.org]
- 11. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Bid BH3 (80-99) Induced Apoptosis: A Comparison of Caspase-Based and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate validation and quantification of apoptosis are critical for assessing the efficacy of novel therapeutic agents. The Bid BH3 (80-99) peptide, a potent inducer of the intrinsic apoptotic pathway, serves as a valuable tool in cancer research. This guide provides a comprehensive comparison of caspase-based assays with alternative methods for validating apoptosis induced by this BH3 mimetic. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The BH3 interacting-domain death agonist (Bid) is a pro-apoptotic member of the Bcl-2 family of proteins. Upon activation, its BH3 domain enables it to interact with and activate the pro-apoptotic effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2] The synthetic peptide Bid BH3 (80-99) mimics this action, making it a powerful tool for studying the mitochondrial pathway of apoptosis.
Caspase Assays: The Gold Standard for Apoptosis Execution
Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a widely recognized hallmark of apoptosis. Assays that measure caspase activity are therefore a direct and reliable method for quantifying apoptotic cell death.
Comparison of Caspase Assay Formats
Caspase assays are available in several formats, each with its own advantages and limitations. The choice of assay often depends on the required throughput, sensitivity, and available instrumentation.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Colorimetric | Cleavage of a colorimetric substrate (e.g., pNA) by active caspases. | Simple, inexpensive, requires a standard plate reader. | Lower sensitivity compared to fluorescent or luminescent assays. | Absorbance (OD at 405 nm) |
| Fluorometric | Cleavage of a fluorogenic substrate (e.g., AFC or AMC) by active caspases. | Higher sensitivity than colorimetric assays. | Requires a fluorescence plate reader. | Fluorescence intensity |
| Luminometric | Caspase cleavage of a pro-luciferin substrate, releasing a substrate for luciferase. | Highest sensitivity, wide dynamic range. | More expensive, requires a luminometer. | Luminescence (RLU) |
Alternative Assays for a Multi-Faceted Validation of Apoptosis
While caspase assays are a direct measure of apoptosis execution, a comprehensive validation often involves multiple assays that detect different stages of the apoptotic process.
Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells.[3] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[3]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
A later hallmark of apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be detected by fluorescence microscopy or flow cytometry.
PARP Cleavage
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3, rendering it inactive. Detection of the 89 kDa cleavage fragment of PARP by Western blotting is a reliable indicator of caspase-3 activation and apoptosis.
Cytochrome c Release
The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway, upstream of caspase activation. This can be detected by Western blotting of cytosolic fractions.
Quantitative Comparison of Apoptosis Assays in BH3 Mimetic-Treated Cells
The following table summarizes representative quantitative data from studies using BH3 mimetics to induce apoptosis, comparing the outcomes of different assays. While not specific to Bid BH3 (80-99), the data from well-characterized BH3 mimetics like ABT-737 and Navitoclax provide a relevant comparison of assay performance.
| Assay | Cell Line | BH3 Mimetic | Treatment | Result | Reference |
| Caspase-3/7 Activity | Thyroid Carcinoma Cells | ABT-737 (1 µM, 24h) | Significant increase in caspase activity in all 5 cell lines tested. | [4] | |
| Annexin V-FITC/PI | DU145/Bax (Prostate Cancer) | Docetaxel + ABT-737 (72h) | ~60% Annexin V positive cells. | [5] | |
| TUNEL Assay | A549 (Lung Cancer) | Navitoclax + BI2536 (48h) | Significant increase in TUNEL-positive cells. | ||
| PARP Cleavage (Western Blot) | LNCaP (Prostate Cancer) | Docetaxel + ABT-737 (48h) | Increased cleaved PARP levels compared to single agents. | [5] | |
| Cytochrome c Release (Western Blot) | PC3 (Prostate Cancer) | Docetaxel + ABT-737 | Increased cytosolic cytochrome c. | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of Bid BH3-induced apoptosis and the workflow for its validation, the following diagrams are provided.
Detailed Experimental Protocols
Caspase-3 Colorimetric Assay
Principle: This assay measures the activity of caspase-3 by detecting the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA, which releases the yellow chromophore p-nitroaniline (pNA). The amount of pNA is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in your cell line of interest by treating with Bid BH3 (80-99) peptide. Include a vehicle-treated control.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Assay Reaction:
-
Determine the protein concentration of your cell lysates.
-
In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare a reaction buffer containing 10 mM DTT.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
Annexin V-FITC/PI Staining for Flow Cytometry
Principle: This method utilizes the binding of FITC-conjugated Annexin V to externalized phosphatidylserine on the surface of apoptotic cells and the uptake of propidium iodide by cells with compromised plasma membranes to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation:
-
Induce apoptosis with Bid BH3 (80-99) peptide.
-
Harvest approximately 1-5 x 10^5 cells per sample.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
TUNEL Assay for Fluorescence Microscopy
Principle: This assay detects DNA fragmentation by enzymatically labeling the free 3'-OH ends of DNA with fluorescently labeled dUTPs.
Protocol:
-
Cell Fixation and Permeabilization:
-
Grow cells on coverslips and treat with Bid BH3 (80-99).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with deionized water.
-
-
TUNEL Reaction:
-
Equilibrate the cells in TdT Reaction Buffer for 10 minutes.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions.
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Imaging:
-
Stop the reaction by washing the cells.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
-
PARP Cleavage Detection by Western Blot
Principle: This method detects the cleavage of the 116 kDa PARP protein into an 89 kDa fragment by activated caspase-3, a hallmark of apoptosis.
Protocol:
-
Protein Extraction:
-
Treat cells with Bid BH3 (80-99).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
An increase in the 89 kDa band in treated samples compared to the control indicates apoptosis.
-
Cytochrome c Release Assay by Western Blot
Principle: This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, an early event in the intrinsic apoptotic pathway.
Protocol:
-
Cell Fractionation:
-
Treat cells with Bid BH3 (80-99).
-
Harvest the cells and resuspend them in a hypotonic buffer to swell the cells.
-
Homogenize the cells to disrupt the plasma membrane while leaving the mitochondria intact.
-
Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. The supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cytosolic fractions.
-
Perform SDS-PAGE and Western blotting as described for PARP cleavage, using a primary antibody specific for cytochrome c.
-
An increase in the cytochrome c signal in the cytosolic fraction of treated cells indicates apoptosis.
-
Conclusion
The validation of Bid BH3 (80-99) induced apoptosis requires a careful selection of assays to provide robust and reliable data. While caspase assays offer a direct measure of the execution phase of apoptosis, a multi-parametric approach using a combination of assays such as Annexin V/PI staining, TUNEL, PARP cleavage, and cytochrome c release is highly recommended for a comprehensive understanding of the apoptotic process. This guide provides the necessary information and protocols to assist researchers in designing and executing experiments to confidently validate apoptosis in their studies.
References
- 1. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BH3 mimetic drug ABT-737 induces apoptosis and acts synergistically with chemotherapeutic drugs in thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bid BH3 (80-99) and Other BH3 Mimetics in Inducing Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activity of the Bid BH3 (80-99) peptide with other prominent BH3 mimetics. The data presented is compiled from various experimental studies to offer a comprehensive overview for researchers in apoptosis and drug development.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A key interaction in this pathway is the binding of the BH3 domain of pro-apoptotic proteins to a hydrophobic groove on anti-apoptotic Bcl-2 family members. This interaction neutralizes the anti-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and ultimately, programmed cell death. BH3 mimetics are a class of agents designed to mimic the function of natural BH3-only proteins to induce apoptosis in cancer cells, which often overexpress anti-apoptotic Bcl-2 proteins to survive.
Bid (BH3-interacting domain death agonist) is a pro-apoptotic "activator" BH3-only protein. Upon cleavage by caspase-8, its truncated form, tBid, translocates to the mitochondria where its BH3 domain plays a crucial role in directly activating BAX and BAK. The synthetic peptide corresponding to the Bid BH3 domain, specifically residues 80-99, is a valuable tool for studying these interactions and serves as a benchmark for the activity of other BH3 mimetics.
Quantitative Comparison of Binding Affinities
The efficacy of BH3 mimetics is largely determined by their binding affinity for different anti-apoptotic Bcl-2 family members. The following tables summarize the dissociation constants (Kd) or inhibition constants (Ki) of Bid BH3 (80-99), other BH3 peptides, and several small-molecule BH3 mimetics against a panel of anti-apoptotic proteins. Lower values indicate stronger binding.
Table 1: Binding Affinities (Kd/Ki in nM) of BH3 Peptides for Anti-apoptotic Bcl-2 Family Proteins
| BH3 Peptide | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w | Bfl-1/A1 |
| Bid BH3 | <10 - 10,000 | <10 | <10 | Strong | Strong |
| Bim BH3 | <10 | <10 | <10 | Strong | Strong |
| Puma BH3 | Strong | Strong | Strong | Strong | Strong |
| Bad BH3 | 10 - 50 | Strong | Weak/None | Strong | Weak/None |
| Noxa BH3 | Weak/None | Weak/None | 10 - 100 | Weak/None | Strong |
Note: "Strong" indicates high affinity where specific nM values were not consistently reported across studies. Binding affinities can vary based on the specific assay conditions and protein constructs used.
Table 2: Binding Affinities (Ki in nM) of Small-Molecule BH3 Mimetics for Anti-apoptotic Bcl-2 Family Proteins
| BH3 Mimetic | Target(s) | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w |
| Venetoclax (ABT-199) | Bcl-2 | <0.01 | >1000 | >4400 | >1000 |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | <1 | <1 | >1000 | <1 |
| S63845 | Mcl-1 | >3000 | >3000 | <1.2 | >3000 |
| A-1331852 | Bcl-xL | >3000 | <1 | >3000 | ~500 |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of apoptosis induction by BH3 mimetics and the specificities of different BH3-only proteins.
Caption: Mechanism of action of BH3 mimetics in inducing apoptosis.
Caption: Binding specificities of different BH3-only proteins for anti-apoptotic Bcl-2 family members.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the activity of BH3 mimetics.
BH3 profiling is a functional assay that measures the mitochondrial sensitivity to a panel of BH3 peptides, thereby revealing the dependencies of a cell on specific anti-apoptotic proteins for survival.[1][2][3]
1. Cell Preparation and Permeabilization:
-
Harvest cells and wash with PBS.
-
Resuspend cells in Mannitol Experimental Buffer (MEB): 10 mM HEPES-KOH (pH 7.5), 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, and 5 mM Succinate.[2]
-
Permeabilize cells by adding digitonin to a final concentration of 0.001-0.008% and incubate for 5 minutes at room temperature. The optimal digitonin concentration should be determined empirically for each cell type.
2. Treatment with BH3 Peptides:
-
Prepare a 2x working stock of each BH3 peptide (e.g., Bid, Bim, Bad, Noxa, Puma) in MEB.
-
In a 384-well plate, add 15 µL of each 2x BH3 peptide solution to triplicate wells.[1] Peptide concentrations typically range from 0.1 to 100 µM.[1]
-
Add 15 µL of the permeabilized cell suspension to each well.
3. Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP):
-
MOMP can be assessed by measuring the loss of mitochondrial membrane potential using dyes like JC-1 or by detecting cytochrome c release.[1]
-
JC-1 Method: Add JC-1 dye (final concentration 1 µM) to the cell suspension before adding to the peptide plate.[4] Measure fluorescence at 590 nm (red, aggregated form) and 530 nm (green, monomeric form) every 5 minutes for 1-3 hours in a plate reader heated to 32°C.[2] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Cytochrome c Release Method: After incubation with peptides, centrifuge the plate and collect the supernatant. Measure cytochrome c in the supernatant using an ELISA kit.
4. Data Analysis:
-
Calculate the percentage of mitochondrial depolarization or cytochrome c release for each peptide concentration relative to positive (e.g., Alamethicin) and negative (e.g., DMSO) controls.[2]
-
The sensitivity to specific peptides indicates dependence on their cognate anti-apoptotic proteins (e.g., sensitivity to Noxa indicates Mcl-1 dependence).
FP assays are used to measure the binding affinity between a fluorescently labeled BH3 peptide and a purified anti-apoptotic protein in a homogenous solution.[5]
1. Reagents and Buffers:
-
Binding Buffer: 50 mM Tris (pH 8.0), 150 mM NaCl, 0.1% BSA, and 5 mM DTT.
-
Fluorescently Labeled BH3 Peptide (Tracer): A BH3 peptide (e.g., Bid BH3) labeled with a fluorophore such as fluorescein (FITC) or TAMRA.
-
Purified Anti-apoptotic Protein: Recombinant Bcl-2, Bcl-xL, Mcl-1, etc.
-
Unlabeled Competitor: Unlabeled BH3 peptide or small-molecule mimetic.
2. Assay Procedure:
-
Direct Binding Assay:
-
In a black 384-well plate, add a fixed concentration of the fluorescently labeled BH3 peptide (e.g., 1-10 nM).
-
Add increasing concentrations of the purified anti-apoptotic protein.
-
Incubate at room temperature for 30 minutes to 2 hours to reach equilibrium.
-
-
Competition Binding Assay:
-
Add a fixed concentration of the fluorescently labeled BH3 peptide and a fixed concentration of the anti-apoptotic protein (typically at its Kd for the tracer).
-
Add increasing concentrations of the unlabeled competitor (e.g., Bid BH3 (80-99) or a small-molecule mimetic).
-
Incubate to reach equilibrium.
-
3. Measurement and Data Analysis:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
For direct binding assays, plot the change in millipolarization (mP) against the protein concentration and fit the data to a one-site binding model to determine the Kd.
-
For competition assays, plot the mP values against the log of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6][7]
1. Sample Preparation:
-
Prepare solutions of the purified anti-apoptotic protein (in the sample cell) and the BH3 mimetic (in the injection syringe) in the same, extensively dialyzed buffer (e.g., 20 mM HEPES pH 8.0).[8]
-
The concentration of the protein in the cell should be 10-30 times the expected Kd, and the ligand in the syringe should be 10-20 times the protein concentration.[6]
-
Degas both solutions immediately before the experiment to prevent air bubbles.[6]
2. ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).[7]
-
Perform a series of small, sequential injections (e.g., 3-10 µL) of the ligand from the syringe into the protein solution in the sample cell.[9]
-
The heat change upon each injection is measured relative to a reference cell containing buffer.
3. Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
References
- 1. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.sph.harvard.edu [content.sph.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. labs.dana-farber.org [labs.dana-farber.org]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Bid BH3 (80-99) Functional Assays
For researchers in apoptosis, cancer biology, and drug development, the Bid BH3 (80-99) peptide is a critical tool for interrogating the mitochondrial pathway of cell death. As a direct activator of the pro-apoptotic proteins BAX and BAK, its functional assays are central to understanding cellular priming for apoptosis and screening for novel therapeutics.[1][2][3] Robust and well-controlled experiments are paramount for generating reproducible and reliable data. This guide provides a comparative framework for designing and interpreting Bid BH3 (80-99) functional assays, with a focus on appropriate controls and alternative reagents.
Understanding the Role of Bid BH3 in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins governs the intrinsic pathway of apoptosis, with a delicate balance between pro-survival and pro-apoptotic members deciding cell fate.[4] The "BH3-only" proteins, including Bid, act as sentinels for cellular stress and damage.[5] Upon activation by upstream signals like caspase-8 cleavage, the truncated Bid (tBid) translocates to the mitochondria.[6] Its exposed BH3 domain then directly engages and activates the effector proteins BAX and BAK, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and the release of pro-apoptotic factors like cytochrome c.[2][7][8] The Bid BH3 (80-99) peptide mimics this critical functional domain of tBid.[9][10]
Signaling Pathway of Bid-Induced Apoptosis
Caption: The extrinsic apoptosis pathway initiates the cleavage of Bid to tBid, which then activates BAX/BAK, leading to mitochondrial outer membrane permeabilization and subsequent apoptosis.
Key Functional Assays and Essential Controls
The most common functional assay for Bid BH3 (80-99) is BH3 profiling , which measures a cell's proximity to the apoptotic threshold ("priming").[1][2] This is typically assessed by measuring either mitochondrial outer membrane permeabilization (MOMP) through cytochrome c release or the loss of mitochondrial membrane potential (ΔΨm).
Experimental Workflow: BH3 Profiling
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. andrewslab.ca [andrewslab.ca]
- 6. Apoptosis induction by Bid requires unconventional ubiquitination and degradation of its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bid-induced Conformational Change of Bax Is Responsible for Mitochondrial Cytochrome c Release during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bid chimeras indicate that most BH3-only proteins can directly activate Bak and Bax, and show no preference for Bak versus Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
Measuring the Binding Affinity of Bid BH3 to Bcl-xL: A Comparative Guide
The interaction between the pro-apoptotic BH3-only protein Bid (specifically its BH3 domain) and the anti-apoptotic protein Bcl-xL is a critical control point in the intrinsic pathway of apoptosis. Bcl-xL sequesters Bid, preventing it from activating the effector proteins Bax and Bak, thereby inhibiting programmed cell death.[1] This interaction is a key target for the development of BH3-mimetic drugs designed to reactivate apoptosis in cancer cells. Accurate measurement of the binding affinity between the Bid BH3 domain and Bcl-xL is therefore essential for both basic research and drug discovery.
This guide provides a comparative overview of common biophysical techniques used to quantify this interaction, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their needs.
The Bid/Bcl-xL Signaling Pathway in Apoptosis
Upon receiving an apoptotic stimulus (e.g., via death receptors), caspase-8 cleaves the full-length Bid protein into a truncated form, tBid.[2] This active tBid translocates to the mitochondria, where it can directly activate Bax and Bak. However, anti-apoptotic proteins like Bcl-xL can bind to the BH3 domain of tBid, sequestering it and preventing the activation of the downstream apoptotic cascade.[1][3] BH3-mimetic drugs work by competitively binding to the same hydrophobic groove on Bcl-xL, displacing tBid and allowing it to activate Bax/Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and eventual cell death.
Comparison of Binding Affinity Measurement Techniques
Several biophysical methods can be employed to measure the binding affinity of the Bid BH3 peptide to Bcl-xL. The most common techniques are Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). Each method has distinct principles, advantages, and limitations.
| Feature | Fluorescence Polarization (FP) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Measures the heat released or absorbed during a binding event. | Detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[4][5] |
| Labeling Requirement | Requires a fluorescent label on one of the binding partners (typically the smaller peptide).[6] | Label-free. | Label-free, but one molecule (ligand) must be immobilized on a sensor surface.[7][8] |
| Throughput | High-throughput, suitable for screening large compound libraries.[6][9] | Low-throughput. | Medium-throughput. |
| Information Obtained | Dissociation constant (Kd) or IC50 in competition assays.[10] | Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2] | Kd, association rate (ka), and dissociation rate (kd).[4] |
| Material Consumption | Low. | High, requires relatively large amounts of purified protein. | Moderate. |
| Common Application | High-throughput screening, competitive binding assays.[9] | Thermodynamic characterization of binding, validation of hits from other assays.[2][11] | Kinetic analysis of binding, real-time interaction monitoring.[4][7] |
Quantitative Binding Data: Bid BH3 and Bcl-xL
The binding affinity between the Bid BH3 peptide and Bcl-xL is typically in the nanomolar to low micromolar range. The exact value can vary depending on the length of the peptide used, experimental conditions, and the technique employed.
| Peptide | Technique | Dissociation Constant (Kd) | Reference |
| Bid BH3 (16-mer, modified) | Fluorescence Polarization | >2.5 µM | [12] |
| Bid BH3 (26-mer) | Fluorescence Polarization | 250 nM | [12] |
| Bid BH3 | Fluorescence Polarization | 0.97 µM | [13] |
| FITC-labeled Bid BH3 | Fluorescence Polarization | 3.36 nM | [14] |
| tBID (full length C-terminal fragment) | Isothermal Titration Calorimetry | 27 nM (at pH 4) | [2] |
| BID (61-104) | Isothermal Titration Calorimetry | 30.58 nM (at pH 7) | [2] |
Experimental Protocols and Workflows
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the tumbling rate of a small, fluorescently labeled peptide upon binding to a larger protein. When the labeled peptide is unbound, it tumbles rapidly, resulting in low polarization of emitted light. Upon binding to the larger protein (Bcl-xL), its tumbling slows, and the polarization of light increases. This change can be used to determine binding affinity either directly or through a competition assay.
Detailed Protocol (Competition Assay):
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM Na2HPO4 (pH 7.4), 50 mM NaCl, 1 mM EDTA, and 0.05% Pluronic F-68.[15]
-
Fluorescent Peptide: Synthesize or procure a Bid BH3 peptide (e.g., residues 80-99) labeled with a fluorophore like FITC or 5-FAM. Prepare a stock solution in DMSO and a working solution in the assay buffer.
-
Protein: Use purified recombinant Bcl-xL (often with the C-terminal transmembrane domain removed). Prepare a working solution in the assay buffer.
-
Competitor Peptide: Prepare a stock solution of the unlabeled Bid BH3 (80-99) peptide in DMSO and create a serial dilution series in the assay buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well black assay plate, add a fixed concentration of Bcl-xL protein and the fluorescently labeled peptide.[6][15] A common concentration for the fluorescent peptide is in the low nanomolar range (e.g., 1-15 nM), and for Bcl-xL, a concentration near the expected Kd of the fluorescent probe is used (e.g., 20-100 nM).[15][16]
-
Add the serially diluted unlabeled Bid BH3 peptide to the wells. Include controls for 0% inhibition (Bcl-xL + fluorescent peptide, no competitor) and 100% inhibition (fluorescent peptide only).[16]
-
-
Incubation:
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. The output is typically in millipolarization units (mP).
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor (unlabeled Bid BH3) concentration.
-
Fit the resulting sigmoidal curve to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the unlabeled peptide required to displace 50% of the bound fluorescent peptide.
-
The IC50 can be converted to a Ki (inhibition constant), which reflects the binding affinity of the unlabeled peptide, using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the thermodynamics of a binding interaction by quantifying the heat change that occurs when two molecules interact. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment.
Detailed Protocol:
-
Reagent Preparation:
-
Protein and Peptide: Purify Bcl-xL and synthesize the Bid BH3 (80-99) peptide to a high degree of purity.
-
Buffer: Thoroughly dialyze both the protein and the peptide against the same buffer solution (e.g., phosphate or Tris buffer at a specific pH) to minimize buffer mismatch effects, which can generate large heats of dilution.[2]
-
Concentrations: Accurately determine the concentrations of both Bcl-xL and the Bid BH3 peptide. Typically, the concentration of the molecule in the syringe (peptide) should be 10-15 times higher than the molecule in the sample cell (protein). For example, 10-20 µM Bcl-xL in the cell and 100-200 µM Bid BH3 in the syringe.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument's sample cell and injection syringe.
-
Load the Bcl-xL solution into the sample cell and the Bid BH3 peptide solution into the injection syringe.
-
-
Titration:
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of identical injections (e.g., 20-30 injections of 1-2 µL each).[2]
-
-
Data Acquisition:
-
The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change per injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit this binding isotherm to a suitable model (e.g., a single-site binding model) to extract the thermodynamic parameters: the binding affinity (Ka, from which Kd = 1/Ka is calculated), the binding stoichiometry (n), and the enthalpy of binding (ΔH).[2] The entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[4][5] It involves immobilizing one molecule (the ligand, e.g., Bcl-xL) onto a sensor chip and flowing the other molecule (the analyte, e.g., Bid BH3 peptide) over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).
Detailed Protocol:
-
Reagent and Chip Preparation:
-
Running Buffer: Prepare a filtered and degassed running buffer, such as HBS-EP (HEPES buffered saline with EDTA and P20 surfactant).
-
Ligand and Analyte: Prepare purified Bcl-xL (ligand) and Bid BH3 peptide (analyte) in the running buffer. The analyte should be prepared in a series of concentrations spanning below and above the expected Kd.[4]
-
Sensor Chip: Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).[7]
-
-
Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the Bcl-xL solution over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups.[17]
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
One flow cell is typically activated and deactivated without ligand to serve as a reference channel.[17]
-
-
Interaction Analysis:
-
Inject the serially diluted Bid BH3 peptide solutions over both the ligand and reference flow cells at a constant flow rate. This is the association phase , where binding is monitored in real-time.
-
Switch the flow back to the running buffer alone. This is the dissociation phase , where the unbinding of the peptide is monitored.
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte from the ligand surface, preparing it for the next injection.
-
-
Data Analysis:
-
The raw data (sensorgram) shows the RU response over time. Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of the rate constants (Kd = kd/ka).
-
References
- 1. Bcl-XL Inhibits Membrane Permeabilization by Competing with Bax | PLOS Biology [journals.plos.org]
- 2. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Regulation of BH3 Proteins in Bcl-xL Complexes Enables Switch-like Activation of Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel inhibitors of Bcl-xL using multiple high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR determination that an extended BH3 motif of pro-apoptotic BID is specifically bound to BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BclxL Changes Conformation upon Binding to Wild-type but Not Mutant p53 DNA Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
A Comparative Guide to Cytochrome c Release Assays for Confirming Bid BH3 Domain Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the pro-apoptotic function of the Bid BH3 domain (amino acids 80-99) using cytochrome c release from isolated mitochondria as a primary readout. We present detailed experimental protocols, quantitative data comparisons, and visual diagrams of the underlying pathways and workflows.
The BH3-interacting domain death agonist (Bid) protein is a critical initiator of the intrinsic apoptotic pathway.[1][2] Upon activation by proteases like caspase-8, Bid is cleaved into its truncated form, tBid.[2] The newly exposed BH3 domain of tBid then translocates to the mitochondria, where it directly activates the effector proteins Bax and Bak.[2][3] This activation leads to mitochondrial outer membrane permeabilization (MOMP), a key event committing the cell to apoptosis, characterized by the release of cytochrome c into the cytosol.[3][4] Synthetic peptides corresponding to the Bid BH3 domain can replicate this function, directly inducing cytochrome c release from isolated mitochondria in a Bax/Bak-dependent manner.[3][5]
Signaling Pathway of Bid-Induced Cytochrome c Release
The Bid BH3 peptide initiates a cascade that mimics the physiological apoptotic signal, culminating in the release of cytochrome c from the mitochondrial intermembrane space.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bid-induced Conformational Change of Bax Is Responsible for Mitochondrial Cytochrome c Release during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Stapled versus Unstapled Bid BH3 Peptides in Apoptosis Research
A comprehensive guide for researchers and drug development professionals on the enhanced performance of stapled Bid BH3 peptides, supported by experimental data and detailed methodologies.
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, making them prime targets for anti-cancer drug development. The pro-apoptotic protein Bid plays a crucial role in this pathway through its BH3 domain, which interacts with and inhibits anti-apoptotic Bcl-2 proteins. However, native peptide mimics of the Bid BH3 domain suffer from low proteolytic stability and poor cell permeability, limiting their therapeutic potential. Peptide stapling, a chemical modification that introduces a hydrocarbon staple to constrain the peptide into its bioactive α-helical conformation, has emerged as a promising strategy to overcome these limitations. This guide provides a comparative analysis of stapled and unstapled Bid BH3 peptides, presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in performance between stapled and unstapled Bid BH3 peptides based on published experimental data.
| Peptide | Target Protein | Binding Affinity (Kd) | Fold Improvement | Reference |
| Unstapled Bid BH3 | Bcl-2 | 269 nM | - | [1] |
| Stapled Bid BH3 (SAHBA) | Bcl-2 | 38.8 nM | ~6.9x | [1] |
Table 1: Comparative Binding Affinity. This table illustrates the enhanced binding affinity of a hydrocarbon-stapled Bid BH3 peptide (SAHBA) to the anti-apoptotic protein Bcl-2 compared to its unstapled counterpart. The lower dissociation constant (Kd) for the stapled peptide indicates a stronger binding interaction.[1]
| Peptide | Cell Line | Assay | Efficacy Metric (IC50) | Reference |
| Unstapled BIM BH3 | OCI-AML3 | Cell Viability | > 20 µM | [2] |
| Stapled BIM BH3 (SAHBA1) | OCI-AML3 | Cell Viability | ~5.5 µM | [2] |
| Unstapled FITC-BIM BH3 | Various | Cellular Uptake | No detectable uptake | [3] |
| Stapled FITC-BIM BH3 (SAHBA) | Various | Cellular Uptake | Detectable uptake | [3] |
Table 2: Comparative In Vitro Efficacy and Cellular Uptake. This table highlights the superior performance of a stapled BIM BH3 peptide in a cell-based assay and its enhanced cellular uptake compared to the unstapled version. While this data is for the related BIM BH3 peptide, it is illustrative of the general advantages conferred by stapling. The lower IC50 value for the stapled peptide indicates greater potency in inducing cell death.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled peptide to a target protein. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization.
Materials:
-
Fluorescein-labeled Bid BH3 peptide (e.g., FITC-Bid BH3)
-
Recombinant Bcl-2 family protein (e.g., Bcl-xL)
-
Assay Buffer: 140 mM NaCl, 10 mM Tris pH 7.4, 0.01% BSA
-
Black, non-binding surface 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of the fluorescently labeled Bid BH3 peptide at a constant concentration (e.g., 25 nM) in the assay buffer.
-
Prepare a serial dilution of the unlabeled competitor peptide (stapled or unstapled Bid BH3) in the assay buffer.
-
Prepare a solution of the recombinant Bcl-2 family protein at a concentration that results in a significant polarization signal with the fluorescent peptide (e.g., 100 nM).
-
In each well of the microplate, add the fluorescently labeled peptide, the serially diluted unlabeled peptide, and the recombinant Bcl-2 family protein.
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the unlabeled peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.
Cellular Uptake Assay using Fluorescence Microscopy
This method visualizes the internalization of fluorescently labeled peptides into live cells.
Materials:
-
FITC-labeled stapled and unstapled Bid BH3 peptides
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 nuclear stain
-
MitoTracker Red CMXRos mitochondrial stain
-
Confocal microscope
Procedure:
-
Seed the cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
Treat the cells with the FITC-labeled stapled or unstapled Bid BH3 peptides at a desired concentration (e.g., 10 µM) in complete cell culture medium.
-
Incubate the cells for a specified time (e.g., 4 hours) at 37°C in a CO2 incubator.
-
During the last 30 minutes of incubation, add Hoechst 33342 and MitoTracker Red CMXRos to the medium to stain the nuclei and mitochondria, respectively.
-
Wash the cells three times with PBS to remove any unbound peptide and stains.
-
Add fresh PBS or imaging buffer to the cells.
-
Visualize the cells using a confocal microscope. The green fluorescence from the FITC-labeled peptides will indicate their cellular localization, while the blue and red fluorescence will show the location of the nucleus and mitochondria, respectively.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This assay quantifies the percentage of apoptotic cells following peptide treatment. In apoptotic cells, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.
Materials:
-
Stapled and unstapled Bid BH3 peptides
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed the cells in a 6-well plate and treat them with various concentrations of the stapled or unstapled Bid BH3 peptides. Include an untreated control.
-
Incubate the cells for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells for each treatment condition.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Bid BH3 peptides.
Caption: The Bcl-2 family regulated intrinsic apoptotic signaling pathway.
Caption: Experimental workflow for peptide synthesis, characterization, and functional analysis.
Caption: Logical relationship between peptide conformation and biological efficacy.
References
In Vivo Efficacy of Bid BH3 (80-99) Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two analogs of the pro-apoptotic Bid BH3 (80-99) peptide: an octa-arginine-modified peptide (r8-BidBH3) and a hydrocarbon-stapled peptide (SAHBA). The data presented is derived from preclinical studies in xenograft models of neuroblastoma and leukemia, respectively.
Bid BH3 Signaling Pathway in Apoptosis
The Bid protein is a key mediator of the extrinsic and intrinsic apoptotic pathways. Upon activation, typically through cleavage by caspase-8, the truncated Bid (tBid) translocates to the mitochondria. The BH3 domain of tBid is crucial for its pro-apoptotic function, where it directly activates the effector proteins BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in programmed cell death.
Caption: The Bid BH3 domain plays a pivotal role in activating the mitochondrial apoptosis pathway.
Comparison of In Vivo Efficacy
r8-BidBH3 in a Neuroblastoma Xenograft Model
A study investigated the anti-tumor efficacy of a Bid BH3 peptide (amino acids 80-99) modified with a cell-penetrating octa-arginine (r8) tag.[1] The study utilized a xenograft model of neuroblastoma to assess the peptide's ability to induce apoptosis and inhibit tumor growth.[1] A control peptide, r8-BidBH3alt, with two highly conserved residues substituted to abrogate specific protein-protein interactions, was also evaluated.[1]
Table 1: In Vivo Efficacy of r8-BidBH3 in Neuroblastoma Xenografts [1]
| Treatment Group | Cell Line | Administration | Tumor Growth Inhibition | Apoptosis Induction |
| r8-BidBH3 | SK-N-AS | Intratumoral injection | Significant reduction in tumor volume compared to vehicle and r8-BidBH3alt | Increased Annexin-V positive cells |
| r8-BidBH3alt | SK-N-AS | Intratumoral injection | No significant difference from vehicle control | Minimal apoptosis observed |
| Vehicle | SK-N-AS | Intratumoral injection | Progressive tumor growth | Baseline levels of apoptosis |
| r8-BidBH3 | NGP | Intratumoral injection | Significant reduction in tumor volume compared to vehicle and r8-BidBH3alt | Increased Annexin-V positive cells |
| r8-BidBH3alt | NGP | Intratumoral injection | No significant difference from vehicle control | Minimal apoptosis observed |
| Vehicle | NGP | Intratumoral injection | Progressive tumor growth | Baseline levels of apoptosis |
Hydrocarbon-Stapled Bid BH3 (SAHBA) in a Leukemia Xenograft Model
To enhance the pharmacological properties of the Bid BH3 peptide, a hydrocarbon stapling technique was employed.[2] This modification stabilizes the alpha-helical structure of the peptide, increases its resistance to proteases, and improves cell permeability.[2] The resulting stabilized alpha-helix of BCL-2 domains (SAHB) of BID, termed SAHBA, was tested for its in vivo efficacy in a human leukemia xenograft model.[2][3]
Table 2: In Vivo Efficacy of Stapled Bid BH3 (SAHBA) in a Leukemia Xenograft Model [2]
| Treatment Group | Administration | Tumor Growth Inhibition | Serum Stability |
| SAHBA | Intravenous injection (10 mg/kg) | Significantly inhibited the growth of human leukemia xenografts | Enhanced serum stability compared to the unmodified peptide |
| Unmodified Bid BH3 peptide | Intravenous injection (10 mg/kg) | No significant tumor growth inhibition | Rapidly degraded in serum |
| Vehicle | Intravenous injection | Progressive tumor growth | N/A |
Experimental Protocols
Neuroblastoma Xenograft Model (r8-BidBH3)
Caption: Workflow for assessing the in vivo efficacy of r8-BidBH3 in a neuroblastoma model.
-
Cell Lines: Human neuroblastoma cell lines SK-N-AS and NGP were used.[1]
-
Animal Model: Nude mice were used to establish xenografts.[1]
-
Tumor Implantation: Cells were injected subcutaneously into the flanks of the mice.[1]
-
Treatment: Once tumors were established, mice were randomized into treatment groups. Peptides (r8-BidBH3, r8-BidBH3alt) or vehicle were administered via intratumoral injection on days 0, 2, and 4.[1]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis, including apoptosis assessment by Annexin-V staining.[1]
Leukemia Xenograft Model (Stapled Bid BH3 - SAHBA)
Caption: Workflow for assessing the in vivo efficacy of stapled Bid BH3 in a leukemia model.
-
Cell Lines: Human leukemia cell lines were used.[2]
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice were used.[2]
-
Tumor Implantation: Leukemia cells were injected to establish xenografts.[2]
-
Treatment: SAHBA (10 mg/kg) or the unmodified Bid BH3 peptide was administered intravenously.[2]
-
Efficacy Assessment: Tumor growth was monitored.[2]
-
Pharmacokinetic Analysis: To assess stability, fluoresceinated SAHBA and the unmodified peptide were injected intravenously, and serum concentrations were measured at various time points using fluorescence-based HPLC.[2]
Conclusion
Both r8-BidBH3 and hydrocarbon-stapled Bid BH3 (SAHBA) demonstrate promising in vivo anti-tumor activity by effectively inducing apoptosis. The r8 modification facilitates cellular uptake, showing efficacy with direct intratumoral delivery in a solid tumor model. The hydrocarbon stapling approach enhances the peptide's stability and cell permeability, leading to systemic efficacy in a leukemia model. These findings highlight the potential of developing Bid BH3 (80-99) analogs as therapeutic agents. Further studies directly comparing different analogs in the same cancer models are warranted to determine the most effective modification and delivery strategy for clinical translation.
References
Safety Operating Guide
Navigating the Safe Disposal of Bid BH3 (80-99): A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of synthetic peptides like Bid BH3 (80-99) are paramount for laboratory safety and environmental responsibility. While specific safety data sheets (SDS) should always be consulted, this guide provides essential, immediate safety and logistical information for the proper disposal of Bid BH3 (80-99), drawing from general best practices for synthetic peptides.
Immediate Safety and Handling Protocols
While many synthetic peptides are not classified as hazardous, their toxicological properties are often not fully investigated.[1] Therefore, it is crucial to exercise due care. Avoid inhalation and contact with skin and eyes.[1] In the event of a spill, wear chemical-resistant gloves, absorb the material, place it in a sealed container, and then ventilate and thoroughly wash the affected area.[1]
Personal Protective Equipment (PPE) and First Aid
A summary of recommended personal protective equipment and first aid measures is provided below.
| Precautionary Measure | Description |
| Eye Protection | Safety glasses or goggles are recommended. In case of eye contact, flush thoroughly with water and seek medical attention.[1] |
| Hand Protection | Wear chemical-resistant gloves.[1] If skin contact occurs, wash the affected area with soap and copious amounts of water.[1] |
| Respiratory Protection | Avoid inhaling the powder by handling it in a well-ventilated area or a fume hood. If inhaled, move to fresh air.[1] |
| Ingestion | If swallowed, wash out the mouth with water if the person is conscious and seek medical attention.[1] |
Step-by-Step Disposal Procedure for Bid BH3 (80-99)
The following procedure outlines the recommended steps for the safe disposal of Bid BH3 (80-99) in both solid and solution forms. This process is designed to minimize exposure and ensure compliance with standard laboratory safety practices.
-
Consult Institutional Guidelines : Before proceeding, always review your institution's specific guidelines for chemical and biological waste disposal.
-
Wear Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Prepare for Disposal :
-
For Solid Peptide : If dealing with the lyophilized powder, carefully weigh the amount to be disposed of in a fume hood to avoid inhalation.
-
For Peptide in Solution : If the peptide is in a solvent, identify the solvent and its specific disposal requirements. Organic solvents like DMSO or DMF may have different disposal routes than aqueous solutions.[2]
-
-
Containment :
-
Place the solid peptide or the solution into a clearly labeled, sealed, and appropriate waste container. The container should be designated for chemical waste.
-
-
Labeling :
-
Label the waste container with the full chemical name ("Bid BH3 (80-99)"), concentration (if in solution), solvent, and any associated hazards.
-
-
Storage Before Disposal :
-
Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.[1]
-
-
Final Disposal :
-
Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of Bid BH3 (80-99).
Caption: Workflow for the safe disposal of Bid BH3 (80-99).
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bid BH3 (80-99)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the pro-apoptotic peptide, Bid BH3 (80-99). Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
The Bid BH3 (80-99) peptide is a biologically active fragment of the full-length Bid protein, a key player in the intrinsic pathway of apoptosis. Its ability to interact with and activate other pro-apoptotic proteins necessitates careful handling to avoid unintended biological effects. This document outlines the necessary personal protective equipment (PPE), handling and storage procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling Bid BH3 (80-99) in lyophilized or solution form. The following table summarizes the recommended equipment and its purpose.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or Latex | To prevent skin contact and contamination of the peptide. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 approved | To protect eyes from splashes of peptide solutions. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | N/A | Handling of the lyophilized powder is unlikely to generate dust. If significant aerosolization is anticipated, a fit-tested N95 respirator should be considered. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of the Bid BH3 (80-99) peptide.
Reconstitution and Handling:
-
Acclimatization: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation, which can affect peptide stability.
-
Personal Hygiene: Always wear gloves to avoid contamination from proteases present on the skin.
-
Solubilization: Reconstitute the peptide using a sterile, appropriate buffer. For peptides with a net positive charge, a neutral or slightly acidic buffer is recommended. If solubility is an issue, sonication may be used.
-
Avoid Contamination: Use sterile pipette tips and tubes.
Storage Protocols:
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | -20°C or -80°C | Short to medium-term | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| Working Solution | 2-8°C | Short-term (days) | Use sterile buffer and handle aseptically to prevent microbial growth. |
Disposal Plan
All materials that come into contact with Bid BH3 (80-99) should be considered chemical waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Method |
| Unused Peptide (Lyophilized or Solution) | Labeled, sealed waste container | Follow institutional chemical waste disposal procedures. |
| Contaminated Consumables (e.g., pipette tips, tubes) | Biohazard bag or designated chemical waste container | Autoclave if biologically contaminated, then dispose of as chemical waste. |
| Liquid Waste (e.g., buffer used for reconstitution) | Labeled, sealed waste container | Follow institutional chemical waste disposal procedures. Do not pour down the drain unless permitted by local regulations for neutralized, dilute solutions. |
Bid Signaling Pathway and Experimental Workflow
The Bid protein is a crucial link between the extrinsic and intrinsic apoptotic pathways. The following diagram illustrates this signaling cascade.
Caption: The Bid signaling pathway illustrates the cleavage of Bid by Caspase-8 to form truncated Bid (tBid), which then activates Bax/Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize Bid BH3 (80-99) in their experiments, contributing to a deeper understanding of apoptosis and the development of novel therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
